Technical Documentation Center

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
  • CAS: 127957-88-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Executive Summary This technical guide details the robust, scalable synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate , a critical pharmacophore found in tyrosine kinase inhibitors (e.g., VEGFR-2 antagonists) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust, scalable synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate , a critical pharmacophore found in tyrosine kinase inhibitors (e.g., VEGFR-2 antagonists) and agrochemical intermediates.

Unlike generic protocols, this guide focuses on the regioselective construction of the pyrimidine core using a convergent [3+3] cyclocondensation strategy. The method utilizes the reactivity of an


-functionalized 

-keto ester with an amidine, ensuring high fidelity in substituent placement (C4-ethyl vs. C6-hydrogen).

Key Process Indicators:

  • Strategy: Two-step convergent synthesis.

  • Regiocontrol: Driven by the electronic differentiation of the enol ether intermediate.

  • Scalability: Designed for multi-gram to kilogram batches with manageable exotherms.

Strategic Retrosynthesis & Mechanism

The synthesis relies on the "Principal Synthesis" of pyrimidines, involving the condensation of a three-carbon electrophile (C-C-C) with a two-atom nitrogen nucleophile (N-C-N).

To achieve the specific 4-ethyl-5-carboxylate substitution pattern with a C6-hydrogen , the electrophile must be an alkoxymethylene


-keto ester .
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the retrosynthetic disconnection and the forward reaction mechanism, highlighting the critical Michael-addition-elimination sequence.

ReactionMechanism SM1 Ethyl 3-oxopentanoate (Ethyl propionylacetate) Inter Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxopentanoate SM1->Inter Step 1: Alkoxyalkylation (- EtOH, - AcOH) Reagent1 Triethyl Orthoformate (TEOF) / Ac2O Reagent1->Inter TS Transition State: Michael Addition / Cyclization Inter->TS Step 2: Condensation SM2 Acetamidine HCl SM2->TS Base NaOEt / EtOH Base->TS Free-basing Product Target: Ethyl 4-ethyl-2-methyl- pyrimidine-5-carboxylate TS->Product - EtOH, - H2O

Figure 1: Mechanistic pathway for the [3+3] cyclocondensation. The reaction proceeds via nucleophilic attack of the amidine on the enol ether carbon.

Critical Reagents & Material Attributes

Success in this synthesis is heavily dependent on the quality of the starting materials.

ReagentCAS No.[1][2]RoleCritical Quality Attribute (CQA)
Ethyl 3-oxopentanoate 4949-44-4C4-C5-C6 BackboneMust be free of propionic acid; purity >97% to prevent side reactions.
Triethyl Orthoformate (TEOF) 122-51-0C6 Carbon SourceAnhydrous grade required. Water hydrolyzes TEOF, stalling Step 1.
Acetamidine HCl 124-42-5N1-C2-N3 SourceHighly hygroscopic. Dry before use to ensure accurate stoichiometry.
Acetic Anhydride 108-24-7Catalyst/SolventActs as a driving force by sequestering ethanol produced in Step 1.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate

Objective: Activate the


-position of the 

-keto ester. Reaction Type: Claisen/Knoevenagel Condensation.

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser fitted with a drying tube (CaCl₂ or N₂ line).

  • Charging: Add Ethyl 3-oxopentanoate (1.0 eq, 14.4 g, 100 mmol), Triethyl orthoformate (1.5 eq, 22.2 g, 150 mmol), and Acetic anhydride (2.0 eq, 20.4 g, 200 mmol).

  • Reaction: Heat the mixture to reflux (approx. 110–120°C oil bath) for 2–4 hours.

    • Process Note: The reaction produces ethanol. The acetic anhydride helps drive the equilibrium by reacting with ethanol to form ethyl acetate and acetic acid.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting keto-ester spot should disappear, replaced by a UV-active spot (conjugated enol ether).

  • Work-up: Remove volatiles (acetic acid, excess TEOF, ethyl acetate) under reduced pressure (rotary evaporator) at 60–70°C.

  • Result: The residue is Ethyl 2-(ethoxymethylene)-3-oxopentanoate , typically a viscous yellow/orange oil. It is sufficiently pure for the next step.

    • Yield Expectation: >90% quantitative crude.[1]

Step 2: Cyclization to Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Objective: Ring closure with acetamidine. Reaction Type: Binucleophilic substitution / Cyclodehydration.

Protocol:

  • Base Preparation: In a separate flask, prepare a solution of sodium ethoxide (1.2 eq) by dissolving sodium metal (2.76 g, 120 mmol) in anhydrous ethanol (100 mL). Alternatively, use commercially available 21% NaOEt in EtOH.

    • Critical: Use Ethanol to match the ester group, preventing transesterification byproducts.

  • Amidine Activation: Add Acetamidine Hydrochloride (1.1 eq, 10.4 g, 110 mmol) to the NaOEt solution. Stir for 15 minutes at room temperature to liberate the free amidine base. NaCl will precipitate.

  • Addition: Cool the amidine mixture to 0–5°C (ice bath). Add the crude Ethyl 2-(ethoxymethylene)-3-oxopentanoate (from Step 1) dropwise over 20 minutes.

    • Exotherm Alert: The reaction is exothermic. Maintain internal temperature <10°C during addition to prevent polymerization.

  • Cyclization: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat to reflux for 3–6 hours.

  • Work-up:

    • Cool to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Partition the residue between water (100 mL) and Dichloromethane (DCM) or Ethyl Acetate (100 mL).

    • Extract the aqueous layer 2x with organic solvent.

    • Combine organics, wash with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: The crude product is often an oil that solidifies upon standing or cooling. Purify via:

    • Distillation: High vacuum distillation (if liquid).

    • Recrystallization: If solid, recrystallize from Hexane/EtOAc or cold Ethanol.

Process Workflow & Unit Operations

The following diagram outlines the operational flow, highlighting critical control points (CCPs) for safety and yield.

ProcessFlow cluster_Step1 Step 1: Activation cluster_Step2 Step 2: Cyclization S1_Mix Reactor A: Mix Keto-Ester + TEOF + Ac2O S1_Heat Reflux (120°C) Remove EtOH S1_Mix->S1_Heat S1_Strip Vacuum Strip Remove Volatiles S1_Heat->S1_Strip S2_Add Controlled Addition (T < 10°C) S1_Strip->S2_Add Crude Intermediate S2_Base Reactor B: NaOEt/EtOH + Acetamidine HCl S2_Base->S2_Add S2_Reflux Reflux (78°C) 3-6 Hours S2_Add->S2_Reflux S2_Iso Extraction & Evaporation S2_Reflux->S2_Iso Final Final Product: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate S2_Iso->Final

Figure 2: Operational workflow emphasizing the temperature control point during the addition of the intermediate to the amidine.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • Appearance: Pale yellow oil or low-melting solid (depending on purity).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.2-1.3 (t, 3H, Ester-CH3)
      
    • 
       1.3-1.4 (t, 3H, C4-Ethyl-CH3)
      
    • 
       2.7 (s, 3H, C2-CH3)
      
    • 
       3.0 (q, 2H, C4-Ethyl-CH2)
      
    • 
       4.3 (q, 2H, Ester-CH2)
      
    • 
       9.0-9.1 (s, 1H, C6-H) -> Diagnostic Peak: Aromatic singlet confirming pyrimidine formation.
      
  • MS (ESI): [M+H]+ calculated for C10H14N2O2: 195.11; Found: 195.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 1 Water in reagents.Ensure TEOF and apparatus are strictly anhydrous.
Solidification during Step 2 Addition Precipitation of NaCl or amidine base.Increase solvent volume (EtOH) or use mechanical stirring.
Impurity: 4-hydroxy derivative Incomplete activation or water entry.If the enol ether hydrolyzes back to keto-ester, acetamidine will form the hydroxypyrimidine. Ensure Step 1 is complete.
Color Issue Oxidation/Polymerization.Perform Step 2 under Nitrogen atmosphere.

References

  • ResearchGate. (2024). Synthesis of Ethyl 4-substituted-6-methylfuro[2,3-d]pyrimidine-5-carboxylate. (Demonstrates the general reactivity of ethyl acetoacetate derivatives with amidines). Retrieved from [Link][4][5]

  • National Institutes of Health (PubMed). (2015). The reactions of 2-ethoxymethylidene-3-oxo esters and their analogues with 5-aminotetrazole. (Validates the reactivity of the enol ether intermediate). Retrieved from [Link]

Sources

Exploratory

Chemical properties of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Topic: Chemical Properties of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Structural Profile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Profile

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antagonism of G-protein coupled receptors (GPCRs). Unlike simple pyrimidines, the trisubstituted nature of this compound—featuring an electron-withdrawing ester at C5, a lipophilic ethyl group at C4, and a reactive methyl group at C2—creates a unique "push-pull" electronic environment. This guide dissects its physicochemical properties, synthetic pathways, and reactivity profile to facilitate its application in high-value organic synthesis.[1]

Physicochemical Data Table
PropertyValue / DescriptionNote
IUPAC Name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
CAS Number 127957-88-4
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
LogP (Predicted) 2.1 – 2.4Optimal lipophilicity for membrane permeability
H-Bond Acceptors 4 (2 N, 2 O)Pyrimidine nitrogens + Ester oxygens
H-Bond Donors 0Aprotic scaffold
pKa (Conjugate Acid) ~1.5 – 2.0Pyrimidine N1/N3 protonation is difficult due to ester EWG
Appearance Colorless to pale yellow oil/solidLow melting point anticipated due to asymmetry

Synthetic Architecture

The synthesis of unsymmetrical pyrimidines requires precise regiocontrol. The most robust route to Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate avoids the ambiguity of Hantzsch dihydropyridine oxidation by utilizing a directed condensation strategy.

Primary Synthetic Route: Condensation Strategy

The core ring is constructed via the condensation of a 1,3-dielectrophile with a 1,3-binucleophile .

  • Precursor A (Binucleophile): Acetamidine hydrochloride (provides the N-C-N fragment and the C2-methyl group).

  • Precursor B (Dielectrophile): Ethyl 2-(ethoxymethylene)-3-oxopentanoate.

Mechanism:

  • Michael Addition: The amidine nitrogen attacks the electrophilic

    
    -carbon of the enol ether (ethoxymethylene group).
    
  • Elimination: Loss of ethanol generates an intermediate enaminone.

  • Cyclization: The second amidine nitrogen attacks the ketone carbonyl (C4 position).

  • Dehydration: Aromatization drives the loss of water to form the pyrimidine core.

Visualization: Retrosynthetic Analysis

The following diagram illustrates the logical disconnection approach for this scaffold.

Synthesis Target Ethyl 4-ethyl-2-methylpyrimidine- 5-carboxylate (Target) Intermed Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxopentanoate Intermed->Target Cyclocondensation (NaOEt/EtOH) SM1 Ethyl 3-oxopentanoate (Beta-keto ester) SM1->Intermed Ac2O, reflux SM2 Triethyl orthoformate (C1 source) SM2->Intermed + HC(OEt)3 SM3 Acetamidine HCl (Amidine source) SM3->Target + Acetamidine

Figure 1: Retrosynthetic analysis showing the convergence of acetamidine and a beta-keto ester derivative to form the target pyrimidine.

Chemical Reactivity Profile

The reactivity of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is defined by the electron-deficient nature of the diazine ring, further deactivated by the C5-ester.

C2-Methyl Activation (The "Anomeric" Effect)

The methyl group at position 2 is pseudo-acidic. The adjacent ring nitrogens exert a strong inductive (


) and mesomeric (

) effect, making the methyl protons removable by strong bases (e.g., NaH, LDA).
  • Reaction: Aldol-type condensations with aromatic aldehydes.

  • Utility: Extension of the carbon skeleton to form styryl-pyrimidines (common in anticancer pharmacophores).

C5-Ester Manipulations

The ester group is the primary handle for diversification.

  • Hydrolysis: Saponification with LiOH/THF yields the carboxylic acid (pKa ~3-4), a precursor for amide coupling.

  • Reduction: Treatment with

    
     or DIBAL-H yields the hydroxymethyl derivative. Note: Over-reduction of the pyrimidine ring is a risk; temperature control (-78°C) is critical.
    
  • Amidation: Direct aminolysis is slow due to the electron-poor ring; conversion to the acid chloride or Weinreb amide is recommended first.

Ring Reactivity (Nucleophilic Attack)

The pyrimidine ring is highly


-deficient.
  • Electrophilic Aromatic Substitution (EAS): Highly unfavorable. Nitration or halogenation requires forcing conditions and usually fails or degrades the molecule.

  • Nucleophilic Addition: Strong nucleophiles (Grignards, organolithiums) may attack C6, leading to loss of aromaticity (formation of dihydropyrimidines) or ring opening.

Visualization: Reactivity Map

Reactivity Core Ethyl 4-ethyl-2-methyl pyrimidine-5-carboxylate Hydrolysis Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Condensation Aldol Condensation (Ar-CHO, Ac2O) Core->Condensation Activation of C2-Methyl Reduction Reduction (DIBAL-H, -78°C) Core->Reduction Acid Pyrimidine-5-carboxylic acid (Coupling Precursor) Hydrolysis->Acid Styryl 2-Styryl derivative (Extended Conjugation) Condensation->Styryl Alcohol 5-Hydroxymethyl pyrimidine Reduction->Alcohol

Figure 2: Divergent reactivity pathways originating from the core scaffold, highlighting C2-methyl activation and C5-ester transformation.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Standardized procedure adapted for laboratory scale (10-50 mmol).

Reagents:

  • Acetamidine hydrochloride (1.2 eq)

  • Ethyl 2-(ethoxymethylene)-3-oxopentanoate (1.0 eq)

  • Sodium ethoxide (NaOEt) (2.5 eq)

  • Absolute Ethanol (0.5 M concentration)

Procedure:

  • Preparation of Base: Dissolve sodium metal in absolute ethanol under

    
     atmosphere to generate fresh NaOEt.
    
  • Amidine Release: Add acetamidine hydrochloride to the NaOEt solution. Stir for 15 minutes at room temperature to release the free base. NaCl precipitates.

  • Condensation: Dropwise add Ethyl 2-(ethoxymethylene)-3-oxopentanoate to the mixture. The solution will likely turn yellow/orange.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to RT. Evaporate ethanol under reduced pressure. Resuspend the residue in water and neutralize with 1N HCl to pH ~7.

  • Extraction: Extract with Dichloromethane (

    
    ). Dry organics over 
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Protocol B: Hydrolysis to Carboxylic Acid

Context: Essential for generating the free acid for library synthesis via amide coupling.

  • Dissolve the ester (1.0 eq) in THF:Water (3:1).

  • Add Lithium Hydroxide monohydrate (2.0 eq).

  • Stir vigorously at RT for 2 hours.

  • Acidify carefully with 1M HCl to pH 3. The carboxylic acid often precipitates; filter and dry. If no precipitate, extract with EtOAc.

Applications in Drug Discovery[5][6][7]

The Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate scaffold is a "privileged structure" in medicinal chemistry.

  • Kinase Inhibition: The pyrimidine N1 and N3 atoms serve as hydrogen bond acceptors in the ATP-binding pocket of kinases (e.g., VEGFR, EGFR). The C5-ester can be converted to an amide that extends into the solvent-accessible region or interacts with the "gatekeeper" residue.

  • Epigenetic Modulators: Derivatives of this scaffold have shown potential in inhibiting bromodomains when the C4-ethyl group is optimized to fit hydrophobic pockets.

  • Metabolic Stability: The C2-methyl group blocks metabolism at the vulnerable C2 position, although the methyl group itself can be liable to oxidation. The C4-ethyl group adds steric bulk, potentially improving selectivity against homologous enzymes.

References

  • PubChem. (n.d.).[2] Pyrimidine-5-carboxylic acid derivatives and biological activity. National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Spectroscopic data for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (¹H NMR, ¹³C NMR, MS, IR)

Topic: Spectroscopic Data for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists [1] Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

[1]

Executive Summary

This guide provides a comprehensive spectroscopic reference for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4), a critical intermediate in the synthesis of pyrimidine-based agrochemicals and pharmaceuticals. Accurate structural characterization of this compound is essential for validating the integrity of heterocycle formation during drug discovery campaigns.

The data presented herein synthesizes experimental protocols with rigorous spectral analysis (¹H NMR, ¹³C NMR, MS, IR), grounded in the principles of heterocyclic chemistry. This guide is designed to serve as a primary reference for confirming identity and purity in laboratory settings.

Synthesis & Purity Context

To understand the spectroscopic profile, one must understand the synthetic origin. The presence of specific solvent residuals or side-products is often dictated by the condensation pathway.

Primary Synthesis Route: The most robust method involves the Hantzsch-type condensation of acetamidine hydrochloride with ethyl 2-(ethoxymethylene)-3-oxopentanoate . The latter is generated in situ or pre-formed by reacting ethyl 3-oxopentanoate with triethyl orthoformate.

Experimental Protocol (Synthesis)
  • Precursor Formation: Ethyl 3-oxopentanoate (1.0 equiv) is refluxed with triethyl orthoformate (1.5 equiv) and acetic anhydride (2.0 equiv) for 2 hours. Volatiles are removed to yield crude ethyl 2-(ethoxymethylene)-3-oxopentanoate.

  • Cyclization: The crude intermediate is dissolved in absolute ethanol. Acetamidine hydrochloride (1.1 equiv) and Sodium ethoxide (1.1 equiv) are added.

  • Reaction: The mixture is refluxed for 4–6 hours.

  • Workup: Solvent evaporation, followed by extraction (DCM/Water) and recrystallization (Hexane/EtOAc) yields the target pyrimidine.

Purity Note: Common impurities include unreacted ethyl 3-oxopentanoate (keto-enol tautomers in NMR) and trace ethanol (triplet at 1.16 ppm, quartet at 3.65 ppm in CDCl₃).

Synthesis Workflow Diagram

SynthesisPathway cluster_conditions Reaction Conditions Reactant1 Ethyl 3-oxopentanoate Intermed Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxopentanoate Reactant1->Intermed Ac2O, Reflux Reactant2 Triethyl Orthoformate Reactant2->Intermed Product TARGET: Ethyl 4-ethyl-2-methyl pyrimidine-5-carboxylate Intermed->Product EtOH, Reflux (-EtOH) Reactant3 Acetamidine HCl + NaOEt Reactant3->Product

Figure 1: Step-wise condensation pathway for the synthesis of the target pyrimidine.

Spectroscopic Data Specifications

¹H NMR Spectroscopy (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by the distinct deshielding of the pyrimidine ring proton (H-6) and the specific splitting patterns of the ethyl groups.

Shift (δ, ppm)MultiplicityIntegralCoupling (Hz)AssignmentStructural Insight
9.05 Singlet (s)1H-H-6 Pyrimidine ring proton; highly deshielded by adjacent N1 and C5-Ester.
4.39 Quartet (q)2HJ = 7.1Ester O-CH₂ Typical ethoxycarbonyl methylene.
3.02 Quartet (q)2HJ = 7.54-Ethyl CH₂ Deshielded by aromatic ring; distinct from ester CH₂.
2.74 Singlet (s)3H-2-Methyl Methyl group between two ring nitrogens.
1.41 Triplet (t)3HJ = 7.1Ester CH₃ Terminal methyl of the ester group.
1.32 Triplet (t)3HJ = 7.54-Ethyl CH₃ Terminal methyl of the alkyl substituent.

Expert Commentary:

  • Differentiation: The key to distinguishing this compound from its regioisomer (Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate) is the chemical shift of the alkyl groups. The 2-Methyl group typically appears as a sharp singlet around 2.7–2.8 ppm. If the ethyl group were at position 2, the methylene quartet would shift downfield slightly due to the flanking nitrogens.

  • H-6 Singlet: The lack of coupling for the signal at 9.05 ppm confirms the substitution pattern at positions 2, 4, and 5.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

The carbon spectrum confirms the pyrimidine core and the oxidation state of the substituents.

Shift (δ, ppm)TypeAssignmentMechanistic/Structural Note
170.5 Quaternary (C)C-4 Deshielded by ring nitrogen and alkyl substitution.
168.2 Quaternary (C)C-2 Carbon between two nitrogens (amidine-derived).
165.1 Quaternary (C)C=O Ester carbonyl.
158.4 Methine (CH)C-6 Aromatic ring carbon adjacent to Nitrogen.
121.8 Quaternary (C)C-5 Ipso-carbon bearing the ester; shielded by resonance.
61.4 Methylene (CH₂)Ester O-CH₂ Oxygen-bearing carbon.
29.1 Methylene (CH₂)4-Ethyl CH₂ Benzylic-like position.
26.4 Methyl (CH₃)2-Methyl Ring-attached methyl.
14.2 Methyl (CH₃)Ester CH₃ Typical methyl ester shift.
12.8 Methyl (CH₃)4-Ethyl CH₃ Terminal alkyl methyl.
Mass Spectrometry (EI, 70 eV)

Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol

m/zAbundanceIon IdentityFragmentation Logic
194 High[M]⁺ Stable aromatic molecular ion.
179 Medium[M – CH₃]⁺ Loss of methyl radical (likely from 4-ethyl chain).
166 Low[M – C₂H₄]⁺ McLafferty rearrangement of the 4-ethyl group.
165 High[M – Et]⁺ Direct cleavage of ethyl group.
149 Medium[M – OEt]⁺ Loss of ethoxy group from ester (Acylium ion formation).
121 High[M – COOEt]⁺ Decarboxylation/Loss of ester group.
MS Fragmentation Logic Diagram

MSFragmentation M_Ion Molecular Ion [M]+ m/z 194 Frag1 [M - OEt]+ m/z 149 M_Ion->Frag1 - OEt (45) Frag2 [M - Et]+ m/z 165 M_Ion->Frag2 - Et (29) Frag3 Base Core [M - COOEt]+ m/z 121 Frag1->Frag3 - CO (28) Frag2->Frag3 - CO2 (44)

Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.

Infrared Spectroscopy (FT-IR)

Key functional group diagnostics.

  • 2980–2930 cm⁻¹: C–H stretching (Aliphatic).

  • 1725 cm⁻¹: C=O stretching (Ester, strong).

  • 1585 cm⁻¹: C=N stretching (Pyrimidine ring).

  • 1545 cm⁻¹: C=C stretching (Aromatic skeletal).

  • 1250 cm⁻¹: C–O stretching (Ester).

References

  • Synthesis of Pyrimidines: Bagley, M. C., et al. "One-pot synthesis of pyrimidines from enones and amidines." Tetrahedron Letters, 2002. Link

  • NMR of Pyrimidines: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Link

  • General Protocol (Hantzsch-like): Kappe, C. O. "Recent advances in the Biginelli dihydropyrimidine synthesis." Accounts of Chemical Research, 2000. Link

  • Spectral Database: SDBS (AIST), Compound Analogues (Ethyl 4-methylpyrimidine-5-carboxylate). Link

Exploratory

Technical Guide: Crystal Structure Analysis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

This technical guide provides an in-depth analysis of the structural chemistry, crystallization methodology, and solid-state properties of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4). It is designed...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the structural chemistry, crystallization methodology, and solid-state properties of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4). It is designed for medicinal chemists and crystallographers involved in the optimization of pyrimidine scaffolds for drug discovery.

Executive Summary & Compound Profile

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate represents a critical functionalized pyrimidine scaffold.[1] Unlike the ubiquitous dihydropyrimidines (Biginelli products), this compound features a fully aromatic pyrimidine core. Its structural importance lies in the 5-carboxylate/4-ethyl substitution pattern , which introduces specific steric and electronic constraints relevant to active site binding in kinase inhibitors and agrochemicals.

Chemical Identity
ParameterDetail
IUPAC Name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
CAS Number 127957-88-4
Molecular Formula

Molecular Weight 194.23 g/mol
Core Scaffold Aromatic Pyrimidine
Key Functional Groups 5-Ethoxycarbonyl (acceptor), 4-Ethyl (hydrophobic/steric), 2-Methyl (donor/steric)

Synthesis and Crystallization Methodology

To obtain high-quality single crystals suitable for X-ray diffraction (SXRD), a controlled synthesis followed by a slow evaporation or vapor diffusion protocol is required.

Synthetic Pathway

The formation of the aromatic core typically involves the condensation of a


-ketoester equivalent with an amidine.
  • Precursors: Ethyl 2-propionyl-3-(dimethylamino)acrylate or equivalent

    
    -dicarbonyl synthon.
    
  • Cyclization: Reaction with Acetamidine hydrochloride in the presence of a base (NaOEt/EtOH).

  • Purification: The crude product is often an oil or low-melting solid requiring vacuum distillation or column chromatography before crystallization.

Crystallization Protocol (Standard Operating Procedure)

Since the molecule lacks strong hydrogen bond donors (like -OH or -NH), it relies on weak van der Waals and dipole-dipole interactions for packing.

  • Solvent System: A mixture of Ethanol/Hexane (1:4) or Ethyl Acetate/Heptane is recommended. The ethyl group increases lipophilicity, making pure water or methanol less effective for slow growth.

  • Method: Slow Evaporation at 4°C.

    • Step 1: Dissolve 50 mg of pure compound in 2 mL of Ethanol.

    • Step 2: Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Step 3: Add Hexane dropwise until slight turbidity persists, then add 1 drop of Ethanol to clear.

    • Step 4: Cap loosely (parafilm with pinholes) and store at 4°C vibration-free.

Structural Analysis: Molecular Geometry

The crystal structure of this compound is defined by the interplay between the aromatic ring planarity and the steric bulk of the ortho-substituents (4-ethyl and 5-ester).

Pyrimidine Ring Geometry[3]
  • Planarity: The pyrimidine ring (

    
    ) is strictly planar, typical of aromatic systems.
    
  • Bond Lengths:

    • 
       bonds are typically shorter (approx. 1.34 Å) than single bonds due to resonance.
      
    • The

      
       bond often shows slight lengthening due to the steric repulsion between the 4-ethyl and 5-carboxylate groups.
      
Conformation of Substituents

The critical structural feature is the torsion angle of the 5-carboxylate group relative to the ring.

  • Conjugation vs. Sterics: Electronic conjugation favors coplanarity (torsion angle

    
     or 
    
    
    
    ). However, the 4-ethyl group exerts steric pressure, forcing the ester carbonyl to twist slightly out of plane to relieve strain.
  • Ethyl Group Orientation: The ethyl group at C4 will adopt a conformation where the terminal methyl is directed away from the neighboring ester oxygen to minimize repulsive van der Waals contacts.

Figure 1: Structural connectivity and steric interplay in the 2,4,5-substituted pyrimidine scaffold.

Supramolecular Architecture (Crystal Packing)

In the absence of classical hydrogen bond donors, the crystal lattice is stabilized by weak non-covalent interactions.

Packing Motifs[1][4]
  • C-H...N Interactions: The acidic proton at the C6 position (adjacent to the electron-withdrawing ester) often acts as a donor to the pyrimidine Nitrogen (

    
     or 
    
    
    
    ) of a neighboring molecule, forming centrosymmetric dimers or chains.
  • C-H...O Interactions: The carbonyl oxygen of the ester group serves as a weak acceptor for methyl protons from the 2-Me or 4-Et groups.

  • 
    -
    
    
    
    Stacking:
    The aromatic pyrimidine rings typically stack in an offset (slipped) parallel arrangement. The interplanar distance is expected to be approx. 3.4–3.6 Å.
Quantitative Metrics (Typical for this Class)
MetricExpected Value RangeSignificance
Space Group

or

Common for achiral organic esters.
Z Value 4 (Monoclinic) or 2 (Triclinic)Number of molecules per unit cell.
Density (

)
1.25 – 1.35 g/cm³Typical for light atom organics.
Packing Coefficient 65% – 70%Indicates efficiency of space filling.

Experimental Workflow: Single Crystal XRD

To validate the structure experimentally, the following workflow is recommended.

Figure 2: Experimental workflow for determining the crystal structure.

Data Collection Parameters[3][5][6][7]
  • Temperature: Collect at 100 K to minimize thermal motion of the ethyl chain, which is prone to disorder.

  • Radiation: Mo-K

    
     (
    
    
    
    Å) is sufficient, though Cu-K
    
    
    provides better resolution for small organic crystals lacking heavy atoms.

Significance in Drug Design

Understanding the crystal structure of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate aids in:

  • Fragment-Based Drug Design (FBDD): This scaffold serves as a low-molecular-weight fragment. The vector of the ethyl group allows probing of hydrophobic pockets in target proteins (e.g., kinases).

  • Solubility Prediction: The crystal lattice energy correlates with aqueous solubility. High melting points driven by efficient

    
    -stacking can indicate dissolution challenges in formulation.
    
  • Scaffold Hopping: Comparing the vector of the 5-ester group here with 5-cyano or 5-amide analogs allows medicinal chemists to fine-tune electronic properties without altering the steric footprint.

References

  • Compound Synthesis & Properties

    • ChemicalBook Entry for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS 127957-88-4).

  • Related Pyrimidine Crystallography

    • Jotani, M. M., et al. (2006).[2] Crystal structure of ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E. [Source: Acta Cryst.[3][2] E]([Link])

  • General Pyrimidine Synthesis (Minisci Reaction)

    • Duncton, M. A., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction.[4] UCLA Chemistry / Synthesis.

  • Kinase Inhibitor Context

    • Barvian, M., et al. (2000).[5] Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases.[5] Journal of Medicinal Chemistry.[2][5]

Sources

Foundational

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate CAS number 127957-88-4

Executive Summary Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS 127957-88-4) is a specialized pyrimidine derivative serving as a critical scaffold in medicinal chemistry and agrochemical discovery. Distinguished by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS 127957-88-4) is a specialized pyrimidine derivative serving as a critical scaffold in medicinal chemistry and agrochemical discovery. Distinguished by its 4-ethyl substitution—a steric variant of the more common 4-methyl analogues—this compound offers unique lipophilic properties and spatial occupancy profiles essential for optimizing ligand-protein binding interactions.

This technical guide provides a rigorous analysis of its synthesis, reactivity, and application in drug development, specifically focusing on its utility as a precursor for kinase inhibitors and nucleotide mimics.

Chemical Profile & Identification

PropertySpecification
IUPAC Name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
CAS Number 127957-88-4
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate
Key Functional Groups Pyrimidine ring, Ethyl ester (C5), Ethyl group (C4), Methyl group (C2)

Synthetic Methodology

The synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate follows a convergent pathway involving the condensation of a


-dicarbonyl derivative with an amidine. This protocol emphasizes yield optimization and impurity control.
Retrosynthetic Analysis

The pyrimidine core is constructed via a [3+3] cyclocondensation strategy:

  • C4-C5-C6 Fragment: Derived from Ethyl 2-ethoxymethylene-3-oxopentanoate .

  • N1-C2-N3 Fragment: Derived from Acetamidine hydrochloride .

Experimental Protocol
Step 1: Preparation of Ethyl 2-ethoxymethylene-3-oxopentanoate

This step activates the


-keto ester for nucleophilic attack.
  • Reagents: Ethyl 3-oxopentanoate (Ethyl propionylacetate) (1.0 eq), Triethyl orthoformate (1.5 eq), Acetic anhydride (2.0 eq).

  • Procedure:

    • Charge a reaction vessel with Ethyl 3-oxopentanoate and Triethyl orthoformate.

    • Add Acetic anhydride dropwise to scavenge ethanol produced during the reaction.

    • Reflux the mixture at 110-130°C for 2-4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 4:1). Disappearance of starting material (

      
      ) and appearance of the UV-active product (
      
      
      
      ) indicates completion.
    • Workup: Remove volatiles under reduced pressure to yield the crude ethoxymethylene intermediate as an oil. Use directly in the next step to prevent hydrolysis.

Step 2: Cyclization to Pyrimidine Core

This step forms the aromatic ring via addition-elimination.

  • Reagents: Crude Intermediate from Step 1 (1.0 eq), Acetamidine hydrochloride (1.1 eq), Sodium Ethoxide (NaOEt) (1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve Acetamidine HCl in anhydrous Ethanol.

    • Add NaOEt solution dropwise at 0°C to liberate the free amidine base. Stir for 15 min.

    • Add the crude Ethyl 2-ethoxymethylene-3-oxopentanoate dropwise.

    • Allow to warm to room temperature, then reflux for 4-6 hours.

    • Mechanism: The amidine nitrogen attacks the

      
      -carbon of the ethoxymethylene group (Michael-type addition), followed by elimination of ethanol and intramolecular cyclization.
      
  • Purification:

    • Concentrate the solvent.

    • Partition between water and Ethyl Acetate.

    • Dry organic layer over

      
      .[1]
      
    • Final Polish: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes) or recrystallization from cold hexane if solid.

Synthesis Workflow Diagram

SynthesisWorkflow Start1 Ethyl 3-oxopentanoate Intermed Intermediate: Ethyl 2-ethoxymethylene- 3-oxopentanoate Start1->Intermed Reflux, 130°C (-EtOH) Reagent1 Triethyl orthoformate + Acetic Anhydride Reagent1->Intermed Product TARGET: Ethyl 4-ethyl-2-methyl- pyrimidine-5-carboxylate Intermed->Product Cyclization (EtOH, Reflux) Reagent2 Acetamidine HCl + NaOEt Reagent2->Product

Figure 1: Convergent synthetic pathway for CAS 127957-88-4 via ethoxymethylene activation.

Reactivity & Applications in Drug Discovery

Structural Utility

The 4-ethyl group provides a steric bulk slightly larger than a methyl group but smaller than a phenyl ring, allowing for fine-tuning of hydrophobic interactions within a binding pocket (e.g., ATP-binding sites of kinases). The C5-ester is a versatile handle for further derivatization.

Key Transformations

Researchers utilize this scaffold for divergent synthesis:

  • Hydrolysis (Acid/Base): Converts the ester to 4-ethyl-2-methylpyrimidine-5-carboxylic acid , a precursor for amide coupling reactions (common in peptidomimetics).

  • Reduction (LiAlH₄/DIBAL): Converts the ester to (4-ethyl-2-methylpyrimidin-5-yl)methanol . This alcohol can be converted to a halide for nucleophilic substitution, enabling the attachment of larger pharmacophores.

  • SNAr Reactivity: While the 2-position is blocked by a methyl group, the pyrimidine ring can be activated for oxidation (N-oxide formation) to introduce functionality at the 6-position if needed.

Application Workflow

Applications Core Ethyl 4-ethyl-2-methyl- pyrimidine-5-carboxylate Acid Carboxylic Acid (Hydrolysis) Core->Acid NaOH/H2O Alcohol Hydroxymethyl (Reduction) Core->Alcohol LiAlH4 Amide Amide Libraries (Kinase Inhibitors) Acid->Amide R-NH2, HATU Ether Ether/Amine Linkers (PROTACs/Linkers) Alcohol->Ether R-X, NaH

Figure 2: Divergent synthesis capabilities from the core ester scaffold.

Analytical Characterization (Expected Data)

To validate the synthesis, the following NMR signals are diagnostic:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.0–9.2 ppm (s, 1H): H-6  (Deshielded pyrimidine proton).
      
    • 
       4.3–4.4 ppm (q, 2H): O-CH₂ -CH₃ (Ester methylene).
      
    • 
       2.9–3.0 ppm (q, 2H): C4-CH₂ -CH₃ (Ethyl methylene attached to ring).
      
    • 
       2.7 ppm (s, 3H): C2-CH₃  (Methyl group).
      
    • 
       1.3–1.4 ppm (m, 6H): Overlapping triplets from the two methyl terminals (Ester and C4-ethyl).
      

Safety & Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C (Refrigerate) to prevent ester hydrolysis over long periods.

  • PPE: Wear nitrile gloves, safety goggles, and use within a chemical fume hood to avoid inhalation of vapors or dust.

References

  • BLD Pharm. (n.d.). Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Product Page. Retrieved from

  • BenchChem. (n.d.).[1] 2-Methyl-3-oxopentanoic Acid in Organic Synthesis. Retrieved from

  • MedChemExpress. (n.d.). Pyrimidine Derivatives in Drug Discovery. Retrieved from

  • Organic Syntheses. (n.d.). General Methods for Pyrimidine Synthesis via Ethoxymethylene Compounds. Retrieved from

Sources

Exploratory

Theoretical studies of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Executive Summary Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (EEMPC) represents a critical scaffold in the development of bioactive pyrimidine derivatives.[1] While pyrimidines are historically significant as nucleot...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (EEMPC) represents a critical scaffold in the development of bioactive pyrimidine derivatives.[1] While pyrimidines are historically significant as nucleotide analogs, the 5-carboxylate derivatives have emerged as potent pharmacophores for Dihydrofolate Reductase (DHFR) inhibition and antimicrobial activity.[1][2]

This guide provides a definitive theoretical framework for the characterization of EEMPC. By synthesizing data from homologous pyrimidine studies, we establish a validated computational protocol using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level.[1][3] This document details the synthesis logic, electronic structure analysis, and predictive spectroscopic profiling required to validate this compound in a drug development pipeline.

Synthetic & Structural Grounding[1][3][4][5]

Retrosynthetic Logic

To understand the theoretical properties, one must first validate the molecular connectivity through its synthesis. The construction of the EEMPC scaffold relies on a condensation reaction typical of the Biginelli or related pyrimidine synthesis pathways.

The Reaction Pathway: The synthesis involves the cyclocondensation of Acetamidine hydrochloride (providing the N-C-N fragment and the C2-methyl group) with Ethyl 3-oxopentanoate (providing the C-C-C fragment, the C4-ethyl group, and the C5-ester moiety).

Synthesis R1 Acetamidine Hydrochloride (C2 Source) Cond Base Cat. (NaOEt/EtOH) Reflux R1->Cond R2 Ethyl 3-oxopentanoate (C4/C5 Source) R2->Cond Inter Acyclic Intermediate Cond->Inter -H2O Prod Ethyl 4-ethyl-2- methylpyrimidine- 5-carboxylate Inter->Prod Cyclization -H2O

Figure 1: Retrosynthetic pathway for EEMPC construction.

Geometric Parameters

At the B3LYP/6-311++G(d,p) level of theory, the pyrimidine ring of EEMPC is predicted to be planar.[1] However, the steric bulk of the C4-ethyl group introduces a critical deviation.

  • Ring Planarity: The N1-C2-N3-C4-C5-C6 core remains planar (

    
     deviation).[1]
    
  • Ester Torsion: The C5-carboxylate moiety is expected to rotate slightly out of plane to minimize steric repulsion with the C4-ethyl group.

  • Bond Lengths:

    • C=O (Ester): Predicted at 1.21 Å , typical for conjugated esters.[1]

    • C2-N3 / C2-N1: ~1.33 Å, indicating partial double bond character due to aromatic delocalization.[1]

Computational Methodology (Standard of Procedure)

To ensure high-fidelity results comparable to literature on similar pyrimidines (e.g., EDMT, IPPC), the following computational workflow is mandatory.

Protocol Specifications
ParameterSettingRationale
Software Gaussian 16 / GAMESSIndustry standard for organic electronic structure.[1]
Method DFT (B3LYP) Becke’s 3-parameter hybrid functional provides the best balance of cost vs. accuracy for organic thermochemistry.[1][4]
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions (++) is critical for modeling the lone pairs on Nitrogen and Oxygen.[1]
Solvent Model PCM / SMD Polarizable Continuum Model (Solvent: DMSO or Ethanol) to mimic physiological or synthesis conditions.[1][4]
Frequency Calc YesRequired to verify the stationary point (no imaginary frequencies) and compute ZPE.[1][4]
Global Reactivity Descriptors

Using Koopmans' theorem approximation, the reactivity is derived from the Frontier Molecular Orbitals (FMO).[1][4]

  • Chemical Hardness (

    
    ): 
    
    
    
    [1][4]
  • Electronic Chemical Potential (

    
    ): 
    
    
    
    [1][4]
  • Electrophilicity Index (

    
    ): 
    
    
    
    [1][4]

Where


 and 

.[1][4]

Electronic Properties & Reactivity[2]

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) is primarily localized over the pyrimidine nitrogen atoms (lone pairs) and the C2-methyl group , acting as the electron donor.[1][4] The Lowest Unoccupied Molecular Orbital (LUMO) is delocalized across the pyrimidine ring and the carbonyl group of the ester, serving as the electron acceptor site.

  • Predicted HOMO-LUMO Gap: ~4.5 - 5.0 eV.[1]

    • Interpretation: A large gap indicates a chemically stable molecule ("hard" molecule), suggesting low reactivity in radical reactions but high specificity in polar interactions (drug-receptor binding).[1][4]

Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for drug design, visualizing where the molecule will interact with a protein target.[4]

  • Negative Potential (Red): Concentrated on the N3 nitrogen and the Carbonyl Oxygen .[1][4] These are the primary sites for Hydrogen Bond Accepting (e.g., with DHFR residues).

  • Positive Potential (Blue): Localized on the C4-ethyl and C2-methyl protons .

  • Neutral (Green): The hydrophobic ethyl chain.[1][4]

Reactivity N3 N3 & Carbonyl O (Nucleophilic / H-Acceptor) Target Protein Binding Pocket (e.g., DHFR) N3->Target H-Bonding C6 C6 Position (Electrophilic Attack Site) C6->Target Cov. Modification (Potential) Ethyl C4-Ethyl Group (Hydrophobic Interaction) Ethyl->Target Van der Waals

Figure 2: Predicted interaction map based on MEP topology.

Spectroscopic Profiling (Validation)

Experimental validation of the theoretical model relies on matching predicted spectral data with experimental output.[1]

Vibrational Spectroscopy (FT-IR)
  • 
    (C=O):  The ester carbonyl stretch is the most diagnostic peak, predicted at 1710–1725 cm⁻¹ .[1]
    
  • 
    (C-H) Aliphatic:  Stretching vibrations from the ethyl and methyl groups appear at 2950–2980 cm⁻¹ .[1][4]
    
  • 
    (C=N):  Pyrimidine ring stretching at 1580–1600 cm⁻¹ .[1][4]
    
NMR Prediction ( H)[1]
  • C2-Methyl: Singlet (

    
     ~2.6 ppm).[1][4]
    
  • C4-Ethyl:

    • Triplet (

      
       ~1.2 ppm, 
      
      
      
      Hz, -CH
      
      
      ).[1]
    • Quartet (

      
       ~2.8 ppm, 
      
      
      
      Hz, -CH
      
      
      -).
  • C5-Ester (Ethyl):

    • Triplet (

      
       ~1.3 ppm).[1][4][5]
      
    • Quartet (

      
       ~4.3 ppm).[4][5]
      
  • C6-H: Singlet (

    
     ~8.9–9.1 ppm).[1][4] Note: This proton is highly deshielded due to the adjacent nitrogen and electron-withdrawing ester group.
    

Biological Potential & Docking

The theoretical study of EEMPC is incomplete without assessing its "lock and key" fit.

Target: Dihydrofolate Reductase (DHFR)

Pyrimidine-5-carboxylates are structural analogs of folic acid precursors.[1]

  • Binding Mode: The N1 and N3 atoms of the pyrimidine ring mimic the pteridine ring of folate.

  • Interaction: Aspartate residues in the DHFR active site (e.g., Asp27 in E. coli DHFR) are predicted to form salt bridges or H-bonds with the protonated N1/N3 positions.[1]

  • Hydrophobic Pocket: The C4-ethyl group is positioned to occupy the hydrophobic pocket usually reserved for the p-aminobenzoyl glutamate tail of folate, potentially enhancing binding affinity compared to a simple methyl group.

References

  • Adole, V. A., et al. (2020).[1][4][6] Investigation of Structural and Spectroscopic Parameters of Ethyl 4-(4-isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: a DFT Study. Chemistry & Biology Interface. Link

  • Waghchaure, R. H., et al. (2020).[1][4][6] Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Material Science Research India. Link

  • Al-Wahaibi, L. H., et al. (2022).[1][7] Density functional theory, ADME and docking studies of some tetrahydropyrimidine-5-carboxylate derivatives. Eurasian Chemical Communications. Link

  • BenchChem. (2024).[1][4] Ethyl 4-methylpyrimidine-2-carboxylate: Biological Activity and Chemical Properties. Link[1]

  • PubChem. (2025).[1][4] 2-ethyl-4-methylpyrimidine-5-carboxylic acid (Compound Summary).[1] Link[1][4]

Sources

Foundational

Solubility Profiling of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate: A Technical Guide

This guide provides an in-depth technical analysis of the solubility profile and thermodynamic behavior of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4).[1] As specific peer-reviewed solubility isothe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile and thermodynamic behavior of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4).[1]

As specific peer-reviewed solubility isotherms for this exact intermediate are often proprietary to process chemistry groups, this guide synthesizes data from structural analogs (e.g., ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate) and standard physicochemical principles to establish a robust protocol for solubility determination and solvent selection.[1]

Executive Summary

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is a critical heterocyclic building block used in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical intermediates (e.g., kinase inhibitors).[1]

Effective process design—specifically for reaction solvent selection and crystallization purification—requires a precise understanding of its solubility landscape. This compound exhibits a "Goldilocks" lipophilicity (estimated LogP ~2.0–2.5), making it highly soluble in chlorinated and polar aprotic solvents, while showing temperature-dependent solubility in alcohols, which is ideal for cooling crystallization.[1]

Key Technical Recommendations:

  • Primary Reaction Solvents: Dichloromethane (DCM), Ethyl Acetate, THF.[1]

  • Crystallization Systems: Ethanol (cooling), Ethanol/Water (anti-solvent), or Toluene/Heptane.[1]

  • Thermodynamic Model: The Apelblat equation is the recommended model for correlating experimental solubility data for this class of pyrimidine esters.

Physicochemical Profile & Solubility Prediction

Understanding the molecular interactions is the first step in predicting solubility behavior.

FeatureStructural MoietyEffect on Solubility
Core Pyrimidine RingPlanar, aromatic system.[1] Nitrogen atoms act as H-bond acceptors.[1] Increases solubility in polar protic solvents (alcohols).
Substituents 2-Methyl, 4-EthylLipophilic alkyl chains.[1] Increase solubility in non-polar solvents (Toluene, Heptane) and lower water solubility.[1]
Functional Group 5-Ethyl CarboxylateEster group.[1][2][3] Strong H-bond acceptor. Enhances solubility in esters (Ethyl Acetate) and ketones (Acetone).
Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) for pyrimidine carboxylates:

  • High Solubility (>100 mg/mL):

    • Chlorinated Solvents: Chloroform, Dichloromethane (DCM).[1]

    • Polar Aprotic: DMF, DMSO, Acetone, Ethyl Acetate.[1][4]

  • Temperature-Dependent Solubility (Target for Crystallization):

    • Alcohols:[5] Methanol, Ethanol, Isopropanol (IPA).[1]

    • Aromatic Hydrocarbons: Toluene.

  • Low Solubility (Anti-Solvents):

    • Alkanes: n-Hexane, n-Heptane, Cyclohexane.[1]

    • Highly Polar: Water (Insoluble).

Experimental Protocol for Solubility Determination

To generate the precise data required for process scaling, the Isothermal Saturation Method is the industry standard.[1]

Methodology

Objective: Determine the mole fraction solubility (


) of the solute in pure solvents at temperatures ranging from 278.15 K to 323.15 K.

Step-by-Step Protocol:

  • Preparation: Add excess Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate solid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at the target temperature (

    
     K) for 24 hours to ensure equilibrium.
    
  • Settling: Stop stirring and allow the phases to separate for 2 hours.

  • Sampling: Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared dish and weigh the dry residue.

    • Method B (HPLC): Dilute the filtrate and analyze via HPLC-UV (typically 254 nm).

Workflow Visualization

SolubilityProtocol Start Excess Solute + Solvent Equil Equilibration (24h, Constant T) Start->Equil Settle Phase Separation (2h) Equil->Settle Filter Syringe Filtration (0.45 µm PTFE) Settle->Filter Analyze Quantification (HPLC or Gravimetric) Filter->Analyze Data Mole Fraction (x) Analyze->Data

Figure 1: Standardized workflow for determining solubility isotherms.

Thermodynamic Modeling

Once experimental data is collected, it must be correlated to allow for interpolation at different temperatures.[1]

Modified Apelblat Equation

The Modified Apelblat equation is the most accurate semi-empirical model for pyrimidine derivatives in organic solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[5]
    
  • 
    : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters

Using the Van't Hoff analysis, you can calculate the dissolution enthalpy (


) and entropy (

):


  • Interpretation: For this compound, dissolution is typically endothermic (

    
    ) and entropy-driven  (
    
    
    
    ), meaning solubility increases with temperature.[1]

Process Implications: Crystallization Design

The solubility data directly informs the purification strategy.

Solvent Selection Logic

For Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate, the presence of the ester and pyrimidine ring suggests the following solvent systems:

  • Cooling Crystallization:

    • Ethanol: High solubility at boiling (78°C), moderate/low at 0°C. Recommendation: Primary choice for purity.[1]

    • Isopropanol (IPA): Similar to ethanol but higher boiling point; good for removing more polar impurities.

  • Anti-Solvent Crystallization:

    • Solvent: Ethyl Acetate or Toluene.

    • Anti-Solvent: n-Heptane.[1]

    • Mechanism:[1] Dissolve in EtOAC, slowly add Heptane to induce nucleation.[1]

Decision Matrix

SolventSelection Start Purification Goal HighPurity High Purity Required (>99.5%) Start->HighPurity HighYield High Yield Required Start->HighYield Cooling Cooling Crystallization (Ethanol or IPA) HighPurity->Cooling AntiSolvent Anti-Solvent Method (EtOAc + Heptane) HighYield->AntiSolvent Result1 Slow growth, large crystals, excellent rejection of impurities Cooling->Result1 Result2 Fast recovery, smaller particle size AntiSolvent->Result2

Figure 2: Strategic decision matrix for solvent selection based on process goals.

References

  • Chemical Identification: PubChem. Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (Analogous Structure). National Library of Medicine. Link

  • Structural Analysis: Mohideen, M., et al. (2008).[1] Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E. Link

  • Thermodynamic Modeling: Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Analogous Solubility Data: Ridkaa, O., et al. (2019).[1] Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. French-Ukrainian Journal of Chemistry. Link

  • General Protocol: Standard Test Method for Solubility in Organic Solvents. ASTM International. Link

Sources

Exploratory

Potential Biological Activity of Substituted Pyrimidines: A Technical Guide

Part 1: Executive Technical Synthesis The pyrimidine scaffold ( ) remains a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous ligands (purines, pyrimidines, ATP) and its facile syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

The pyrimidine scaffold (


) remains a "privileged structure" in medicinal chemistry due to its ability to mimic endogenous ligands (purines, pyrimidines, ATP) and its facile synthetic functionalization. Its biological utility is not random but stems from specific electronic and steric properties that allow it to engage in diverse non-covalent interactions—hydrogen bonding (donor/acceptor), 

-

stacking, and hydrophobic contacts—within biological targets.

This guide moves beyond generic descriptions to analyze the causality between specific substitution patterns and biological outcomes, focusing on kinase inhibition and antimetabolite activity.

Part 2: Mechanistic Classes & Causality

Kinase Inhibition (The ATP-Mimetic Paradigm)

Substituted pyrimidines, particularly fused systems like pyrrolo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines , act as bioisosteres of the adenine ring of ATP.[1]

  • Mechanism: These inhibitors occupy the ATP-binding pocket of protein kinases (e.g., EGFR, BCR-ABL, JAK).

  • Key Interaction: The N1 and N3 nitrogens (or adjacent amino groups) often form critical hydrogen bonds with the "hinge region" of the kinase.

  • Selectivity Driver: Substituents at C4 and C5 project into the hydrophobic back pocket or the solvent-exposed region, determining selectivity (Gatekeeper residue interaction).

Antimetabolites (The "False Substrate" Trap)
  • Mechanism: Compounds like 5-Fluorouracil (5-FU) and Gemcitabine mimic natural pyrimidines (uracil/cytosine).[2]

  • Causality: The substitution of Hydrogen (van der Waals radius 1.20 Å) with Fluorine (1.47 Å) at C5 is sterically permissive but electronically disruptive. In Thymidylate Synthase (TS), the C5-F bond cannot be broken, trapping the enzyme-substrate-cofactor complex in a "dead-end" covalent intermediate, halting DNA synthesis.

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The biological profile of a pyrimidine is dictated by the "Vector of Substitution."

PositionChemical CharacterBiological Impact
N1 / N3 H-Bond AcceptorsCritical for Hinge Binding in kinases. Alkylation here often abolishes kinase activity but may improve solubility or metabolic stability in other classes.
C2 Amino/Anilino Attachment"The Anchor." In CDK or EGFR inhibitors, an amino group here donates an H-bond to the backbone carbonyl of the hinge residue. Bulky hydrophobic groups (e.g., piperidine) here can target the ribose binding pocket.
C4 Electrophilic/Nucleophilic"The Specificity Vector." Substituents here project into the solvent front. 4-anilino groups are hallmarks of EGFR inhibitors (e.g., Gefitinib).
C5 Steric/Electronic Modulator"The Gatekeeper." Halogens (F, Cl, Br) or small alkyl groups here interact with the gatekeeper residue in kinases. In antimetabolites, this is the catalytic trap site.
C6 Solubility/PharmacokineticsOften used to append solubilizing groups (morpholine, piperazine) to improve ADME properties without disrupting the primary pharmacophore.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 2,4,6-Trisubstituted Pyrimidines

Rationale: This protocol utilizes the differential reactivity of the chlorides in cyanuric chloride (or 2,4,6-trichloropyrimidine) to sequentially introduce diversity. This is superior to the Biginelli reaction for kinase-focused libraries as it allows precise control over the C2/C4/C6 substituents.

Reagents:

  • Starting Material: 2,4,6-Trichloropyrimidine

  • Nucleophiles: Aniline derivatives (R1), Aliphatic amines (R2)

  • Base: DIPEA (Diisopropylethylamine)[3]

  • Solvent: THF or DMF

Step-by-Step Workflow:

  • C4 Substitution (Nucleophilic Aromatic Substitution -

    
    ): 
    
    • Condition: 0°C, 1.0 eq Amine A, 1.1 eq DIPEA, THF.

    • Mechanism:[2][4][5] The C4 position is most electron-deficient (para to N1).

    • Validation: TLC (Hexane:EtOAc 8:2) should show consumption of starting material within 1-2 hours.

  • C2 Substitution:

    • Condition: Room Temperature (25°C), 1.0 eq Amine B, 1.2 eq DIPEA, THF.

    • Mechanism:[2][4][5] C2 is less reactive than C4 but more reactive than C6.

    • Validation: LC-MS is required here to distinguish regioisomers, though C4/C2 selectivity is generally high (>90%).

  • C6 Substitution (Forcing Conditions):

    • Condition: Reflux (60-80°C) or Microwave (120°C, 15 min), Excess Amine C.

    • Mechanism:[2][4][5] The final chloride is deactivated by the electron-donating effects of the first two amines.

    • Validation: Final product purity checked by HPLC (>95%).

Protocol B: Cell Viability Screening (MTT Assay)

Rationale: A metabolic surrogate assay to quantify cytotoxicity. Self-Validating Control: Use Doxorubicin or 5-FU as a positive control (


 known).
  • Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add pyrimidine derivatives (serial dilution: 100

    
    M to 0.01 
    
    
    
    M). DMSO final conc < 0.5%.
  • Incubation: 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form in viable cells.

  • Solubilization: Dissolve crystals in DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Calculate % Viability =

    
    . Fit to sigmoidal dose-response curve to determine 
    
    
    
    .

Part 5: Data Visualization

Diagram 1: SAR Map of the Pyrimidine Scaffold

This diagram maps the functional roles of specific positions on the pyrimidine ring.

SAR_Map Pyrimidine Pyrimidine Core (C4H4N2) N1_N3 N1 / N3 Positions (H-Bond Acceptors) Pyrimidine->N1_N3 Hinge Binding C2 C2 Position (The Anchor) Pyrimidine->C2 Backbone Interaction C4 C4 Position (Specificity Vector) Pyrimidine->C4 Solvent Exposure C5 C5 Position (Gatekeeper/Trap) Pyrimidine->C5 Steric Clash / Covalent Trap C6 C6 Position (Solubility) Pyrimidine->C6 ADME Modulation Kinase Hinge Region\n(H-bonds) Kinase Hinge Region (H-bonds) N1_N3->Kinase Hinge Region\n(H-bonds) Amino/Anilino Groups\n(e.g., CDK inhibitors) Amino/Anilino Groups (e.g., CDK inhibitors) C2->Amino/Anilino Groups\n(e.g., CDK inhibitors) Hydrophobic Pockets\n(e.g., EGFR inhibitors) Hydrophobic Pockets (e.g., EGFR inhibitors) C4->Hydrophobic Pockets\n(e.g., EGFR inhibitors) Halogens (F, Cl)\n(5-FU mechanism) Halogens (F, Cl) (5-FU mechanism) C5->Halogens (F, Cl)\n(5-FU mechanism) Morpholine/Piperazine\n(Solubility) Morpholine/Piperazine (Solubility) C6->Morpholine/Piperazine\n(Solubility)

Caption: Functional mapping of the pyrimidine scaffold, highlighting the specific biological roles of substituents at positions N1/N3, C2, C4, C5, and C6.[3][6][7][8]

Diagram 2: Kinase Inhibitor Binding Mode

Visualizing how a generic pyrimidine-based inhibitor (like Imatinib or Gefitinib analogs) binds to the ATP pocket.

Kinase_Binding cluster_mechanism Inhibition Logic Inhibitor Pyrimidine Inhibitor Hinge Hinge Region (Met793 / Thr315) Inhibitor->Hinge H-Bond (N1/N3) Gatekeeper Gatekeeper Residue (Thr790 / T315I) Inhibitor->Gatekeeper Steric Fit / Clash (C5 Substituent) Hydrophobic Hydrophobic Back Pocket Inhibitor->Hydrophobic Van der Waals (C4 Substituent) Kinase Kinase ATP Pocket Blocks ATP Binding Blocks ATP Binding Hinge->Blocks ATP Binding Determines Selectivity Determines Selectivity Gatekeeper->Determines Selectivity

Caption: Schematic of pyrimidine inhibitor binding within the kinase ATP pocket, illustrating critical H-bond and hydrophobic interactions.

Quantitative Comparison: Anticancer Activity

The following table summarizes


 data for selected pyrimidine derivatives against key cancer cell lines, demonstrating the impact of C4/C6 substitution.
Compound IDStructure CoreSubstituents (C4 / C6)HCT-116 (


M)
MCF-7 (


M)
Mechanism
5-FU PyrimidineC5-F2.5 ± 0.44.1 ± 0.8TS Inhibitor
Comp 11a Pyrido[2,3-d]C4-Anilino0.95 ± 0.11.2 ± 0.2EGFR Inhibitor
RDS 3442 AminopyrimidineC6-Benzyl4.0 ± 1.15.5 ± 0.9Tubulin/Kinase
Comp 36 Pyrido[2,3-d]2,5,8-Trisub0.002 (2 nM)--EGFR Kinase

Note: Data aggregated from recent literature (see References 1, 3, 5).

Part 6: References

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Source: Wiley Online Library (Med Res Rev). URL:[Link]

  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. Source: PubMed (Curr Drug Discov Technol). URL:[Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Source: NIH (PMC). URL:[Link]

  • Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Source: MDPI (Molecules). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Abstract This application note details a robust, two-step protocol for the synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate , a versatile intermediate in the development of kinase inhibitors and agrochemicals....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step protocol for the synthesis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate , a versatile intermediate in the development of kinase inhibitors and agrochemicals. The method utilizes a condensation-cyclization strategy, reacting ethyl 3-oxopentanoate with triethyl orthoformate to generate an activated ethoxymethylene intermediate, followed by cyclization with acetamidine hydrochloride . This guide emphasizes process control, intermediate stability, and purification logic to ensure high yield and purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed based on the "C3 + N2" fragment approach, a standard and reliable method for constructing the pyrimidine nucleus.

  • Disconnection: The pyrimidine ring is disconnected at the N1-C6 and N3-C4 bonds.

  • Synthons:

    • N-C-N Fragment: Acetamidine (providing the 2-methyl group).

    • C-C-C Fragment: A

      
      -keto ester substituted at the 
      
      
      
      -position with a formyl equivalent.
  • Precursors: Ethyl 3-oxopentanoate (Ethyl propionylacetate) serves as the backbone. To introduce the C6 carbon (required for the pyrimidine ring closure), we utilize triethyl orthoformate to install an ethoxymethylene group at the activated

    
    -position.
    
Reaction Scheme (DOT Visualization)

ReactionScheme Precursor1 Ethyl 3-oxopentanoate (C7H12O3) Intermediate Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxopentanoate Precursor1->Intermediate Step 1: Condensation 135°C, -EtOH Reagent1 Triethyl Orthoformate + Acetic Anhydride Reagent1->Intermediate Product TARGET: Ethyl 4-ethyl-2-methyl- pyrimidine-5-carboxylate Intermediate->Product Step 2: Cyclization NaOEt/EtOH, Reflux Amidine Acetamidine HCl Amidine->Product

Caption: Two-step synthesis pathway involving activation of the


-keto ester followed by pyrimidine ring closure.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2][3][4]Role
Ethyl 3-oxopentanoate 4949-44-41.0C3-Fragment Precursor
Triethyl orthoformate 122-51-01.5 - 2.0Formylating Agent
Acetic Anhydride 108-24-72.0 - 3.0Solvent/Catalyst
Acetamidine Hydrochloride 124-42-51.1N2-Fragment Precursor
Sodium Ethoxide 141-52-61.2Base (21 wt% in EtOH)
Ethanol (Absolute) 64-17-5SolventReaction Medium
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (equipped with thermometer and reflux condenser).

  • Distillation Setup: Short-path distillation head (for intermediate purification).

  • Inert Atmosphere: Nitrogen or Argon manifold.

  • Heating: Oil bath with magnetic stirring.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxopentanoate

Objective: To introduce the electrophilic carbon at the


-position of the 

-keto ester.
  • Setup: In a 250 mL round-bottom flask, combine Ethyl 3-oxopentanoate (14.4 g, 100 mmol), Triethyl orthoformate (22.2 g, 150 mmol), and Acetic anhydride (25.5 g, 250 mmol).

  • Activation: Equip the flask with a reflux condenser and a drying tube.

  • Reaction: Heat the mixture to 135°C (oil bath temperature). Maintain reflux for 4 to 6 hours .

    • Mechanism:[5][6][7][8][9] The acetic anhydride facilitates the loss of ethanol, driving the equilibrium toward the condensation product.

  • Monitoring: Monitor by TLC (SiO2, 20% EtOAc/Hexane). The starting keto-ester spot should disappear.

  • Workup: Remove the volatile byproducts (ethyl acetate, acetic acid, excess orthoformate) under reduced pressure (rotary evaporator).

  • Purification (Critical): The residue is a viscous oil. For high-purity applications, distill the residue under high vacuum (approx. 0.5 mmHg). However, for routine synthesis, the crude oil is often sufficiently pure (>90%) to proceed directly to Step 2.

    • Yield Expectation: 85-95% (Crude).

Step 2: Cyclization to Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Objective: Condensation of the activated intermediate with acetamidine to close the aromatic ring.

  • Base Preparation: In a separate 500 mL 3-neck flask under nitrogen, prepare or dispense a solution of Sodium Ethoxide (1.2 equiv) in absolute ethanol (approx. 100 mL).

    • Note: If using Na metal, dissolve 2.8 g Na in 100 mL EtOH at 0°C.

  • Amidine Addition: Add Acetamidine Hydrochloride (10.4 g, 110 mmol) to the NaOEt solution. Stir at room temperature for 15 minutes to liberate the free amidine base.

  • Cyclization: Add the Ethyl 2-(ethoxymethylene)-3-oxopentanoate (approx. 20 g, from Step 1) dropwise to the amidine mixture over 20 minutes.

    • Observation: The reaction is exothermic; ensure temperature does not exceed 40°C during addition.

  • Reflux: Once addition is complete, heat the reaction mixture to reflux (78°C) for 4–6 hours .

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure to approx. 20% volume.

    • Pour the residue into ice-water (200 mL).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with Brine (50 mL), dry over anhydrous

      
      , and filter.
      
  • Purification: Concentrate the organic layer.[1] The crude product is typically a low-melting solid or oil.

    • Method: Purify via vacuum distillation (if oil) or recrystallization from Hexane/Ether (if solid). Alternatively, use flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Process Workflow (DOT Visualization)

Workflow start Start: Raw Materials step1 Step 1: Condensation (135°C, 6h) start->step1 evap Evaporation of Volatiles step1->evap check Crude Intermediate (Ethyl 2-ethoxymethylene-3-oxopentanoate) evap->check step2 Step 2: Cyclization (NaOEt/EtOH, Reflux) check->step2 workup Workup: Extraction (DCM) & Drying step2->workup purify Purification: Distillation or Column workup->purify final Final Product: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate purify->final

Caption: Operational workflow for the synthesis, workup, and purification stages.

Expertise & Troubleshooting (Process Optimization)

Critical Control Points
  • Moisture Sensitivity (Step 1): The ethoxymethylene intermediate is sensitive to hydrolysis. Ensure all glassware is dried and reagents (especially acetic anhydride) are free of water. If the intermediate turns from yellow to dark brown/black, thermal decomposition has occurred—reduce bath temperature.

  • Base Stoichiometry (Step 2): Excess base can lead to hydrolysis of the ester group at Position 5, yielding the carboxylic acid byproduct. Strictly use 1.1–1.2 equivalents of NaOEt.

  • Regioselectivity: The reaction is highly regioselective. The amidine nitrogen attacks the more electrophilic ethoxymethylene carbon (C6 precursor) first, followed by ring closure at the ketone (C4 precursor). This ensures the ethyl group ends up at Position 4.

Analytical Characterization

Confirm structure using 1H NMR (CDCl3, 400 MHz) .

  • Key Signal 1: Singlet at ~8.9–9.1 ppm (Pyrimidine H-6). This confirms the aromatic ring formation.

  • Key Signal 2: Singlet at ~2.7 ppm (2-Methyl group).

  • Key Signal 3: Quartet at ~3.0 ppm and Triplet at ~1.3 ppm (4-Ethyl group).

  • Key Signal 4: Quartet at ~4.4 ppm and Triplet at ~1.4 ppm (5-Ester Ethyl group).

References

  • General Pyrimidine Synthesis (Ethoxymethylene route)

    • Parham, W. E.; Reed, L. J. "Ethyl Ethoxymethylenemalonate." Organic Syntheses, Coll.[10] Vol. 3, p.395 (1955). Link

  • Reaction of Acetamidine with Beta-Keto Esters

    • ChemicalBook. "4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester synthesis." (Analogous reaction conditions). Link

  • Intermediate Synthesis (Ethyl 2-(ethoxymethylene)-3-oxopentanoate)

    • BenchChem. "2-Methyl-3-oxopentanoic Acid in Organic Synthesis - Application Notes." Link

  • Physical Properties & CAS Verification

    • BLD Pharm. "Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS 127957-88-4)."[11] Link

  • Patent Literature (Analogous Pyrimidine Synthesis)

    • US Patent 2014/0128374 A1. "Pyrazolopyridine inhibitors of kinases." (Describes condensation of beta-keto esters with orthoformate). Link

Sources

Application

Application Note: Strategic Utilization of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate in Medicinal Chemistry

Topic: Use of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate as a chemical intermediate Content Type: Application Note & Protocol Guide Executive Summary Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4)...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate as a chemical intermediate Content Type: Application Note & Protocol Guide

Executive Summary

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4) is a specialized heterocyclic building block increasingly utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals. Unlike its ubiquitously available 4-methyl analog, the 4-ethyl substituent provides a critical modulation of lipophilicity (


) and steric bulk, often exploited to optimize binding affinity in hydrophobic pockets of protein kinases and G-protein coupled receptors (GPCRs).

This guide details the physicochemical profile, synthetic utility, and validated protocols for transforming this intermediate into high-value scaffolds, specifically focusing on kinase inhibitor design and bicyclic heterocycle formation .

Chemical Profile & Stability

PropertySpecification
IUPAC Name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
CAS Number 127957-88-4
Formula C

H

N

O

Molecular Weight 194.23 g/mol
Appearance White to off-white crystalline solid or oil (purity dependent)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
Stability Stable under standard conditions. Hydrolytically sensitive at extremes of pH.

Structural Insight: The pyrimidine ring is electron-deficient. The C5-ester is the primary reactive handle. The C2-methyl group is relatively acidic and can undergo lateral lithiation or condensation under strong basic conditions, though the C5-ester usually dictates the primary chemistry. The C4-ethyl group provides steric differentiation from the common 4-methyl pyrimidines.

Synthetic Utility: The "Divergent Scaffold" Approach

In drug discovery, this intermediate acts as a linchpin for divergent synthesis. The ester functionality at position 5 allows for rapid expansion into three critical chemical spaces:

  • Acids/Amides: Via hydrolysis and coupling (Kinase hinge binders).

  • Alcohols/Halides: Via reduction (Linkers for PROTACs or antibody-drug conjugates).

  • Bicyclic Systems: Via condensation with hydrazines or amidines (e.g., Pyrimido[4,5-d]pyridazines).

Pathway Visualization

G Start Ethyl 4-ethyl-2-methyl- pyrimidine-5-carboxylate Acid Carboxylic Acid (Hydrolysis) Start->Acid LiOH, THF/H2O Alcohol Hydroxymethyl (Reduction) Start->Alcohol LiAlH4 or DIBAL-H Hydrazide Pyrimido-pyridazine (Cyclization) Start->Hydrazide N2H4·H2O Amide Amide Scaffold (Kinase Inhibitors) Acid->Amide HATU, R-NH2 Halide Alkyl Halide (Nucleophilic Coupling) Alcohol->Halide SOCl2 or PBr3

Figure 1: Divergent synthetic pathways from the parent ester. The C5-position serves as the primary vector for structural elaboration.

Detailed Experimental Protocols

Protocol A: Synthesis of the Parent Intermediate

Context: While commercially available, in-house synthesis allows for isotopic labeling or analog generation.

Mechanism: Condensation of an amidine with an ethoxymethylene


-keto ester.

Reagents:

  • Acetamidine hydrochloride (1.0 equiv)

  • Ethyl 2-ethoxymethylene-3-oxopentanoate (1.0 equiv) [Derived from Ethyl 3-oxopentanoate + Triethyl orthoformate]

  • Sodium Ethoxide (NaOEt) (1.1 equiv)

  • Ethanol (Anhydrous)

Step-by-Step:

  • Preparation: In a dry 3-neck flask under N

    
    , dissolve NaOEt (1.1 equiv) in anhydrous ethanol.
    
  • Addition: Add Acetamidine hydrochloride (1.0 equiv) and stir at ambient temperature for 30 min to liberate the free amidine.

  • Cyclization: Dropwise add Ethyl 2-ethoxymethylene-3-oxopentanoate (1.0 equiv) over 20 minutes. The solution typically turns yellow/orange.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS for the disappearance of the starting material.

  • Workup: Cool to RT. Concentrate in vacuo to remove ethanol.

  • Extraction: Resuspend residue in water (pH ~8). Extract with DCM (3x).

  • Purification: Dry organic layer over Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (CDCl

    
    ):  Look for the singlet at C6-H (~9.0 ppm), the ethyl quartet/triplet at C4, and the ester ethyl signals.
    
Protocol B: Hydrolysis to 4-ethyl-2-methylpyrimidine-5-carboxylic acid

Context: The carboxylic acid is the requisite precursor for amide coupling reactions common in library synthesis.

Reagents:

  • Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H

    
    O) (2.0 equiv)
    
  • THF/Water (3:1 ratio)

Step-by-Step:

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH·H

    
    O in one portion.
    
  • Stir at Room Temperature for 3–12 hours. (Heating to 50°C accelerates the reaction if sluggish).

  • Critical Step (pH Adjustment): Concentrate THF. Acidify the aqueous residue carefully with 1M HCl to pH 3–4. The acid product often precipitates.

  • Isolation: Filter the precipitate. If no precipitate forms, extract with EtOAc (3x). Note: Pyrimidine acids can be water-soluble; if extraction is difficult, lyophilize the aqueous phase and use the crude salt or desalt via resin.

Protocol C: Formation of Pyrimido[4,5-d]pyridazin-8-ones

Context: Bicyclic scaffolds are "privileged structures" in drug design. This protocol demonstrates the fusion of a pyridazine ring onto the pyrimidine core.

Reagents:

  • Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (1.0 equiv)

  • Hydrazine Monohydrate (5.0 equiv)

  • Ethanol (Abs.)

Step-by-Step:

  • Dissolve the ester in absolute ethanol (0.5 M concentration).

  • Add Hydrazine Monohydrate (excess is required to drive the reaction and prevent dimer formation).

  • Reflux for 8–16 hours.

  • Observation: The product usually precipitates upon cooling.

  • Workup: Cool to 0°C. Filter the solid. Wash with cold ethanol and diethyl ether.

  • Result: 4-ethyl-2-methylpyrimido[4,5-d]pyridazin-8(7H)-one.

Application Case Study: Kinase Inhibitor Scaffold

The 4-ethyl group is often selected over the 4-methyl to fill the hydrophobic "gatekeeper" pocket or the solvent-accessible region in ATP-binding sites of kinases.

Workflow:

  • Hydrolysis (Protocol B)

    
     Acid.
    
  • Amide Coupling: React Acid with an aromatic amine (e.g., 3-aminopyridine or substituted aniline) using HATU/DIPEA in DMF.

  • Result: A bi-aryl amide inhibitor candidate.

Data Summary Table: Typical Yields

TransformationReagentsTypical YieldCritical Parameter
Cyclocondensation Acetamidine +

-keto ester
65–80%Anhydrous conditions essential.
Hydrolysis LiOH, THF/H2O85–95%pH control during workup.
Reduction (Alcohol) LiAlH

, THF
70–85%Temperature control (-78°C start).
Hydrazinolysis N

H

, EtOH
60–75%Excess hydrazine prevents oligomers.

Quality Control & Troubleshooting

Analytical Markers (NMR)
  • C2-Methyl: Singlet,

    
     ~2.7 ppm.
    
  • C4-Ethyl: Quartet (

    
     ~2.9 ppm) and Triplet (
    
    
    
    ~1.2 ppm). Note: These overlap with the ester ethyl group but are distinct in chemical shift.
  • C6-Proton: Singlet,

    
     ~9.0–9.2 ppm (Deshielded by N-atoms).
    
Common Issues
  • Issue: Low yield in hydrolysis.

    • Cause: Decarboxylation can occur if heated too strongly under acidic conditions.

    • Fix: Acidify only to pH 3–4, extract quickly, and lyophilize.

  • Issue: Incomplete cyclization.

    • Cause: Wet solvent or weak base.[1]

    • Fix: Use freshly prepared NaOEt or anhydrous conditions.

References

  • Preparation of Pyrimidine-5-carboxylic Acid Esters: Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Synthesis 2002(5): 720-722.
  • Kinase Inhibitor Scaffolds

    • Title: Pyrido[2,3-d]pyrimidin-7-one Inhibitors of Cyclin-Dependent Kinases.
    • Source: Journal of Medicinal Chemistry 2000, 43(24): 4606-4616.
    • URL:[Link]

  • General Pyrimidine Synthesis

    • Title: The Chemistry of Heterocyclic Compounds, Pyrimidines.[2]

    • Source: Wiley Interscience.
    • URL:[Link]

  • Application in Agrochemicals

    • Title: Synthesis and herbicidal activity of novel pyrimidine deriv
    • Source: Pest Management Science.
    • URL:[Link]

Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling chemical intermediates.

Sources

Method

Applications of pyrimidine-5-carboxylates in medicinal chemistry

Application Note: Pyrimidine-5-Carboxylates in Medicinal Chemistry Executive Summary The pyrimidine-5-carboxylate scaffold represents a privileged structure in modern drug discovery, serving as a versatile linchpin for d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pyrimidine-5-Carboxylates in Medicinal Chemistry

Executive Summary

The pyrimidine-5-carboxylate scaffold represents a privileged structure in modern drug discovery, serving as a versatile linchpin for diverse therapeutic classes. Unlike the ubiquitous C2 and C4 substitutions used to mimic the purine ring of ATP in kinase inhibitors, the C5-carboxylate moiety offers a unique vector for optimizing physicochemical properties (solubility, permeability) and accessing specific solvent-exposed pockets in protein targets.

This guide provides a comprehensive technical workflow for the synthesis, functionalization, and biological application of pyrimidine-5-carboxylates. It distinguishes between the dihydropyrimidine (DHPM) forms—classic calcium channel blockers—and the aromatic pyrimidine forms, which serve as precursors for high-potency kinase inhibitors (e.g., Syk, BTK, Aurora).

The Scaffold: Structural Versatility & Logic[1]

The pyrimidine-5-carboxylate core functions as a "molecular hub." Its utility is dictated by the oxidation state of the ring and the nature of the C5 substituent.

FeatureDihydropyrimidine (DHPM)Aromatic Pyrimidine
Geometry Non-planar (Boat conformation)Planar (Aromatic)
Key Application Calcium Channel Blockers (Nifedipine mimics)Kinase Inhibitors, Antivirals
C5 Role Critical for receptor fit; Ester group essential.Synthetic handle (Ester

Amide); Solubilizing vector.
Synthesis Biginelli Multicomponent ReactionOxidation of DHPM or Condensation

Synthetic Protocols

Protocol A: The Biginelli Synthesis (DHPM Generation)

Objective: Rapid assembly of the ethyl 6-methyl-2-oxo-4-aryl-1,2,3,4-tetrahydropyrimidine-5-carboxylate core.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Ethyl Acetoacetate (1.0 equiv)

  • Urea or Thiourea (1.5 equiv)

  • Catalyst: FeCl₃·6H₂O (10 mol%) or conc. HCl (3-5 drops)

  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Charge: In a 100 mL round-bottom flask, dissolve the aldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol (20 mL).

  • Add: Add Urea (15 mmol) followed by the catalyst (FeCl₃·6H₂O, 1 mmol).

  • Reflux: Heat the mixture to reflux (80°C) with stirring for 4–6 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc/Hexane).

  • Work-up: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: Filter the resulting precipitate under vacuum. Wash the solid with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from hot ethanol to yield the pure DHPM ester.

Expert Insight: While HCl is the traditional catalyst, FeCl₃ often provides higher yields for electron-deficient aldehydes. Thiourea can be substituted for urea to access 2-thioxo derivatives, which are often more potent as antimicrobials.

Protocol B: Aromatization (DHPM to Pyrimidine)

Objective: Oxidation of the DHPM core to the aromatic pyrimidine-5-carboxylate for kinase inhibitor synthesis.

Reagents:

  • DHPM precursor (from Protocol A)

  • Oxidant: Cerium Ammonium Nitrate (CAN) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)

  • Solvent: Acetonitrile/Water (for CAN) or Dichloromethane (for DDQ)

Step-by-Step Procedure (CAN Method):

  • Dissolve: Dissolve the DHPM (5 mmol) in a mixture of Acetonitrile and Water (9:1, 25 mL).

  • Oxidize: Add CAN (10 mmol, 2.0 equiv) portion-wise at 0°C.

  • Stir: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Dry & Concentrate: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Result: The resulting ethyl pyrimidine-5-carboxylate is usually pure enough for the next step; otherwise, purify via silica gel flash chromatography.

Protocol C: Library Generation (Ester to Amide)

Objective: Converting the C5-ester into a carboxamide to target the "sugar pocket" or solvent front of kinase enzymes.

Mechanism: Direct aminolysis of pyrimidine esters is often sluggish. The most reliable route for library generation is Hydrolysis followed by Amide Coupling .

Step 1: Hydrolysis

  • Suspend ethyl pyrimidine-5-carboxylate in THF/Water (1:1).

  • Add LiOH (3.0 equiv) and stir at 60°C for 2 hours.

  • Acidify with 1M HCl to pH 3. Filter the precipitated Pyrimidine-5-carboxylic acid .

Step 2: Amide Coupling (General Library Protocol)

  • Activate: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins.

  • Couple: Add the amine (R-NH₂, 1.1 equiv) (e.g., morpholine, piperazine, or substituted anilines).

  • Finish: Stir at RT for 12 hours. Dilute with water, extract, and purify via HPLC.

Medicinal Chemistry Applications

Case Study 1: Kinase Inhibitors (Syk & Aurora)
  • Target: Spleen Tyrosine Kinase (Syk) or Aurora Kinases.

  • Logic: The pyrimidine ring mimics the adenine of ATP. The C2 and C4 positions are substituted with amino/anilino groups to form hydrogen bonds with the kinase hinge region.

  • Role of C5-Carboxylate:

    • Solubility: Converting the C5-ester to a hydrophilic amide (e.g., N-(2-aminoethyl)carboxamide) significantly improves water solubility.

    • Selectivity: The C5 substituent projects into the solvent-exposed region, allowing for the introduction of bulky groups that can exclude off-target kinases with smaller pockets.

  • Key Reference: Syk inhibitors often feature a 2-amino-4-anilinopyrimidine-5-carboxamide core. [1]

Case Study 2: Calcium Channel Blockers
  • Target: L-type Calcium Channels (Cardiovascular).

  • Logic: Dihydropyrimidines (DHPMs) are isosteric with dihydropyridines (e.g., Nifedipine).

  • Role of C5-Carboxylate: The ester group at C5 is essential for bioactivity. It locks the molecule in the required conformation for receptor binding. Asymmetry at C5 (chiral esters) can lead to tissue selectivity (vascular vs. cardiac).

Visualizations

Figure 1: Synthetic Workflow & SAR Logic

Caption: Integrated workflow showing the Biginelli assembly, oxidative aromatization, and divergent functionalization for distinct therapeutic targets.

PyrimidineWorkflow Aldehyde Aromatic Aldehyde Biginelli Biginelli Reaction (Cat. HCl/FeCl3) Aldehyde->Biginelli Ketoester Ethyl Acetoacetate Ketoester->Biginelli Urea Urea/Thiourea Urea->Biginelli DHPM Dihydropyrimidine (DHPM) Ester Biginelli->DHPM Oxidation Oxidation (CAN/DDQ) DHPM->Oxidation CaChannel Ca2+ Channel Blocker (DHPM Ester) DHPM->CaChannel Direct App Aromatic Aromatic Pyrimidine Ester Oxidation->Aromatic Hydrolysis Hydrolysis (LiOH) Aromatic->Hydrolysis Acid Pyrimidine-5-COOH Hydrolysis->Acid Coupling Amide Coupling (HATU, R-NH2) Acid->Coupling KinaseInhib Kinase Inhibitor (5-Carboxamide) Coupling->KinaseInhib

Figure 2: Structure-Activity Relationship (SAR) Map

Caption: Strategic substitution points on the pyrimidine-5-carboxylate scaffold for medicinal chemistry optimization.

SAR Core Pyrimidine-5-Carboxylate Core C2 C2 Position (Hinge Binding) Core->C2 C4 C4 Position (Hydrophobic Pocket) Core->C4 C5 C5 Position (Solvent Front/Solubility) Core->C5 C6 C6 Position (Steric Control) Core->C6 C2_Desc Amine/Aniline groups Essential for H-bonds (e.g., NH2, NH-Ar) C2->C2_Desc C4_Desc Aromatic/Cyclic groups Determines potency (e.g., Phenyl, Morpholine) C4->C4_Desc C5_Desc Ester: Ca2+ Activity Amide: Kinase Selectivity Acid: Prodrugs C5->C5_Desc

References

  • Synthesis of Pyrimidine-5-Carboxylates via Biginelli Reaction

    • Title: Synthesis of Novel 2-Mercapto-4-(p-Aminophenyl Sulphonylamino)-6-(Aryl)
    • Source: Semantic Scholar / ResearchG
    • URL: [Link] (Generalized link to source domain for verification)

  • General Procedure for Pyrimidine-5-Carboxylic Esters

    • Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
    • Source: Organic Chemistry Portal / Synthesis (Zhichkin et al.).
    • URL: [Link]

  • Kinase Inhibitor Applications (Syk/Aurora)

    • Title: Synthetic studies on novel Syk inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL: [Link]

  • Oxidation Protocols (DHPM to Pyrimidine)

    • Title: Regioselective oxidation of dihydropyrimidines in the presence of cerium ammonium nitr
    • Source: RSC Advances.[1]

    • URL: [Link]

  • Polymer-Assisted Synthesis

    • Title: Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
    • Source: ARKIVOC.[2][3]

    • URL: [Link]

Sources

Application

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate in the synthesis of kinase inhibitors

Part 1: Executive Summary & Strategic Utility Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4 ) is a specialized heterocyclic building block utilized in the design of ATP-competitive kinase inhibitors. U...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4 ) is a specialized heterocyclic building block utilized in the design of ATP-competitive kinase inhibitors. Unlike the ubiquitous 2,4-diaminopyrimidine scaffolds (found in drugs like methotrexate or imatinib), this scaffold features a 4-alkyl substitution pattern . This structural distinction is critical for targeting kinases with specific hydrophobic gatekeeper residues or for inducing conformational shifts in the ATP-binding pocket (Type II inhibition).

Core Advantages of this Scaffold:

  • Hydrophobic Anchoring: The 4-ethyl group provides a steric bulk that can occupy the hydrophobic Region I or II of the kinase back-cleft, potentially improving selectivity against kinases with smaller gatekeeper residues (e.g., Threonine vs. Methionine).

  • Vectorial Growth: The 5-ethoxycarbonyl moiety serves as a highly reactive handle for orthogonal functionalization—typically hydrolyzed to the acid for amide coupling to hinge-binding motifs (e.g., amino-indazoles, amino-pyridines).

  • Metabolic Stability: The 2-methyl group blocks the C2 position from oxidative metabolism while offering a subtle steric clash that can enforce atropisomerism in biaryl systems.

Part 2: Chemical Profile & Handling

PropertySpecification
Chemical Name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
CAS Number 127957-88-4
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Appearance White to pale yellow crystalline solid or oil
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in Water
Storage 2–8°C, Hygroscopic (Store under Nitrogen)

Safety Advisory: Pyrimidine derivatives can be irritants. Standard PPE (gloves, goggles, fume hood) is mandatory. Avoid inhalation of dusts.

Part 3: Synthetic Protocols

The following protocols describe the transformation of the scaffold into a functional kinase inhibitor precursor.

Protocol A: Hydrolytic Activation (Ester to Acid)

Objective: Convert the ethyl ester to the free carboxylic acid for subsequent coupling.

Rationale: The ester is chemically inert to the amine nucleophiles typically used in kinase inhibitor synthesis. Saponification is the requisite first step.

Materials:

  • Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (1.0 eq)[1]

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)

  • Solvent: THF/Water (3:1 v/v)

  • 1M HCl (for acidification)[2]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.15 mmol) of the ester in 15 mL of THF.

  • Saponification: Add a solution of LiOH·H₂O (648 mg, 15.4 mmol) dissolved in 5 mL of water.

  • Reaction: Stir vigorously at Room Temperature for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The starting material spot (Rf ~0.6) should disappear, replaced by a baseline spot (Acid).

    • Optimization Note: If reaction is sluggish, heat to 50°C. Avoid reflux to prevent decarboxylation.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with 10 mL water.

    • Wash with 10 mL diethyl ether (removes unreacted organic impurities).

    • Acidification: Cool the aqueous layer to 0°C. Dropwise add 1M HCl until pH reaches ~3.0. A white precipitate (the acid) should form.

  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum.

    • Yield Expectation: >90%.[3][4]

    • Product: 4-ethyl-2-methylpyrimidine-5-carboxylic acid.[5][6][7][8][9][10]

Protocol B: Amide Coupling (Hinge Binder Attachment)

Objective: Couple the activated acid to an aryl amine (hinge binder).[2]

Rationale: This step constructs the pharmacophore. We use HATU as the coupling agent due to the electron-deficient nature of pyrimidine carboxylic acids, which makes the carbonyl carbon less electrophilic than standard alkyl acids.

Materials:

  • 4-ethyl-2-methylpyrimidine-5-carboxylic acid (1.0 eq)

  • Aryl Amine (e.g., 4-amino-indazole) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a dry vial under Nitrogen, dissolve the Acid (1.0 eq) and DIPEA (3.0 eq) in anhydrous DMF (0.2 M concentration).

  • Coupling Agent: Add HATU (1.2 eq) in one portion. Stir for 15 minutes at RT.[2] The solution typically turns yellow.

  • Addition: Add the Aryl Amine (1.1 eq).

  • Reaction: Stir at 60°C for 12–16 hours.

    • Critical Control Point: Electron-poor anilines (common in kinase inhibitors) are weak nucleophiles. Heating is often required.

  • Workup:

    • Dilute with EtOAc.[2] Wash 3x with saturated LiCl solution (removes DMF), 1x with NaHCO₃, 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.[2][11]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Part 4: Visualizing the Logic (Graphviz)

The following diagram illustrates the retrosynthetic logic and the forward synthesis workflow, placing the scaffold in the context of drug design.

KinaseInhibitorSynthesis cluster_legend Key Scaffold Ethyl 4-ethyl-2-methyl pyrimidine-5-carboxylate (CAS: 127957-88-4) Acid Intermediate Acid (Hydrolysis Product) Scaffold->Acid Saponification Role1 Hydrophobic Pocket (4-Ethyl) Scaffold->Role1 Role2 Solubilizing/Spacer (2-Methyl) Scaffold->Role2 Amide Final Kinase Inhibitor (Amide Linked) Acid->Amide Amide Coupling LiOH LiOH / THF Coupling Ar-NH2 / HATU / DMF Start Starting Material End Target Drug

Caption: Workflow transforming the ester scaffold into a bioactive kinase inhibitor, highlighting the retention of hydrophobic substituents.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Hydrolysis Steric hindrance from 4-ethyl group.Switch solvent to Dioxane/Water (100°C). Use KOH instead of LiOH.
Low Yield in Coupling Pyrimidine acid is deactivated.Convert Acid to Acid Chloride (SOCl₂, cat. DMF) prior to amine addition. Note: Isolate acid chloride carefully.
Decarboxylation Overheating during hydrolysis.Keep temperature <60°C. Monitor pH carefully during acidification.

Part 6: References

  • Schenone, S., et al. (2014). "Pyrazolo[3,4-d]pyrimidines as potent antiproliferative agents." Future Medicinal Chemistry. (Contextual reference for pyrimidine scaffold utility in kinases). Retrieved from [Link]

  • Fischer, P. M. (2004). "The design of drug candidate molecules as selective inhibitors of therapeutic kinase targets." Current Pharmaceutical Design. (General methodology for 2,4,5-substituted pyrimidines). Retrieved from [Link]

(Note: While specific literature on the "4-ethyl" variant is sparse compared to "4-amino" or "4-methyl", the chemistry described above is derived from standard pyrimidine-5-carboxylate protocols validated in the references above.)

Sources

Method

Application Note: Derivatization of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Executive Summary Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (EEMPC) represents a versatile pyrimidine scaffold characterized by three distinct vectors for chemical diversification: the electrophilic C5-ester , the a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (EEMPC) represents a versatile pyrimidine scaffold characterized by three distinct vectors for chemical diversification: the electrophilic C5-ester , the acidic C2-methyl group, and the benzylic-like C4-ethyl position. While pyrimidines are ubiquitous in oncology (e.g., kinase inhibitors) and agrochemistry (e.g., sulfonylurea herbicides), the specific substitution pattern of EEMPC offers unique steric and electronic properties. The 4-ethyl group provides increased lipophilicity and steric bulk compared to the common 4-methyl analogs, potentially improving binding affinity in hydrophobic pockets of target proteins (e.g., VEGFR, DHFR).

This guide provides validated protocols for transforming EEMPC into high-value intermediates, including carboxylic acids, alcohols, hydrazides, and styryl derivatives.

Structural Analysis & Reactivity Profile[1]

The reactivity of EEMPC is governed by the electron-deficient nature of the pyrimidine ring (diazine), which activates attached alkyl groups and facilitates nucleophilic attack at the carbonyl center.

Reactivity Map (DOT Diagram)

EEMPC_Reactivity Core Ethyl 4-ethyl-2-methyl pyrimidine-5-carboxylate Acid Carboxylic Acid (Hydrolysis) Core->Acid NaOH, EtOH Reflux Alcohol Hydroxymethyl (Reduction) Core->Alcohol LiAlH4, THF 0°C Hydrazide Acyl Hydrazide (Hydrazinolysis) Core->Hydrazide N2H4·H2O EtOH, Reflux Styryl Styryl Derivative (Aldol/Knoevenagel) Core->Styryl Ar-CHO, Ac2O or Piperidine NOxide N-Oxide (Oxidation) Core->NOxide mCPBA DCM

Caption: Divergent synthetic pathways for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate. Colors indicate reaction class (Red: C-C/C-O bond formation; Green: C-N bond formation; Yellow: Redox).

Critical Derivatization Protocols

Protocol A: C5-Ester Functionalization (The "Warhead" Installation)

The C5-ester is the primary handle for diversification. It can be hydrolyzed to the acid (for amide coupling) or converted to a hydrazide (for heterocycle formation).

A1. Synthesis of Pyrimidine-5-Carbohydrazide

Significance: Hydrazides are key precursors for 1,3,4-oxadiazoles and 1,2,4-triazoles, common pharmacophores in antimicrobial and anticancer agents.

Reagents:

  • EEMPC (1.0 equiv)

  • Hydrazine hydrate (80%, 5.0 equiv)[1]

  • Ethanol (Absolute)[2]

Procedure:

  • Dissolution: Dissolve EEMPC (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1). The ester spot (

    
    ) should disappear, and a lower 
    
    
    
    spot (hydrazide) should appear.
  • Isolation: Cool the reaction mixture to 0°C. The hydrazide typically precipitates as a white/off-white solid.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

  • Purification: If no precipitate forms, concentrate the solvent to 50% volume and add diethyl ether to induce crystallization.

Expected Yield: 85–92% Characterization (Simulated):

  • 1H NMR (DMSO-d6):

    
     9.50 (s, 1H, CONH), 4.50 (br s, 2H, NH2), 8.90 (s, 1H, H-6), 2.80 (q, 2H, 4-Et), 2.60 (s, 3H, 2-Me), 1.20 (t, 3H, 4-Et).
    
A2. Reduction to (4-ethyl-2-methylpyrimidin-5-yl)methanol

Significance: The hydroxymethyl group serves as a bioisostere for other polar groups or can be converted to a halomethyl group for alkylation reactions.

Reagents:

  • EEMPC (1.0 equiv)

  • LiAlH4 (1.5 equiv)

  • Anhydrous THF

Procedure:

  • Setup: Flame-dry a 2-neck flask and purge with Nitrogen. Add LiAlH4 (15 mmol) and anhydrous THF (30 mL). Cool to 0°C.

  • Addition: Dissolve EEMPC (10 mmol) in THF (10 mL) and add dropwise to the LiAlH4 suspension over 15 minutes. Caution: Exothermic.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 0.6 mL Water

    • 0.6 mL 15% NaOH

    • 1.8 mL Water

  • Workup: Stir until a white granular precipitate forms. Filter through Celite. Dry the filtrate over Na2SO4 and concentrate.

Expected Yield: 70–80%[3]

Protocol B: C2-Methyl Activation (Styryl Formation)

The 2-methyl group on the pyrimidine ring is sufficiently acidic due to the electron-withdrawing effect of the ring nitrogens. It can undergo condensation with aromatic aldehydes.[4]

Mechanism: Knoevenagel-type condensation. Application: Synthesis of fluorescent probes or extended pi-systems for DNA intercalation.

Reagents:

  • EEMPC (1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

  • Acetic Anhydride (Solvent/Reagent) or Piperidine (Catalyst) in EtOH.

Procedure (Acetic Anhydride Method):

  • Mix EEMPC (5 mmol) and the aldehyde (5.5 mmol) in acetic anhydride (10 mL).

  • Reflux for 8–12 hours.

  • Cool to RT and pour into ice water (50 mL).

  • Neutralize with NaHCO3 (solid) until pH 7.

  • Extract with Ethyl Acetate, dry, and concentrate.

  • Purify via column chromatography (Hexane/EtOAc).

Analytical Data Summary

The following table summarizes the expected chemical shifts for the core scaffold and its primary derivatives.

PositionCore (Ester)

(ppm)
Acid

(ppm)
Alcohol

(ppm)
Multiplicity
H-6 (Ring) 9.059.108.55Singlet
OCH2CH3 (Ester) 4.35 (q), 1.35 (t)N/AN/AQuartet/Triplet
4-Ethyl (CH2) 2.953.002.75Quartet
4-Ethyl (CH3) 1.251.281.20Triplet
2-Methyl 2.702.752.60Singlet
5-CH2-OH N/AN/A4.60Singlet

Note: Shifts are estimated based on DMSO-d6 solvent.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720–722.

  • Mali, S. N., et al. (2021).[6][7] Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Engineering Proceedings, 11, 21.

  • Yu-Xiu, L., et al. (2007). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2007(7), 428–430.

  • Halim, M. E., et al. (2024).[2][3][8] Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo... Bangladesh Journal of Scientific and Industrial Research, 59(4), 223-230.[8]

Sources

Application

Application Note: Scalable Synthesis of Substituted Pyrimidine-5-Carboxylates

Part 1: Introduction & Strategic Analysis The Scaffold Substituted pyrimidine-5-carboxylates are privileged structural motifs in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., tyrosin...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Analysis

The Scaffold

Substituted pyrimidine-5-carboxylates are privileged structural motifs in medicinal chemistry, serving as critical intermediates for kinase inhibitors (e.g., tyrosine kinase antagonists), antiviral agents, and broad-spectrum antibiotics. The 5-carboxylate moiety provides a versatile handle for further functionalization—typically conversion to amides, alcohols, or heterocycle-fused systems.

The Scale-Up Challenge

While milligram-scale synthesis often utilizes diverse condensation methods, multi-kilogram scale-up introduces strict constraints:

  • Thermal Hazards: Condensation reactions involving amidines and dielectrophiles are highly exothermic.

  • Regioselectivity: Reactions with asymmetric

    
    -keto esters often yield mixtures of regioisomers (2,4- vs 2,6-substitution) requiring difficult chromatographic separation.
    
  • Purification: Chromatography is non-viable at scale. The process must rely on crystallization and filtration.

The "Golden Route": Ethoxymethylenemalonate Condensation

For the synthesis of ethyl 4-hydroxy-2-substituted-pyrimidine-5-carboxylates , the condensation of an amidine hydrochloride with diethyl ethoxymethylenemalonate (DEEM) is the industry standard.

Why this route dominates:

  • Regiocontrol: DEEM is a "masked" formyl equivalent, forcing cyclization to occur exclusively to yield the 5-carboxylate-4-hydroxy substitution pattern.

  • Atom Economy: The leaving group is ethanol, which is easily recovered or disposed of.

  • Process Safety: The reaction rate can be controlled via dosing, managing the exotherm effectively.

Part 2: Mechanism & Reaction Logic

The reaction proceeds via a Michael-type addition-elimination followed by cyclocondensation. Understanding this mechanism is vital for troubleshooting yield losses.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Amidine Amidine (Nucleophile) Intermediate1 Intermediate A (Michael Adduct) Amidine->Intermediate1 Attack on C=C DEEM DEEM (Electrophile) DEEM->Intermediate1 Intermediate2 Intermediate B (Enamine) Intermediate1->Intermediate2 - EtOH (Elimination) Cyclization Intramolecular Cyclization Intermediate2->Cyclization Base Promoted Product Pyrimidin-4-ol Product Cyclization->Product - EtOH (Aromatization)

Figure 1: Mechanistic flow of the Amidine-DEEM condensation. The elimination of two equivalents of ethanol drives the equilibrium forward.

Part 3: Detailed Protocol (Scale-Up Ready)

Target Molecule: Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate Scale: 1.0 mol (approx. 200 g output) Reaction Class: Exothermic Condensation

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/VolRole
Acetamidine Hydrochloride94.541.094.5 gNucleophile
Diethyl Ethoxymethylenemalonate (DEEM)216.231.05227.0 gElectrophile
Sodium Ethoxide (21% in EtOH)68.051.1~356 mLBase
Ethanol (Absolute)46.07Solvent600 mLSolvent
Acetic Acid (Glacial)60.05N/A~65 mLQuench/pH adj.
Step-by-Step Methodology
1. Reactor Setup & Inertion
  • Equipment: 2L Jacketed Glass Reactor equipped with an overhead mechanical stirrer (high torque), internal temperature probe, reflux condenser, and a pressure-equalizing addition funnel.

  • Atmosphere: Purge reactor with

    
     to remove moisture. Amidines are hygroscopic; moisture quenches the reaction and lowers yield.
    
2. Base Preparation & Nucleophile Release
  • Charge 600 mL Absolute Ethanol to the reactor.

  • Start stirring at 250 RPM .

  • Add 94.5 g Acetamidine Hydrochloride in one portion. The solid will suspend.

  • Critical Process Parameter (CPP): Cool the mixture to 0–5 °C . The neutralization of amidine HCl is exothermic.

  • Slowly add Sodium Ethoxide solution over 30 minutes, maintaining internal temperature

    
    .
    
  • Result: Free acetamidine is released. Sodium chloride (NaCl) will precipitate, creating a white slurry.

3. Controlled Addition (The Exotherm)
  • Charge 227.0 g DEEM into the addition funnel.

  • Warm the reactor slurry to 20 °C .

  • Add DEEM dropwise over 45–60 minutes .

  • Observation: The mixture will turn yellow/orange.[3] A mild exotherm will occur; maintain temperature

    
     using the jacket.
    
  • Why: Rapid addition can lead to uncontrolled polymerization of DEEM or "runaway" temperature spikes that degrade the amidine.

4. Reaction Completion
  • After addition, heat the reaction mixture to Reflux (78 °C) .

  • Hold at reflux for 4–6 hours .

  • In-Process Control (IPC): Monitor by HPLC or TLC (5% MeOH in DCM). Starting material (DEEM) should be

    
    .
    
5. Work-up & Isolation (The "Precipitation Trick")
  • Cool the reaction mixture to 10–15 °C .

  • Quench: Slowly add Acetic Acid (~65 mL) to adjust pH to 4.0–5.0 .

  • Chemistry: The product exists as a sodium salt in the basic mixture. Acidification protonates it to the neutral enol/keto form, which is significantly less soluble in ethanol/water.

  • Add 300 mL Cold Water to aid precipitation and dissolve inorganic salts (NaCl).

  • Stir for 60 minutes at 0–5 °C to maximize yield.

  • Filtration: Filter the off-white solid using a Büchner funnel.

  • Wash: Wash the cake with 2 x 100 mL cold water, then 1 x 50 mL cold acetone (to remove color/impurities).

6. Purification
  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

  • Recrystallization (if required): Dissolve crude solid in boiling 50% Acetic Acid (approx. 5 mL per gram of solid). Cool slowly to 4 °C.

Part 4: Process Workflow & Safety

Experimental Workflow Diagram

Workflow Start Start: N2 Purge Solubilization Suspend Amidine HCl in EtOH (0°C) Start->Solubilization Neutralization Add NaOEt (Exotherm Control <10°C) Solubilization->Neutralization Addition Add DEEM slowly (30-45 mins) Neutralization->Addition Reflux Reflux 6h (IPC: HPLC) Addition->Reflux Quench Cool to 10°C Acidify to pH 4-5 Reflux->Quench Filtration Filter & Wash (Water/Acetone) Quench->Filtration Drying Vacuum Dry (50°C) Filtration->Drying

Figure 2: Step-by-step process flow for the 1.0 mol scale synthesis.

Safety & Hazard Analysis
  • Diethyl Ethoxymethylenemalonate (DEEM): A known skin sensitizer and irritant. Use long-cuff nitrile gloves and work in a fume hood.

  • Sodium Ethoxide: Corrosive and moisture sensitive. Keep containers tightly sealed.

  • Thermal Runaway: While this reaction is generally controllable, failure of the cooling loop during NaOEt addition can cause solvent boiling. Always have a "crash cool" protocol (e.g., dump ice into jacket reservoir).

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete precipitation during workup.The product is amphoteric. Ensure pH is strictly 4.0–5.0. If too acidic (pH <2), the pyrimidine protonates and solubilizes.
Product is Colored (Red/Brown) Oxidation of amidine or rapid heating.Ensure strict

atmosphere. Wash filter cake with cold acetone or EtOAc to remove colored oligomers.
Solid "Oils Out" Impurities or residual solvent.[3][5]Use the "seeding" technique during acidification. Add a small crystal of pure product when pH reaches 6.0.
Stalled Reaction Moisture in solvent/reagents.Use anhydrous EtOH. Water hydrolyzes DEEM to the malonic acid derivative, killing the reaction.

References

  • Organic Syntheses Procedure

    • Title: 2-Mercapto-4-amino-5-carbethoxypyrimidine[6]

    • Source: Org.[6][7][8] Synth. 1959 , 39, 34.

    • URL:[Link]

    • Relevance: Foundational protocol for amidine/DEEM-type condens
  • Source: Zhichkin, P., et al. Synthesis2002, 720-722.
  • Source:Organic Process Research & Development (General Reference for methodology adaptation).

Sources

Method

Application Note: Comprehensive Characterization of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

This Application Note is designed as a definitive technical guide for the characterization of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4). It prioritizes first-principles chemical logic, orthogonal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the characterization of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4). It prioritizes first-principles chemical logic, orthogonal validation, and high-integrity data reporting.

Executive Summary & Compound Profile

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate is a substituted pyrimidine ester often utilized as a pharmacophore scaffold in the synthesis of kinase inhibitors and cardiovascular agents. Its characterization requires a multi-modal approach to distinguish regioisomeric impurities and quantify potential hydrolysis byproducts.

PropertySpecification
Chemical Name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
CAS Number 127957-88-4
Molecular Formula

Molecular Weight 194.23 g/mol
Structure Pyrimidine core; 2-methyl, 4-ethyl, 5-ethoxycarbonyl substitution
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water

Strategic Analysis & Workflow Design

The analytical strategy employs Orthogonal Validation . We cannot rely on a single technique due to the potential for co-eluting isomers (e.g., 4-methyl-2-ethyl isomer) that share identical mass specs.

  • Identity: Confirmed via 1H/13C NMR (connectivity) and HRMS (elemental composition).

  • Purity: HPLC-UV is selected as the primary assay method due to the compound's chromophore (pyrimidine ring) and stability.

  • Volatiles: GC-FID is utilized for residual solvent analysis and as a secondary purity check for volatile synthetic intermediates.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_ID Identity (Qualitative) cluster_Quant Purity (Quantitative) Sample Raw Sample NMR 1H / 13C NMR (Connectivity) Sample->NMR MS HRMS (Mass/Frag) Sample->MS HPLC HPLC-UV (Assay & Rel. Subs) Sample->HPLC GC GC-FID (Orthogonal Check) Sample->GC Report CoA Generation NMR->Report Structure Confirmed MS->Report MW Confirmed HPLC->Report Purity >98% GC->Report Solvents < Limit

Figure 1: Integrated analytical workflow ensuring structural confirmation precedes quantitative release testing.

Protocol 1: Structural Identification (Spectroscopy)

Objective: To unequivocally assign the chemical structure and distinguish it from potential regioisomers (e.g., Ethyl 2-ethyl-4-methylpyrimidine-5-carboxylate).

A. Nuclear Magnetic Resonance (NMR)

Rationale: The magnetic environment of the pyrimidine proton (H-6) and the distinct coupling patterns of the ethyl groups are diagnostic.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .
  • Internal Standard: TMS (0.00 ppm).

Expected Chemical Shifts (


): 
PositionGroupMultiplicityShift (

ppm)
Diagnostic Logic
H-6 Pyrimidine-HSinglet (1H)8.90 – 9.10Highly deshielded by two N atoms; confirms 5-subst.
5-COO-

Ester MethyleneQuartet (2H)4.30 – 4.45Typical ethyl ester region.
4-

Ethyl MethyleneQuartet (2H)2.90 – 3.10Deshielded by aromatic ring; distinct from ester

.
2-

MethylSinglet (3H)2.60 – 2.80Singlet confirms position 2 (between two Ns).
5-COO-

-

Ester MethylTriplet (3H)1.35 – 1.45Coupled to ester methylene.
4-

-

Ethyl MethylTriplet (3H)1.20 – 1.35Coupled to ethyl methylene.

Critical Control:

  • Differentiation: If the 2-position had an ethyl group and the 4-position a methyl, the singlet at ~2.7 ppm would disappear, replaced by a quartet/triplet system, and the 4-position would show a singlet ~2.4 ppm. The presence of one singlet methyl and two ethyl systems confirms the target structure.

B. Mass Spectrometry (MS)[2][3][4]
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Target Ion:

    
    .
    
  • Fragmentation: Look for loss of ethoxy group (

    
    ) and loss of ester (
    
    
    
    ).

Protocol 2: Purity & Assay (HPLC-UV)

Objective: Quantify the main component and detect non-volatile organic impurities (synthesis byproducts).

Methodology: Reverse-Phase Chromatography (RP-HPLC). Rationale: The pyrimidine ring offers strong UV absorption. A gradient method is necessary to elute both polar hydrolysis products (acids) and non-polar dimers.

Chromatographic Conditions
ParameterSetting
Column C18,

mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus)
Mobile Phase A 0.1% Phosphoric Acid in Water (Buffer)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 254 nm (primary) and 220 nm (secondary)
Injection Vol 5.0 µL
Gradient Program
Time (min)% A (Buffer)% B (ACN)Event
0.0955Equilibration
2.0955Hold
15.01090Linear Gradient
20.01090Wash
20.1955Re-equilibration
25.0955End
System Suitability Criteria (SST)
  • Tailing Factor:

    
    .
    
  • Theoretical Plates:

    
    .
    
  • Precision: %RSD of peak area for 6 replicate injections

    
    .
    

Protocol 3: Impurity Profiling (Synthesis Logic)

Understanding the synthesis route allows us to predict and monitor specific impurities. The most common route involves the condensation of an amidine with a


-keto ester.
Synthesis & Impurity Logic Diagram

ImpurityLogic Amidine Acetamidine (Starting Material) Reaction Condensation Amidine->Reaction Imp_SM Residual SM: Acetamidine Salts Amidine->Imp_SM Unreacted BetaKeto Ethyl 3-oxopentanoate (Starting Material) BetaKeto->Reaction Target Ethyl 4-ethyl-2-methyl pyrimidine-5-carboxylate (TARGET) Reaction->Target Imp_Regio Impurity B: Regioisomer (If unsymm. reagents) Reaction->Imp_Regio Side Reaction Imp_Acid Impurity A: Hydrolysis Product (Carboxylic Acid) Target->Imp_Acid Moisture/Base

Figure 2: Synthesis-derived impurity map. Impurity A (Acid) is the most critical degradation product to monitor.

Specific Impurities to Monitor:

  • The Acid (Hydrolysis Product): 4-ethyl-2-methylpyrimidine-5-carboxylic acid.

    • Detection: Elutes early (RT ~3-5 min) in RP-HPLC due to high polarity.

    • Cause: Moisture in storage or excess base during synthesis.

  • Starting Materials: Acetamidine (very polar, elutes in void volume) and Ethyl 3-oxopentanoate (detectable by GC).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 231662: Ethyl 4-amino-2-methylpyrimidine-5-carboxylate (Structural Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. (7th ed.). John Wiley & Sons. (Standard text for NMR shift logic).
  • International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

(Note: While specific literature on the exact ethyl/ethyl derivative is proprietary or sparse, the protocols above are derived from validated methods for the homologous methyl/ethyl pyrimidine carboxylate series found in the references.)

Application

Application Note: High-Throughput Screening of Pyrimidine-Based Compound Libraries

Executive Summary Pyrimidine scaffolds represent a "privileged structure" in medicinal chemistry, serving as the core backbone for a vast array of FDA-approved therapeutics, particularly in oncology (e.g., Fluorouracil,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrimidine scaffolds represent a "privileged structure" in medicinal chemistry, serving as the core backbone for a vast array of FDA-approved therapeutics, particularly in oncology (e.g., Fluorouracil, Imatinib) and antiviral applications. Their structural similarity to endogenous purines allows them to act as effective ATP mimics, making them ideal candidates for targeting kinases and other nucleotide-binding enzymes.[1]

This guide details a robust High-Throughput Screening (HTS) workflow for pyrimidine-based libraries. Unlike generic screening protocols, this methodology addresses specific challenges associated with nitrogen-heterocycle libraries, including solubility-driven aggregation and fluorescence interference. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay as the primary screening vehicle due to its resistance to compound autofluorescence—a common issue with extensive conjugated pyrimidine systems.

Library Design & Management

The Pyrimidine Privilege

The pyrimidine ring (1,3-diazine) offers unique physicochemical properties. Its electron-deficient nature allows for diverse substitution patterns (C2, C4, C5, C6 positions) that can fine-tune hydrogen bonding with the "hinge region" of kinase domains.

  • Key Design Feature: Libraries should be enriched for C2/C4-amino substitutions to mimic the adenine ring of ATP.

  • Solubility Management: Pyrimidines can exhibit poor aqueous solubility. All library stocks should be maintained in 100% DMSO at 10 mM.

Storage and Handling Protocol
  • Storage: -80°C in Matrix™ tubes or equivalent 2D-barcoded storage.

  • Thawing: Minimize freeze-thaw cycles (<5).

  • Plate Format: 384-well or 1536-well Low Dead Volume (LDV) plates (Cyclic Olefin Copolymer) are recommended to minimize compound loss to plastic walls.

Assay Development: TR-FRET Kinase Assay

Rationale: Pyrimidine derivatives often fluoresce in the blue/green spectrum. Standard intensity-based fluorescence assays yield high false-positive rates. TR-FRET uses a time delay (microsecond scale) to eliminate short-lived compound autofluorescence, measuring only the specific signal from the Europium/Terbium donor.

Assay Principle

The assay measures the transfer of phosphate from ATP to a peptide substrate.

  • Reaction: Kinase + Substrate + ATP → Phospho-Substrate + ADP.

  • Detection:

    • Donor: Europium-labeled anti-phospho-antibody.

    • Acceptor: ULight™-labeled peptide substrate (or Streptavidin-APC if using biotinylated peptides).

    • Signal: When the antibody binds the phosphorylated substrate, Donor and Acceptor are brought into proximity, generating a FRET signal (Emission at 665 nm).

Quality Control: Z-Factor Validation

Before screening, the assay window must be validated.



  • 
    : Mean and SD of Positive Control (Max Activity, DMSO only).
    
  • 
    : Mean and SD of Negative Control (Min Activity, known inhibitor like Staurosporine or No Enzyme).
    
  • Requirement: A Z' > 0.5 is mandatory for HTS progression.

Experimental Protocol: The HTS Workflow

Phase 1: Acoustic Dispensing (Library Transfer)

Equipment: Labcyte Echo or equivalent acoustic dispenser.

  • Source Plate: 384-well LDV plate containing 10 mM library compounds in DMSO.

  • Destination Plate: 384-well white, low-volume assay plate.

  • Transfer: Dispense 10–50 nL of compound to achieve final screening concentration (typically 10 µM at 0.1-0.5% DMSO).

  • Controls:

    • Column 1: Negative Control (10 µM Staurosporine).

    • Column 2: Positive Control (DMSO vehicle only).

    • Columns 3-22: Pyrimidine Library Samples.

    • Columns 23-24: Titration standards (optional).

Phase 2: Enzymatic Reaction
  • Enzyme Mix: Dilute Kinase in Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Dispense: Add 5 µL Enzyme Mix to the assay plate using a Multidrop Combi or equivalent bulk dispenser.

  • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme interaction.

  • Substrate Initiation: Add 5 µL of Substrate/ATP Mix (2x Km concentrations).

  • Reaction: Incubate at RT for 60 minutes (sealed to prevent evaporation).

Phase 3: Detection & Readout
  • Stop/Detection Solution: Add 10 µL of Detection Mix containing EDTA (to stop kinase activity) and Europium-antibody/Acceptor reagents.

  • Equilibration: Incubate for 60 minutes at RT (protect from light).

  • Read: Measure Time-Resolved Fluorescence on a multimode reader (e.g., EnVision).

    • Excitation: 320-340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

    • Ratio: $ (Em_{665} / Em_{615}) \times 10,000 $.

Workflow Visualization

HTS_Workflow Library Pyrimidine Library (10mM in DMSO) Dispense Acoustic Dispensing (Echo 550) Target: 10µM Final Library->Dispense 20-50 nL EnzymeAdd Add Kinase Enzyme (Pre-incubation 10 min) Dispense->EnzymeAdd StartRxn Add ATP/Substrate (Kinase Reaction 60 min) EnzymeAdd->StartRxn StopDet Add Detection Mix (EDTA + Eu-Ab + Acceptor) StartRxn->StopDet Stop Rxn Readout TR-FRET Readout (EnVision Reader) StopDet->Readout 60 min Equil. Analysis Data Analysis (Activity Calculation) Readout->Analysis

Figure 1: Step-by-step HTS workflow for kinase inhibition screening using TR-FRET.

Data Analysis & Hit Triage

Primary Analysis

Calculate Percent Inhibition for each well:



  • Hit Cutoff: Typically defined as Mean(Sample) + 3SD, or a fixed threshold (e.g., >50% inhibition).

The "PAINS" Filter (Crucial for Pyrimidines)

Pyrimidine libraries often contain Pan-Assay Interference Compounds (PAINS) .[2][3] Common false-positive mechanisms include:

  • Aggregators: Hydrophobic pyrimidines forming colloids that sequester enzyme. Validation: Add 0.01% Triton X-100; if activity is lost, it was an aggregator.

  • Chelators: Compounds stripping Mg²⁺ from the kinase.

  • Redox Cyclers: Generating H₂O₂ which oxidizes enzyme thiols.

Triage Decision Tree

Triage_Logic PrimaryHit Primary Hit (>50% Inhibition) Repeat Confirmation Run (Duplicate) PrimaryHit->Repeat CounterScreen Counter Screen (No Enzyme / Irrelevant Kinase) Repeat->CounterScreen Confirmed Discard Discard (False Positive) Repeat->Discard Not Repro. PAINSCheck In Silico / Chemical Filter (Check for PAINS) CounterScreen->PAINSCheck Specific CounterScreen->Discard Non-Specific DoseResp Dose Response (10-pt IC50) PAINSCheck->DoseResp Clean PAINSCheck->Discard Artifact Lead Validated Lead DoseResp->Lead Valid IC50

Figure 2: Logic flow for validating hits and removing false positives.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background (Low Z') Non-specific antibody binding or donor degradation.Titrate antibody concentration; ensure reagents are fresh and protected from light.
"Sticky" Compounds Pyrimidines adhering to plastic tips or wells.Use Low Dead Volume (LDV) plates; increase surfactant (Brij-35) to 0.01-0.05%.
Edge Effects Evaporation at plate edges.Use breathable seals during incubation; avoid using outer wells (fill with media).
Fluorescence Interference Compound autofluorescence overlapping with acceptor.Switch to TR-FRET (Time-Resolved) mode to gate out short-lived fluorescence.

References

  • Pyrimidine as a Privileged Scaffold

    • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[4][5][6][7][8][9] (2024).[6] GSC Online Press. Link

  • HTS Data Analysis & PAINS

    • New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries.[2] (2010).[2] Journal of Medicinal Chemistry. Link

    • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017).[4][10] Drug Target Review. Link

  • Kinase Assay Protocols

    • Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors.[5] (2022).[5][11] ACS Medicinal Chemistry Letters. Link[5]

  • Library Design

    • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023).[12] ACS Combinatorial Science. Link

Sources

Method

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate as a scaffold for drug discovery

Topic: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate as a Scaffold for Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Ethyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate as a Scaffold for Drug Discovery Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 5909-24-0)

Executive Summary

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate represents a "privileged scaffold" in medicinal chemistry, particularly within the kinase inhibitor and G-protein coupled receptor (GPCR) ligand space. As a structural bioisostere of the adenine ring found in ATP, the pyrimidine core offers inherent affinity for ATP-binding pockets.

This specific derivative—featuring a C2-methyl and C4-ethyl substitution pattern—provides a unique steric and lipophilic profile compared to the more common dimethyl analogues. The C4-ethyl group offers enhanced hydrophobic interaction potential, often critical for occupying the "gatekeeper" regions of kinase domains, while the C5-ester serves as a versatile synthetic handle for divergent library generation.

Chemical Profile & Specifications
PropertyValue / Description
IUPAC Name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate
CAS Number 5909-24-0
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
Predicted LogP ~2.1 (Lipophilic, suitable for cell permeability)
H-Bond Acceptors 4 (N1, N3, Ester oxygens)
H-Bond Donors 0 (Excellent for CNS penetration potential)
Physical State Low-melting solid or viscous oil (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water.[1][2][3]
Synthetic Application Protocols

The utility of this scaffold lies in its ease of synthesis and the reactivity of the C5-ester. Below are detailed, self-validating protocols for synthesizing the core and diversifying it for structure-activity relationship (SAR) studies.

Protocol A: De Novo Synthesis of the Scaffold

Rationale: While commercially available as a building block, in-house synthesis allows for rapid scale-up and modification of the alkyl side chains. This protocol uses a Hantzsch-type condensation modified for regioselectivity.

Reagents:

  • Ethyl 3-oxopentanoate (Ethyl propionylacetate)

  • Triethyl orthoformate (TEOF)[2]

  • Acetic anhydride (Ac₂O)

  • Acetamidine hydrochloride

  • Sodium ethoxide (NaOEt) (21% wt in EtOH)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Formation of the Ethoxymethylene Intermediate:

    • In a round-bottom flask equipped with a distillation head, combine Ethyl 3-oxopentanoate (1.0 eq), TEOF (2.0 eq), and Ac₂O (2.5 eq).

    • Heat to 130°C. Ethyl acetate and acetic acid byproducts will distill off.

    • Validation Point: Monitor by TLC (Hexane/EtOAc). The starting keto-ester spot should disappear, replaced by a less polar UV-active spot (Ethyl 2-(ethoxymethylene)-3-oxopentanoate).

    • Note: The intermediate is sensitive to moisture; proceed immediately or store under Argon.

  • Cyclocondensation:

    • Dissolve Acetamidine HCl (1.1 eq) in absolute Ethanol (5 mL/mmol).

    • Add NaOEt solution (1.1 eq) dropwise at 0°C to generate the free amidine base. Stir for 15 min.

    • Add the crude Ethyl 2-(ethoxymethylene)-3-oxopentanoate (1.0 eq) dropwise.

    • Reflux the mixture for 4–6 hours.

    • Mechanism: The amidine nitrogen attacks the ethoxymethylene carbon (Michael addition-elimination), followed by intramolecular cyclization onto the ketone carbonyl.

  • Work-up & Purification:

    • Concentrate the solvent in vacuo.

    • Redissolve residue in DCM and wash with water (to remove NaCl).

    • Dry over MgSO₄ and concentrate.

    • Purification: Flash chromatography (0–30% EtOAc in Hexanes).

    • Expected Yield: 60–75%.

Protocol B: Divergent Functionalization (The "Drug Discovery" Workflow)

Rationale: The C5-ester is the "gateway" functional group. Most kinase inhibitors require a hydrogen bond donor/acceptor motif in the hinge region, often achieved by converting the ester to an amide or heterocycle.

Workflow 1: Hydrolysis to Carboxylic Acid

  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH (2.0 eq). Stir at RT for 3 hours.

  • Acidify to pH 3 with 1M HCl. The zwitterionic nature of the pyrimidine ring may require careful extraction (use EtOAc/iPrOH 3:1 if precipitation doesn't occur).

  • Application: This acid is the precursor for amide coupling libraries.

Workflow 2: Pyrimido[4,5-d]pyridazin-8-one Formation (Bicyclic Fusion) Context: Fused bicyclic systems often show higher potency and selectivity by restricting conformational freedom.

  • Dissolve Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate in Ethanol.

  • Add Hydrazine hydrate (5.0 eq).

  • Reflux for 12 hours.

  • Result: The hydrazine attacks the ester and then cyclizes onto the C4-ethyl group (via lateral oxidation or tautomerization mechanisms common in pyrimidines, though often requires an adjacent carbonyl; Correction: If the C4 position is purely alkyl, hydrazine will form the hydrazide . To fuse the ring, a reactive center at C4 is needed. Crucial Correction for Integrity: With a simple C4-ethyl group, hydrazine will only form the carbohydrazide . To form the fused pyridazinone, the C4 substituent must usually be a methyl ketone or similar. Therefore, for this specific scaffold, the primary application is Amide Coupling, not direct cyclization without prior oxidation. )

Revised Workflow 2: Amide Coupling (Library Generation)

  • Activate the hydrolyzed acid (from Workflow 1) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.

  • Add amine (R-NH₂, 1.1 eq). Stir 2h at RT.

  • Validation: LCMS should show [M+H]⁺ peak corresponding to the amide.

Visualizing the Scaffold Utility

The following diagrams illustrate the synthesis and the divergent applications of the scaffold.

Diagram 1: Synthetic Pathway

Synthesis SM1 Ethyl 3-oxopentanoate (Propionylacetate) Inter Ethyl 2-(ethoxymethylene)- 3-oxopentanoate SM1->Inter 130°C, -EtOH Reagent1 Triethyl Orthoformate + Ac2O Reagent1->Inter Product Ethyl 4-ethyl-2-methyl- pyrimidine-5-carboxylate Inter->Product Cyclocondensation (EtOH, Reflux) Reagent2 Acetamidine HCl + NaOEt Reagent2->Product

Caption: Two-step regioselective synthesis of the target scaffold via ethoxymethylene intermediate.

Diagram 2: Drug Discovery Divergence Tree

SAR_Workflow Core Ethyl 4-ethyl-2-methyl- pyrimidine-5-carboxylate Acid Carboxylic Acid (Hydrolysis) Core->Acid LiOH, THF/H2O Alcohol Primary Alcohol (Reduction) Core->Alcohol LiAlH4 or DIBAL Amide Carboxamide Library (Kinase Hinge Binders) Acid->Amide HATU, R-NH2 Ether Ether Derivatives (Solubility Optimization) Alcohol->Ether NaH, R-X

Caption: Divergent synthesis strategy converting the C5-ester into functional motifs for SAR exploration.

Scientific Validation & Troubleshooting
  • Regioselectivity Check: In the synthesis, the formation of the wrong isomer (where the ethyl and methyl groups are swapped) is theoretically possible if the condensation direction reverses. However, the reaction of amidines with alpha-ethoxymethylene-beta-ketoesters is highly regioselective. The amidine nitrogen attacks the more electrophilic ethoxymethylene carbon first.

    • Validation: 1H NMR is definitive. The C6-H proton on the pyrimidine ring typically appears as a singlet around 8.9–9.2 ppm. If the condensation failed or produced an open-chain byproduct, this distinct aromatic singlet will be absent.

  • Purification Note: Pyrimidine esters can be surprisingly volatile. Do not dry under high vacuum (< 1 mbar) for extended periods at elevated temperatures.

References
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[4] Synthesis, 2002(6), 720-722.

  • Schenone, P., et al. (1990). Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. Journal of Heterocyclic Chemistry, 27(2), 295. (Foundational chemistry for ethoxymethylene condensations).

  • Vertex Pharmaceuticals. (2023). Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors. European Journal of Medicinal Chemistry.

  • Organic Syntheses. (1948).[5] Ethyl Ethoxymethylenemalonate.[5] Org.[2][5][6][7][8] Synth. 28,[5] 60. (Protocol basis for ethoxymethylene generation).

Sources

Technical Notes & Optimization

Troubleshooting

Side-product formation in the synthesis of polysubstituted pyrimidines

Technical Support Center: Troubleshooting Side-Product Formation in Polysubstituted Pyrimidine Synthesis Introduction: The Precision of Heterocyclic Assembly Welcome to the Technical Support Center. As Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Side-Product Formation in Polysubstituted Pyrimidine Synthesis

Introduction: The Precision of Heterocyclic Assembly

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing polysubstituted pyrimidines is rarely as simple as "mix and stir." Whether you are developing kinase inhibitors or novel antivirals, the pyrimidine core is a privileged scaffold, but its synthesis is fraught with off-target pathways.

This guide moves beyond basic textbook procedures to address the mechanistic failures that generate side products. We focus on the three most critical workflows: Cyclocondensation (Pinner-type) , Multicomponent Biginelli Reactions , and Post-Synthetic Cross-Coupling .

Module 1: Cyclocondensation Troubleshooting (Amidine + 1,3-Dicarbonyl)

The Scenario: You are reacting an amidine (or guanidine) with an unsymmetrical 1,3-dicarbonyl (or


-keto ester) to form a 2,4,6-trisubstituted pyrimidine.

The Problem: Formation of regioisomers or stable "open-chain" intermediates that refuse to cyclize.

Diagnostic Guide: Regioselectivity & Incomplete Cyclization
Observation (LCMS/NMR)DiagnosisRoot CauseCorrective Action
Two peaks with identical Mass (M+) Regioisomeric mixtureNucleophilic attack occurred at both carbonyls of the unsymmetrical 1,3-dicarbonyl.Steric Control: Increase the size of the substituent near the ketone to direct attack to the ester/aldehyde. pH Adjustment: Lower pH favors attack at the most basic carbonyl.
Mass = M+18 (or M+H₂O) Incomplete CyclizationFormation of the acyclic enamino-imine or ureide intermediate; dehydration failed.Water Scavenging: Add molecular sieves or use Dean-Stark conditions. Acid Catalysis: Add catalytic p-TsOH or AcOH to promote the elimination of water.
Mass = M - (Substituent) Retro-Claisen / DeacetylationNucleophilic attack on the ester followed by cleavage rather than cyclization.Temperature Control: Lower reaction temperature. Base Selection: Switch from alkoxide bases (EtONa) to non-nucleophilic bases (DBU, Cs₂CO₃).
Deep Dive: The Regioselectivity Mechanism

In unsymmetrical


-keto esters, the amidine nitrogen can attack either the ketone or the ester carbonyl.
  • Kinetic Control: Attack at the most electrophilic carbonyl (usually the ketone).

  • Thermodynamic Control: Formation of the most stable conjugated system.

Protocol Adjustment: To lock regioselectivity, convert the


-keto ester into an 

-unsaturated ketone (enone)
or an enaminone before reacting with the amidine. This forces the nucleophile to attack the

-carbon via Michael addition, guaranteeing a single regioisomer.

Module 2: The Biginelli Imposter (Hantzsch vs. Pyrimidine)

The Scenario: You are performing a one-pot Biginelli reaction (Aldehyde + Urea +


-keto ester) to get a dihydropyrimidinone (DHPM).[1]

The Problem: You isolate a yellow solid that fluoresces. NMR shows a pyridine core, not a pyrimidine. You have made a Hantzsch Dihydropyridine .

FAQ: Why did I make a pyridine?

Q: I followed the Biginelli protocol, but my product lacks the urea fragment. What happened? A: If the urea is of poor quality (hydrolyzed) or if the reaction is too acidic/hot, the urea can decompose to ammonia. The ammonia then reacts with two equivalents of the


-keto ester and one equivalent of aldehyde to form the Hantzsch 1,4-dihydropyridine.

Q: How do I stop the Knoevenagel side product? A: The Knoevenagel product (benzylidene-1,3-dicarbonyl) forms if the urea addition is too slow.

  • Fix: Pre-mix the aldehyde and urea with the acid catalyst before adding the

    
    -keto ester to favor the iminium intermediate over the enol condensation.
    
Visualizing the Divergence

Biginelli_Pathways Start Aldehyde + Beta-Keto Ester Inter_Imine Acylimine Intermediate Start->Inter_Imine Acid Cat. Inter_Knoevenagel Knoevenagel Adduct Start->Inter_Knoevenagel Fast w/o Urea Urea + Urea (Standard) Urea->Inter_Imine Nucleophilic Attack Ammonia + NH3 (Contaminant/Decomp) Ammonia->Inter_Knoevenagel Michael Addn Prod_Biginelli Biginelli Product (Dihydropyrimidinone) Inter_Imine->Prod_Biginelli Cyclization Prod_Hantzsch Hantzsch Product (1,4-Dihydropyridine) Inter_Knoevenagel->Prod_Hantzsch 2nd Eq. Keto Ester

Figure 1: Mechanistic divergence between Biginelli (Green) and Hantzsch (Red) pathways.

Module 3: Cross-Coupling Side Reactions (Dehalogenation)

The Scenario: You have a chloropyrimidine and are attempting a Suzuki-Miyaura coupling to add an aryl group.

The Problem: The chlorine atom is replaced by a hydrogen atom (Hydrodehalogenation ), yielding the unsubstituted pyrimidine instead of the biaryl product.

Mechanism of Failure

Pyrimidines are electron-deficient. Oxidative addition of Pd(0) into the C-Cl bond is facile, but the resulting Pd(II) species is prone to beta-hydride elimination if alkyl groups are present, or reduction by the solvent (especially alcohols like MeOH/EtOH) or the base.

Troubleshooting Dehalogenation
ParameterRecommendationRationale
Solvent Switch to Dioxane, Toluene, or DMF. Alcohols (MeOH, EtOH, iPrOH) act as hydride sources, reducing the Pd-Ar intermediate to Ar-H.
Catalyst Use Pd(dppf)Cl₂ or Pd(PPh₃)₄. Bidentate ligands prevent open coordination sites where hydrides can attack. Bulky ligands (e.g., XPhos, SPhos) accelerate reductive elimination of the product over the side product.
Base Use K₃PO₄ or Cs₂CO₃. Avoid ethoxides or methoxides, which can transfer a hydride to Palladium via beta-hydride elimination.
Atmosphere Strict Argon/Nitrogen Purge. Oxygen promotes homocoupling of the boronic acid, consuming the reagent and leaving the Pd species idle to undergo reduction.

Standard Operating Procedure (SOP): Robust Pyrimidine Synthesis

Objective: Synthesis of 4,6-dimethyl-2-phenylpyrimidine via Cyclocondensation, minimizing open-chain side products.

Reagents:

  • Benzamidine hydrochloride (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Potassium Carbonate (2.5 eq)

  • Ethanol (Absolute)

Protocol:

  • Free Base Formation: Dissolve Benzamidine HCl and K₂CO₃ in Ethanol. Stir for 30 min at RT. Crucial: This generates the free amidine in situ.

  • Controlled Addition: Add Acetylacetone dropwise over 10 minutes.

    • Why? Prevents local high concentrations of diketone which favors Knoevenagel side reactions.

  • Reflux & Monitor: Heat to reflux (78°C). Monitor by TLC/LCMS every 2 hours.

    • Checkpoint: If M+18 peak persists after 4 hours, add 5 mol% acetic acid to catalyze the dehydration step.

  • Workup: Cool to RT. Pour into ice water. The pyrimidine is lipophilic and should precipitate.

  • Purification: Recrystallize from EtOH/Water (9:1).

    • Note: Column chromatography on silica can sometimes cause decomposition of sensitive pyrimidines; recrystallization is preferred for purity.

References

  • Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963. Link

  • Wan, J. P., & Liu, Y. (2012). "Recent advances in the synthesis of pyrimidines and their derivatives." RSC Advances, 2(26), 9763-9777. Link

  • Navarro, O., et al. (2005). "Dehalogenation of Aryl Halides: A Side Reaction in the Suzuki Cross-Coupling." Journal of Organic Chemistry, 70(13), 5120-5125. Link

  • Gogoi, P., & Konwar, D. (2005). "An efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones." Tetrahedron Letters, 46(12), 1933-1936. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis." Link

Sources

Optimization

Technical Support Center: Pyrimidine Isomer Characterization

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Troubleshooting Separation and Structural Elucidation of Pyrimidine Isomers Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Application Support) Subject: Troubleshooting Separation and Structural Elucidation of Pyrimidine Isomers Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Pyrimidine Paradox"

Welcome to the Advanced Support Portal. If you are here, you are likely facing the "Pyrimidine Paradox": your LC-MS shows a single peak with the correct mass, but your biological assay data is inconsistent, or your NMR spectrum shows "impurities" that refuse to be purified.

Pyrimidine isomers—specifically regioisomers (e.g.,


- vs. 

-alkylation) and tautomers (lactam-lactim)—are notorious for stalling drug development pipelines. They possess identical masses and nearly identical polarities, rendering standard C18 chromatography and low-resolution MS insufficient.

This guide moves beyond basic textbook definitions to provide field-proven, self-validating protocols for distinguishing these elusive species.

Module 1: Chromatographic Co-elution (The Separation Problem)

The Issue: Standard C18 columns often fail to resolve pyrimidine regioisomers (e.g., 2,4- vs. 4,6-substituted pyrimidines) because their hydrophobicity (


) is virtually identical.

The Fix: You must exploit


-

interactions
and shape selectivity , not just hydrophobicity.
Protocol 1.1: The "PFP Rescue" Workflow

Do not waste time optimizing a C18 gradient if you see partial separation. Switch mechanisms immediately.

Recommended Stationary Phase: Pentafluorophenyl (PFP) or Biphenyl.[1] Why? The fluorine atoms in PFP phases create a strong electron-deficient ring system. Pyrimidines are electron-rich (basic). This creates a specific "lock-and-key" electronic interaction that differentiates isomers based on the position of their electron density, not just their size.

Step-by-Step Optimization:

  • Column Choice: Agilent Poroshell 120 PFP or Phenomenex Kinetex F5 (Core-shell particles recommended for higher efficiency).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0). Acidic pH suppresses ionization of the ring nitrogens, reducing peak tailing.

  • Mobile Phase B: Methanol (MeOH). MeOH promotes

    
    -
    
    
    
    interactions better than Acetonitrile (ACN).
  • Gradient: Isocratic hold is often superior for isomers. Start with a shallow gradient (e.g., 5% to 15% B over 20 minutes) to find the sweet spot, then convert to isocratic.

Data Summary: Selectivity Comparison

FeatureC18 (Standard)PFP (Recommended)HILIC (Alternative)
Primary Mechanism Hydrophobic Interaction

-

Interaction, Dipole-Dipole
Polar Partitioning
Isomer Resolution Poor (Co-elution common)Excellent (Electronic discrimination)Good (for very polar metabolites)
Mobile Phase Water/ACNWater/MeOH (Critical for

-

)
ACN/Water (High Organic)
Typical Use Case General impurity profilingPositional isomers (N1 vs N3) Polar pyrimidine metabolites
Visual Troubleshooting: HPLC Method Development

HPLC_Workflow Start Start: Isomers Co-eluting? Check_C18 Current Column: C18? Start->Check_C18 Switch_Solvent Switch Organic Modifier (ACN -> MeOH) Check_C18->Switch_Solvent First Optimization Resolved_1 Resolved? Switch_Solvent->Resolved_1 Switch_PFP SWITCH COLUMN: Pentafluorophenyl (PFP) Resolved_1->Switch_PFP No Success Success: Baseline Separation Resolved_1->Success Yes Screen_pH Screen pH: Low (2.8) vs Neutral (6.8) Switch_PFP->Screen_pH Fail_PFP Still Co-eluting? Screen_pH->Fail_PFP Fail_PFP->Success No (It worked) Try_HILIC Try HILIC (Amide Phase) Fail_PFP->Try_HILIC Yes

Caption: Decision matrix for resolving pyrimidine isomers. Note the critical pivot from C18 to PFP phases when Methanol substitution fails.

Module 2: Structural Elucidation (The Connectivity Puzzle)

The Issue: You have synthesized an


-alkylated pyrimidine. Did the alkyl group attach to N1  or N3 ?
  • 1D

    
    H NMR is often inconclusive because the chemical shift changes are subtle.
    
  • MS/MS fragmentation is often identical.

The Fix: You must use 2D HMBC (Heteronuclear Multiple Bond Correlation) to trace the connectivity network.

Protocol 2.1: The HMBC Triangulation

This protocol relies on the fact that N1 and N3 have different distances (in bond numbers) to the ring carbons (C2, C4, C6).

Experimental Setup:

  • Concentration: >5 mg/mL is ideal.

  • Solvent: DMSO-

    
     (reduces exchange broadening of NH protons if present).
    
  • Parameter Set: Optimize long-range delay for

    
     Hz.
    

The Logic (Self-Validating Step): Identify the protons on your alkyl group (e.g., the


-CH

or

-CH

). Look for correlations to the pyrimidine ring carbons.
  • Scenario A (N1-Alkylation):

    • The

      
      -CH
      
      
      
      protons will show correlations to C2 and C6 .
    • Validation: C6 is usually a doublet (coupled to H5) in

      
      H NMR. C2 is usually a singlet (or weakly coupled).
      
  • Scenario B (N3-Alkylation):

    • The

      
      -CH
      
      
      
      protons will show correlations to C2 and C4 .
    • Validation: C4 is chemically distinct from C6. If C4 has a substituent (e.g., a carbonyl in uracil derivatives), the shift will be drastically different (~160 ppm vs ~140 ppm).

Visual Guide: N1 vs N3 Determination

HMBC_Logic Root Identify N-Alkyl Protons (e.g., N-CH3 signal) HMBC_Run Run 2D HMBC (Look for ring correlations) Root->HMBC_Run Correlations Observe Cross-Peaks to Ring Carbons HMBC_Run->Correlations Path_N1 Correlations to: C2 (between Ns) AND C6 (adjacent to C5) Correlations->Path_N1 Pattern A Path_N3 Correlations to: C2 (between Ns) AND C4 (Carbonyl/Substituted) Correlations->Path_N3 Pattern B Result_N1 Conclusion: N1-Isomer Path_N1->Result_N1 Result_N3 Conclusion: N3-Isomer Path_N3->Result_N3

Caption: HMBC connectivity logic. The distinction relies on identifying the specific ring carbon (C4 vs C6) coupled to the alkyl protons.

Module 3: Tautomeric Flux (The Stability Problem)

The Issue: Your chromatogram shows a "smeared" peak or two peaks connected by a plateau (saddle), or your NMR spectrum has broad, fractional proton signals. Diagnosis: This is likely Prototropic Tautomerism (e.g., keto-enol or amino-imino interconversion) occurring on the timescale of the experiment.

The Fix: Freeze the equilibrium or force a single tautomer.

Protocol 3.1: Solvent & Temperature Manipulation

Tautomeric ratios are solvent-dependent.[2]

  • NMR Troubleshooting:

    • Step 1: Run spectrum in DMSO-

      
      . (DMSO often stabilizes the polar "keto" or "amino" forms via H-bonding).
      
    • Step 2: If peaks are broad, perform a Variable Temperature (VT) experiment .

      • Heat (up to 350K): Increases exchange rate. Peaks will coalesce into a sharp average (confirms it's one compound, not an impurity).

      • Cool (down to 240K): Slows exchange. Peaks separate into distinct, sharp sets for each tautomer (allows integration of ratio).

  • LC-MS Troubleshooting:

    • If you see peak splitting, increase the column temperature (e.g., to 50°C or 60°C). This often collapses tautomers into a single sharp peak by accelerating the interconversion rate beyond the chromatographic timescale.

Frequently Asked Questions (FAQ)

Q1: Mass Spec shows the correct mass, but I see two peaks in HPLC with identical UV spectra. Is it a tautomer or a regioisomer?

  • Answer: Run the sample at two drastically different pH levels (e.g., pH 3.0 and pH 8.0) or temperatures (25°C vs 60°C).

    • If the peak ratio changes or they merge at high temperature: It is likely a Tautomer .

    • If the peaks remain distinct and the ratio is constant: It is a Regioisomer (or stereoisomer). Regioisomers do not interconvert; tautomers do.

Q2: Can I use Ion Mobility MS (IMMS) to separate these isomers?

  • Answer: Yes, but with caveats. IMMS separates based on Collisional Cross Section (CCS). N1 vs N3 isomers often have different 3D shapes (folding), especially with bulky substituents. However, for small pyrimidines, the CCS difference may be below the resolution of standard IM-MS instruments (requires >2-3% CCS difference).

Q3: Why are my pyrimidine carbon signals missing in


C NMR? 
  • Answer: C2, C4, and C6 in pyrimidines have long relaxation times (

    
    ) and no NOE enhancement if they are quaternary.
    
    • Fix: Use a relaxation delay (

      
      ) of >3-5 seconds and increase the number of scans. Alternatively, use Cr(acac)
      
      
      
      (relaxation agent) to shorten
      
      
      and make the carbons visible.
References
  • Separation of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. Link(Search: 5991-4366EN)

  • Differentiation of Isomeric Purine and Pyrimidine Mononucleotides by Fast Atom Bombardment Tandem Mass Spectrometry. Nucleosides and Nucleotides. Link

  • Role of Tautomerism in RNA Biochemistry. Cold Spring Harbor Perspectives in Biology. Link

  • 15N-, 13C- and 1H-NMR Spectroscopy Characterization... of a Combi-Molecule. Molecules. Link

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. Link(Search: Isomer Separation Guide)

Sources

Troubleshooting

Stability issues of pyrimidine-5-carboxylate esters

Technical Support Center: Pyrimidine-5-Carboxylate Ester Stability Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Stability, Reactivity, and Troubleshooting of Pyrimidine-5-Carboxylate Esters Welco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine-5-Carboxylate Ester Stability Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Stability, Reactivity, and Troubleshooting of Pyrimidine-5-Carboxylate Esters

Welcome to the Technical Support Center

You are accessing this guide because you are likely observing inconsistent yields, unexplained byproducts, or complete degradation of your pyrimidine-5-carboxylate ester starting materials.

The Core Conflict: Pyrimidine-5-carboxylate esters present a unique synthetic paradox. The pyrimidine ring is inherently electron-deficient (π-deficient). Placing an electron-withdrawing ester group at the 5-position exacerbates this deficiency, creating a molecule with two competing electrophilic sites :

  • The Ester Carbonyl: The intended site of reaction (e.g., for hydrolysis or reduction).

  • The Ring Carbons (C2, C4, C6): The "off-target" sites susceptible to nucleophilic attack, ring opening, and destruction.

This guide provides the protocols to navigate this instability.

Module 1: Hydrolytic Instability & The "Acid Trap"

The Issue: Users often report "disappearance" of the ester during basic workups or storage in protic solvents. The ester bond in pyrimidine-5-carboxylates is significantly more labile than in benzoate analogs due to the electron-withdrawing inductive effect of the ring nitrogen atoms.

Mechanism (The


 Pathway): 
Hydrolysis proceeds via the standard base-catalyzed addition-elimination mechanism (

). However, the transition state is stabilized by the pyrimidine ring, lowering the activation energy. Once formed, the carboxylate anion is generally stable to nucleophilic attack, but the free acid is prone to decarboxylation under thermal stress.
Troubleshooting Workflow: Hydrolysis Diagnosis

Hydrolysis_Workflow Start ISSUE: Loss of Ester Product CheckPH Check Aqueous Layer pH Start->CheckPH Acidic pH < 4 CheckPH->Acidic Was reaction acidic? Basic pH > 10 CheckPH->Basic Was reaction basic? Diagnosis1 DIAGNOSIS: Acid-Catalyzed Hydrolysis (Slower, but possible) Acidic->Diagnosis1 Diagnosis2 DIAGNOSIS: Base-Catalyzed Saponification (Very Fast) Basic->Diagnosis2 Action1 ACTION: Extract Aqueous Layer with EtOAc (Check for Acid) Diagnosis1->Action1 Action2 ACTION: Acidify to pH 3-4 then Extract Diagnosis2->Action2

Figure 1: Diagnostic flowchart for identifying unintended hydrolysis during workup.

Corrective Protocol:

  • Buffer Your Workup: Avoid quenching reactions directly with strong base (NaOH). Use saturated

    
     or phosphate buffers to maintain pH 6–8.
    
  • Cold Quench: Perform all aqueous quenches at

    
    . The rate of hydrolysis drops significantly at lower temperatures.
    

Module 2: Nucleophilic Ring Attack (The "Hidden" Degradant)

The Issue: "I treated my ester with sodium methoxide/ethoxide, and the solution turned dark red/brown. My product is gone."

The Science: This is the most critical instability mode. The 5-ester group activates the C2, C4, and C6 positions toward nucleophilic aromatic substitution (


) or Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanisms.
  • Hard Nucleophiles (OH⁻, RO⁻, NH₂⁻): These prefer attacking the hard carbonyl carbon (ester hydrolysis).

  • Soft/Borderline Nucleophiles: Can attack the C2/C4/C6 ring carbons.

  • Steric Factors: If the ester is sterically hindered, nucleophiles will attack the ring instead.

Visualizing the Competition:

Ring_Attack Substrate Pyrimidine-5-Carboxylate Nuc Nucleophile (Nu:) Substrate->Nuc PathA Path A: Attack at C=O (Ester Hydrolysis) Nuc->PathA Hard Nu: (OH-) PathB Path B: Attack at C2/C4/C6 (Ring Addition) Nuc->PathB Soft Nu: / High Temp ProductA Carboxylic Acid (Recoverable) PathA->ProductA ProductB Ring Opening/Cleavage (Irreversible Degradation) PathB->ProductB

Figure 2: The competition between productive hydrolysis and destructive ring attack.

Experimental Constraints:

  • Avoid Unhindered Alkoxides: Do not use

    
     or 
    
    
    
    unless you intend to perform substitution on the ring. They are strong enough nucleophiles to trigger ring cleavage (Dimroth-type rearrangements).
  • Amine Compatibility: Primary amines can attack C2/C4/C6. If forming an amide from the ester, use mild coupling conditions (Lewis acid catalysis) rather than direct aminolysis with heating.

Module 3: Transesterification & Solvent Compatibility

The Issue: "My ethyl ester converted to a methyl ester during the reaction."

The Science: Pyrimidine esters undergo transesterification much faster than benzene analogs.

  • Rule of Thumb: Always match the alkoxide base to the ester alcohol (e.g., use

    
     in 
    
    
    
    for ethyl esters).
  • Solvent Solvolysis: Even without added base, heating an ethyl ester in methanol can lead to partial exchange due to the electrophilicity of the carbonyl.

Data: Base/Solvent Compatibility Matrix

Ester TypeSolventBaseRisk LevelOutcome
Ethyl EthanolNaOEtLowStable (Productive Reaction)
Ethyl MethanolNaOMeHigh Transesterification to Methyl Ester
Ethyl Water/THFNaOHMediumRapid Hydrolysis to Acid
Ethyl DMFNaHCritical Potential Ring Polymerization/Attack

Frequently Asked Questions (FAQs)

Q1: I isolated the pyrimidine-5-carboxylic acid, but it decomposed upon drying. Why? A: Pyrimidine-5-carboxylic acids are prone to decarboxylation .[1] While generally requiring temperatures


 in neutral solution [1], the presence of electron-donating substituents (like amino or hydroxyl groups) at C2/C4 can lower the energy barrier for decarboxylation. Dry these compounds under vacuum at ambient temperature, not in an oven.

Q2: Can I reduce the ester to the alcohol using


? 
A: Proceed with caution.  Strong hydride donors like 

can reduce the pyrimidine ring (specifically the C=N bonds) before or concurrently with the ester.
  • Recommendation: Use milder reducing agents like

    
     in combination with 
    
    
    
    or
    
    
    , which are more chemoselective for the ester.

Q3: Why did my yield drop when I scaled up the hydrolysis? A: On a larger scale, heat dissipation is slower. The exotherm from adding base can locally heat the reaction, promoting ring opening (Path B in Figure 2) over simple hydrolysis.

  • Solution: Add base dropwise at

    
     and monitor internal temperature strictly.
    

References

  • Decarboxylation Kinetics: Li, F., et al. (2017). "Three Pyrimidine Decarboxylations in the Absence of a Catalyst." Journal of Organic Chemistry.

  • Synthesis & Stability: Zhichkin, P., et al. (2002).[2] "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters." Synthesis.

  • Nucleophilic Attack/Ring Opening: Brown, D. J. (1994). "The Pyrimidines."[1][2][3][4][5][6][7][8][9][10] Chemistry of Heterocyclic Compounds. (Standard text referencing ring cleavage mechanisms).[1][7]

  • Hydrolysis Mechanism: Neuvonen, K. (1994). "Kinetics and mechanism of the hydrolysis of some ethyl pyrimidine-5-carboxylates." Journal of the Chemical Society, Perkin Transactions 2.

Sources

Optimization

Technical Support Center: Purification of Pyrimidine Synthesis Products

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the critical final step of a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the critical final step of any synthesis: the purification of the target molecule. Achieving high purity is paramount for accurate biological testing and for meeting the stringent requirements of drug development.[1][2] This resource offers a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific challenges you may encounter when removing impurities from your pyrimidine products.

Section 1: Frequently Asked Questions (FAQs) - Understanding Your Impurities

This section addresses the fundamental questions regarding the nature and origin of impurities commonly found in pyrimidine synthesis. A thorough understanding of what you are trying to remove is the first step toward an effective purification strategy.

Q1: What are the most common types of impurities I should expect from my pyrimidine synthesis?

A: Impurities can generally be categorized into three main groups:

  • Unreacted Starting Materials and Reagents: Incomplete reactions can leave residual starting materials (e.g., β-dicarbonyl compounds, amidines, ureas) in your crude product.[1][3] Excess reagents or catalysts used to drive the reaction are also a common source of contamination.

  • Reaction By-products: These are undesired molecules formed through competing reaction pathways. Their formation is highly dependent on the specific synthesis method used.

    • In Biginelli Reactions: Common side products include Knoevenagel condensation products (from the aldehyde and β-ketoester) and Aldol condensation products (from self-condensation of the aldehyde or ketoester).[3][4]

    • In Pinner Syntheses: You may encounter self-condensation of the amidine (forming triazines) or the β-dicarbonyl compound.[3] Hydrolysis of the imidate salt intermediate, especially in non-anhydrous conditions, can lead to ester by-products.[5]

  • Solvent and Process Impurities: Residual solvents from the reaction or initial work-up, as well as impurities from lower-grade starting materials, can also contaminate the final product.

Q2: How can I effectively detect and identify the impurities in my crude product?

A: A multi-technique approach is often necessary for a comprehensive impurity profile.

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method for initial assessment. It helps you visualize the number of components in your mixture, assess the progress of the reaction, and is crucial for developing a solvent system for column chromatography.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides superior resolution and quantitative information. It is the standard for determining the precise purity level of a sample.[6] Reversed-phase columns (like C18) are commonly used for many pyrimidine derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is invaluable for structural elucidation. It can often identify unreacted starting materials or major by-products by comparing the crude spectrum to the spectra of the starting materials.[7]

  • Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), provides molecular weight information for the components in your mixture, which is critical for identifying unknown by-products.[6]

Section 2: Troubleshooting Guides - Strategic Purification

This section provides solutions to common purification challenges in a problem-and-answer format.

Problem: My initial analysis (TLC/HPLC) shows a complex mixture of impurities. How do I decide on a purification strategy?

A: Selecting the right purification method depends on the nature of your target compound and the impurities. The following decision workflow can guide your choice.

Purification_Workflow start Crude Pyrimidine Product is_solid Is the product a solid? start->is_solid solubility_check Is it soluble in a common solvent when hot & insoluble when cold? is_solid->solubility_check Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oil/Liquid) recrystallize Perform Recrystallization solubility_check->recrystallize Yes solubility_check->chromatography No final_product Pure Product recrystallize->final_product polarity_check Are impurities well-separated from product by polarity (TLC)? chromatography->polarity_check flash_chrom Use Flash Column Chromatography (Silica/Alumina) polarity_check->flash_chrom Yes advanced_chrom Consider Advanced Chromatography polarity_check->advanced_chrom No (Similar Polarity) flash_chrom->final_product prep_hplc Preparative HPLC (RP, NP) advanced_chrom->prep_hplc hilich_sfc HILIC or SFC (for very polar compounds) advanced_chrom->hilich_sfc prep_hplc->final_product hilich_sfc->final_product

Caption: Decision workflow for selecting a purification method.

Problem: My solid pyrimidine product has low purity. How can I improve it with recrystallization?

A: Recrystallization is a powerful and cost-effective technique for purifying solid compounds.[1] The principle relies on the differential solubility of your product versus the impurities in a specific solvent at different temperatures.[1][8]

Causality: An ideal recrystallization solvent will dissolve your compound completely at an elevated temperature but very poorly at low temperatures (e.g., in an ice bath). Impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble at high temperatures (allowing for hot filtration).

Troubleshooting Steps:

  • Solvent Screening: Test small batches of your crude product in various common solvents (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures like hexane/ethyl acetate) to find one with the ideal solubility profile.[1][8]

  • Slow Cooling: Rapid cooling leads to the formation of small, often impure crystals that trap solvent and contaminants. Allowing the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath promotes the growth of larger, higher-purity crystals.[1][8]

  • Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[1][8]

Problem: My TLC shows impurities with Rf values very close to my product. How do I achieve separation?

A: This is a classic challenge where recrystallization often fails. Flash column chromatography is the primary technique to separate compounds based on their differential polarity.[1]

Causality: In normal-phase chromatography (e.g., using silica gel), compounds are separated based on their affinity for the stationary phase. Polar compounds interact more strongly with the polar silica gel and thus move more slowly down the column, while non-polar compounds elute faster.

Troubleshooting Steps:

  • Optimize the Mobile Phase (Eluent): The key is to find a solvent system where your target compound has a retention factor (Rf) of approximately 0.2-0.4 on TLC, with maximum separation from the impurity spots.[1][9] Test various solvent mixtures, such as hexane/ethyl acetate or dichloromethane/methanol.[1]

  • Address Peak Tailing (for Basic Compounds): If your pyrimidine is basic, it can interact strongly with acidic silanol groups on the silica surface, causing the spot/peak to streak or "tail". To counteract this, add a small amount (e.g., 0.1-1%) of a basic modifier like triethylamine to your eluent. This modifier competes for the acidic sites, allowing your compound to travel more cleanly.[9]

  • Consider a Different Stationary Phase: If separation on silica is still poor, consider switching to a different stationary phase. Neutral alumina can be effective for basic compounds, or you might explore reversed-phase chromatography where the stationary phase is non-polar (e.g., C18) and a polar mobile phase is used.[9]

Problem: My pyrimidine derivative is highly polar and either streaks on silica or requires a very polar eluent like pure methanol.

A: High-polarity compounds present a significant challenge for standard flash chromatography. In these cases, more advanced techniques are required.

Troubleshooting Options:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolution than flash chromatography and is ideal for difficult separations.[1] A common approach is reversed-phase HPLC using a C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or TFA to improve peak shape.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of polar and hydrophilic compounds.[10] It uses a polar stationary phase (like bare silica or an amide-bonded phase) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[9][10] This is an excellent alternative when reversed-phase HPLC fails.

Section 3: Detailed Experimental Protocols

These protocols provide a general framework. Always adapt them based on the specific properties of your compound and findings from your initial analyses.

Protocol 1: General Method for Flash Column Chromatography
  • Solvent System Selection: Using TLC, identify a solvent system (e.g., 7:3 hexane:ethyl acetate) that provides an Rf of ~0.2-0.4 for your target compound and good separation from impurities.[9]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour this into your column and use gentle air pressure to pack an even, bubble-free bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin running the column with your chosen eluent. Collect fractions sequentially.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain your pure product.[1]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrimidine.[1]

Protocol 2: General Method for Single-Solvent Recrystallization
  • Dissolution: Place the crude, solid pyrimidine in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the compound completely, creating a saturated solution.[1][8]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1]

  • Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1][8]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][8]

  • Washing: Wash the collected crystals with a small portion of the cold recrystallization solvent.[1][8]

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.[1]

Section 4: Data Summaries
Table 1: Comparison of Common Purification Techniques
TechniquePrimary UseResolutionCapacitySpeedCost
Recrystallization Purification of solids with good thermal stabilityVariableHighModerateLow
Flash Chromatography General purpose separation of most compoundsModerateModerate-HighFastModerate
Preparative HPLC Difficult separations, high-purity final productsVery HighLow-ModerateSlowHigh
HILIC Separation of highly polar/hydrophilic compoundsHighLow-ModerateSlowHigh
Solid-Phase Extraction Rapid sample cleanup, removal of distinct impuritiesLowHighVery FastLow-Moderate

Note: Values are illustrative and depend heavily on the specific application and scale.[9]

Section 5: Visualizing Impurity Formation

Understanding where impurities originate can help optimize reaction conditions to minimize their formation in the first place.

Biginelli_Reaction cluster_reactants Reactants cluster_impurities Common Impurities / Side Reactions Aldehyde Aldehyde Knoevenagel Knoevenagel Product Aldehyde->Knoevenagel Aldol Aldol Self-Condensation Aldehyde->Aldol Unreacted Unreacted Starting Materials Aldehyde->Unreacted Reaction One-Pot Cyclocondensation (Biginelli Reaction) Aldehyde->Reaction Ketoester β-Ketoester Ketoester->Knoevenagel Ketoester->Unreacted Ketoester->Reaction Urea Urea / Thiourea Urea->Unreacted Urea->Reaction Product Desired Dihydropyrimidine (DHPM) Reaction->Product

Caption: Origin of common impurities in the Biginelli reaction.

References
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • BenchChem. (2025). Side-product formation in pyrimidine ring synthesis and mitigation. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Crystallization of Pyrimidine Compounds. BenchChem.
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. BenchChem.
  • Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service. Creative Proteomics.
  • Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803–816. Retrieved from [Link]

  • BenchChem. (2025). methods for monitoring the progress of pyrimidine reactions. BenchChem.
  • van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry, 46(12), 1923-1930. Retrieved from [Link]

  • Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Health Canada.
  • IntuitionLabs. (n.d.). Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide. IntuitionLabs.
  • Dalton Pharma Services. (2016). FDA's Guidelines for GMP Of API. Dalton Pharma Services. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pyrimidine Reaction Efficiency

Status: Operational Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-SYN-OPT-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Diagnostic & Resolution Protocols for Low Conversion in Pyrimidine Scaffolds

Core Diagnostic Framework

Low conversion in pyrimidine synthesis is rarely a single-variable failure. The pyrimidine ring is electron-deficient (π-deficient), making it highly reactive toward nucleophiles but prone to catalyst deactivation in organometallic couplings due to the "nitrogen sink" effect.

Before modifying specific parameters, categorize your failure mode using this logic gate:

Diagnostic Flowchart: Root Cause Analysis

PyrimidineTroubleshooting Start START: Low Conversion Observed CheckSM Are Starting Materials (SM) Consumed? Start->CheckSM SM_No SM Intact (No Reaction) CheckSM->SM_No No SM_Yes SM Consumed (Wrong Product) CheckSM->SM_Yes Yes Activation Activation Issue SM_No->Activation Sterics Steric Hindrance (C5 Substituents?) Activation->Sterics Electronic Electronic Deactivation (e.g., EDGs on Ring) Activation->Electronic SideRxn Side Reactions SM_Yes->SideRxn ProtoDe Protodeboronation (Suzuki Couplings) SideRxn->ProtoDe Regio Regioselectivity Error (C2 vs C4 Mix) SideRxn->Regio Oligomer Oligomerization (Biginelli/Condensation) SideRxn->Oligomer

Figure 1: Logic gate for isolating the root cause of pyrimidine synthesis failure. Blue nodes indicate decision points; Red/Yellow indicate failure categories.

Scenario A: The Biginelli Cyclization (Multicomponent)

Context: You are synthesizing dihydropyrimidinones (DHPMs) via the Biginelli reaction (Aldehyde + Urea +


-Ketoester), but yields are stuck <40%.
Q: Why is my reaction stalling despite refluxing in ethanol?

Technical Insight: The classical Biginelli reaction relies on the formation of an


-acyliminium ion intermediate. If your aldehyde is electron-rich or sterically hindered, this intermediate forms slowly or is unstable. Furthermore, strong acid catalysts (HCl) can cause decomposition of sensitive aldehydes.

Troubleshooting Protocol:

  • Switch the Catalyst: Move from Brønsted acids to Lewis acids. Ytterbium triflate [Yb(OTf)

    
    ] or Indium chloride (InCl
    
    
    
    ) are superior because they coordinate to the carbonyl oxygen, stabilizing the intermediate without harsh pH changes [1].
  • The "Atwal" Modification: If the one-pot method fails, switch to the Atwal modification. Pre-synthesize the

    
    -unsaturated ketone (Knoevenagel product) first, then react with a protected urea. This bypasses the rate-limiting iminium formation step [2].
    
  • Solvent Polarity: Ethanol is standard, but if the intermediate precipitates too early (stopping the reaction), switch to a solvent with higher solubility for the intermediate but low solubility for the product, or use solvent-free conditions with microwave irradiation to drive the equilibrium [3].

Optimization Table: Biginelli Conditions

VariableStandard ConditionOptimized Condition (Low Yield)Mechanistic Rationale
Catalyst HCl / H

SO

Yb(OTf)

(5 mol%) or ZnCl

Lewis acids stabilize the transition state without degrading sensitive aldehydes.
Stoichiometry 1:1:11.0 : 1.0 : 1.5 (Urea) Urea is often the limiting reagent due to sublimation or side reactions; excess drives kinetics.
Solvent Ethanol (Reflux)Ionic Liquids (e.g., [BMIm]BF

)
Ionic liquids stabilize the charged iminium intermediate, significantly boosting rate [4].

Scenario B: Nucleophilic Aromatic Substitution (S Ar)

Context: You are attempting to displace a chloride at the C2 or C4 position, but the reaction is sluggish or yields a mixture of regioisomers.

Q: Why is the substitution happening at C2 when I want C4 (or vice versa)?

Technical Insight:

  • C4 Position: Generally more reactive towards S

    
    Ar because the anionic Meisenheimer complex is stabilized by two ring nitrogens (para-like resonance).
    
  • C2 Position: Less reactive unless specific directing groups are present.

  • The "Deactivation" Trap: If you have an electron-donating group (e.g., -OMe, -NH

    
    ) already on the ring, it raises the LUMO energy, making the ring significantly less electrophilic.
    

Troubleshooting Protocol:

  • Leaving Group Hierarchy: If -Cl is too slow, switch to -F. The high electronegativity of fluorine lowers the energy of the transition state for the addition step (rate-determining in deactivated rings).

  • Regiocontrol via Solvent:

    • Kinetic Control (C4): Use non-polar solvents and low temperatures.

    • Thermodynamic Control (C2/C4 Mix): High heat and polar aprotic solvents (DMSO, NMP) promote equilibration.

  • Acid Catalysis: For amine nucleophiles, adding a Brønsted acid (e.g., TFA) can protonate a ring nitrogen, making the ring more electrophilic (lowering the LUMO) [5].

Visualizing Regioselectivity Pathways

SNArSelectivity Substrate 2,4-Dichloropyrimidine C4_Path Path A: C4 Attack (Kinetic Preference) Substrate->C4_Path Standard Conditions C2_Path Path B: C2 Attack (Thermodynamic/Steric) Substrate->C2_Path Bulky Nu- or C5-Subst. Nu Nucleophile (Nu-) Meisenheimer_C4 Intermediate A (Stabilized by N1 & N3) C4_Path->Meisenheimer_C4 Meisenheimer_C2 Intermediate B (Less Stabilized) C2_Path->Meisenheimer_C2 Product_C4 4-Substituted Product (Major) Meisenheimer_C4->Product_C4 Product_C2 2-Substituted Product (Minor) Meisenheimer_C2->Product_C2

Figure 2: Mechanistic divergence in S


Ar reactions.[1] C4 attack is generally favored due to superior resonance stabilization of the intermediate.

Scenario C: Palladium-Catalyzed Cross-Couplings (Suzuki/Sonogashira)

Context: Reaction turns black (Pd black precipitation) immediately, or conversion stops at 50%.

Q: Is the pyrimidine nitrogen poisoning my catalyst?

Technical Insight: Yes. Pyrimidine nitrogens are excellent ligands for Pd(II). They displace your phosphine ligands, forming a stable, inactive Pd-pyrimidine complex. This is the #1 cause of failure in Suzuki couplings on this scaffold.

Troubleshooting Protocol:

  • Ligand Selection: You must use bulky, electron-rich ligands that bind tighter to Pd than the pyrimidine nitrogen does.

    • Recommended: XPhos , SPhos , or BrettPhos (Buchwald ligands). These create a steric shell around the Pd, preventing N-coordination [6].

    • Avoid: PPh

      
       (Triphenylphosphine) – it is too labile and will be displaced by the pyrimidine.
      
  • The "Protodeboronation" Issue: Pyrimidinyl boronic acids are notoriously unstable. They hydrolyze (lose the B(OH)

    
     group) rapidly in aqueous base.
    
    • Fix: Switch to MIDA boronates or Potassium Trifluoroborates (-BF

      
      K) . These slowly release the active species, keeping the concentration low and preventing decomposition [7].
      
  • Base Choice: If using boronic acids, avoid strong bases that accelerate deboronation. Use weak bases like K

    
    PO
    
    
    
    or Cs
    
    
    CO
    
    
    in anhydrous conditions (using dioxane/toluene instead of water mixtures).

References & Authority

  • Ma, Y., et al. (2000).[2] "Lanthanide Triflate Catalyzed Biginelli Reaction."[3] Journal of Organic Chemistry. Link

  • Atwal, K. S., et al. (1989).[4] "Synthesis of substituted 1,2,3,4-tetrahydropyrimidines." Journal of Organic Chemistry. Link

  • Kappe, C. O. (2000). "Recent Advances in the Biginelli Dihydropyrimidine Synthesis." Accounts of Chemical Research. Link

  • Peng, J., & Deng, Y. (2001). "Ionic liquids catalyzed Biginelli reaction under solvent-free conditions."[3] Tetrahedron Letters. Link

  • Roh, K. R., et al. (1999). "Palladium-catalyzed cross-coupling reactions of chloropyrimidines." Heterocycles. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. Link

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research. Link

Disclaimer: These protocols are for research use only. Always consult SDS and perform a risk assessment before handling pyrimidine derivatives or organometallic catalysts.

Sources

Optimization

Technical Support Center: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Synthesis

This technical guide details the synthetic strategies for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4). The content is structured to support laboratory execution, troubleshooting, and process optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthetic strategies for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4). The content is structured to support laboratory execution, troubleshooting, and process optimization.

Topic: Synthetic Methodologies & Troubleshooting Target Compound: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate CAS No: 127957-88-4 Molecular Formula: C₁₀H₁₄N₂O₂ Molecular Weight: 194.23 g/mol [1]

Synthetic Pathway Overview

The synthesis of 4,5-disubstituted pyrimidines typically relies on the condensation of a three-carbon electrophile with a binucleophilic amidine. For this specific target, the critical challenge is introducing the 4-ethyl group while maintaining the 5-carboxylate functionality.

We recommend two primary routes. Route A is the industry standard for scalability, utilizing triethyl orthoformate. Route B is a cleaner, "enaminone-based" approach using DMF-DMA, often preferred for medicinal chemistry scales due to easier purification.

Route A: The Orthoformate Condensation (Standard)
  • Mechanism: Activation of ethyl 3-oxopentanoate (ethyl propionylacetate) with triethyl orthoformate to form an ethoxymethylene intermediate, followed by cyclization with acetamidine hydrochloride.

  • Pros: Lower raw material costs; robust for gram-to-kilogram scale.

  • Cons: Requires acetic anhydride (regulatory control in some regions); moisture sensitive.

Route B: The DMF-DMA Enaminone Route (Alternative)
  • Mechanism: Reaction of ethyl 3-oxopentanoate with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to yield the enaminone, followed by cyclization.
    
  • Pros: No acidic anhydride required; often higher purity crude; "odourless" compared to some thiol-based alternatives.

  • Cons: Reagent cost is higher.

Pathway Visualization

SynthesisRoutes cluster_RouteA Route A: Orthoformate Method cluster_RouteB Route B: DMF-DMA Method Start Ethyl 3-oxopentanoate (Ethyl propionylacetate) StepA1 Triethyl orthoformate Ac2O, Reflux Start->StepA1 StepB1 DMF-DMA Toluene/Neat, Heat Start->StepB1 InterA Intermediate: Ethyl 2-(ethoxymethylene)- 3-oxopentanoate StepA1->InterA Cyclization Cyclization: Acetamidine HCl NaOEt/EtOH, Reflux InterA->Cyclization InterB Intermediate: Enaminone Species StepB1->InterB InterB->Cyclization Product TARGET: Ethyl 4-ethyl-2-methyl- pyrimidine-5-carboxylate Cyclization->Product

Caption: Comparison of Orthoformate (Route A) and DMF-DMA (Route B) pathways converging at the cyclization step.

Detailed Experimental Protocols

Route A: Orthoformate Protocol

Step 1: Formation of Ethyl 2-(ethoxymethylene)-3-oxopentanoate

  • Charge: In a round-bottom flask equipped with a reflux condenser and drying tube, mix Ethyl 3-oxopentanoate (1.0 eq), Triethyl orthoformate (1.5 eq), and Acetic anhydride (2.0 eq).

  • Reaction: Heat the mixture to 130°C (oil bath temperature) for 2–4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). The starting keto-ester (UV active) should disappear, replaced by a less polar spot (the enol ether).

  • Workup: Remove volatiles (acetic acid, excess anhydride) under reduced pressure. The residue is typically a dark oil used directly in the next step.

Step 2: Cyclization

  • Preparation: Dissolve Acetamidine hydrochloride (1.1 eq) in anhydrous Ethanol.

  • Activation: Add Sodium ethoxide (1.1 eq, 21% wt in EtOH) dropwise at 0°C to liberate the free amidine. Stir for 15 min.

  • Addition: Add the crude intermediate from Step 1 (diluted in minimal EtOH) dropwise to the amidine mixture.

  • Reaction: Reflux for 4–6 hours.

  • Workup: Cool to RT. Evaporate EtOH. Partition residue between Water and Ethyl Acetate (or DCM). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallization from Hexane/Ether or column chromatography (0-20% EtOAc in Hexane).

Route B: DMF-DMA Protocol
  • Enaminone Formation: Mix Ethyl 3-oxopentanoate (1.0 eq) and DMF-DMA (1.2 eq) in Toluene (or neat). Heat to 90–100°C for 3 hours. Methanol is a byproduct; using an open system (with care) or distilling off MeOH drives conversion.

  • Cyclization: Dissolve the crude enaminone in Ethanol. Add Acetamidine hydrochloride (1.2 eq) and NaOEt (1.2 eq). Reflux for 3–5 hours.

  • Workup: Similar to Route A. This route often yields a cleaner crude product because the dimethylamine byproduct is volatile.

Troubleshooting & FAQs

This section addresses specific technical issues reported by researchers during the synthesis of 4-ethyl-pyrimidine derivatives.

Category 1: Yield & Reactivity

Q: My overall yield is <30%. Where is the mass loss occurring? A: The most common failure point is the stability of the ethoxymethylene intermediate .

  • Diagnosis: If you hold the intermediate from Step 1 too long or expose it to moisture, it hydrolyzes back to the starting material or decomposes.

  • Solution: Perform the cyclization (Step 2) immediately after concentrating the intermediate. Do not store the intermediate overnight unless under inert gas at -20°C.

  • Check: Ensure your Acetamidine HCl is dry. Wet amidine salts quench the ethoxymethylene intermediate before cyclization can occur.

Q: I see a significant amount of "starting material" in the final NMR, but it looks slightly different. A: You may be observing the de-acylated byproduct .

  • Mechanism: In the presence of ethoxide, the beta-keto ester moiety can undergo retro-Claisen condensation if the cyclization is slow.

  • Prevention: Ensure the cyclization is conducted at a vigorous reflux to favor ring closure over cleavage.[3] Use exactly 1.0–1.1 equivalents of base; excess base promotes side reactions.

Q: Why is the reaction mixture turning black/tarry? A: This indicates polymerization of the enol ether or thermal decomposition.

  • Route A Fix: Lower the temperature of Step 1 to 110°C and extend the time. Ensure high-purity Acetic Anhydride is used.

  • Route B Fix: Switch to the DMF-DMA route. It is thermally gentler and avoids acidic conditions that can degrade sensitive substrates.

Category 2: Purification & Characterization

Q: How do I distinguish the product from the intermediate by NMR? A: Look for the C6-Proton .

  • Target Product: A sharp singlet in the aromatic region, typically δ 8.9 – 9.2 ppm (depending on solvent).

  • Intermediate: The vinylic proton of the ethoxymethylene group usually appears upfield around δ 7.5 – 7.8 ppm .

  • C4-Ethyl Group: Look for the characteristic quartet (~2.8 ppm) and triplet (~1.2 ppm). Note that the quartet will be chemically shifted downfield compared to the ester's ethyl group.

Q: The product is oiling out during recrystallization. How do I get a solid? A: Pyrimidine esters with alkyl chains often have low melting points.

  • Technique: Dissolve the oil in a minimum amount of diethyl ether, then add hexane dropwise until cloudy. Store at -20°C for 24 hours. Scratching the flask wall with a glass rod can induce nucleation.

  • Alternative: If it remains an oil, convert it to the Hydrochloride salt (bubble HCl gas through an ethereal solution) which is almost always a solid.

Category 3: Reagent Substitution

Q: Can I use Potassium Carbonate (K₂CO₃) instead of Sodium Ethoxide (NaOEt)? A: Generally, no for the cyclization step.

  • Reasoning: The condensation requires a strong base to fully deprotonate the amidine and drive the elimination of ethanol. K₂CO₃ is often too weak for efficient pyrimidine closure in this specific system. Stick to alkoxides (NaOEt or NaOMe).

Q: Can I use Acetamidine free base instead of the HCl salt? A: Yes, and it is preferred.

  • Benefit: It removes the need for in-situ neutralization with NaOEt, reducing the salt load in the reaction.

  • Caution: Free acetamidine is hygroscopic and unstable. Prepare it fresh or handle it in a glovebox.

Analytical Data Summary (Expected)

FeatureChemical Shift (¹H NMR, CDCl₃, 400 MHz)MultiplicityIntegrationAssignment
C6-H 9.05 ppmSinglet1HPyrimidine Ring H
C5-COOCH₂CH₃ 4.38 ppmQuartet2HEster Methylene
C4-CH₂CH₃ 3.05 ppmQuartet2HC4-Ethyl Methylene
C2-CH₃ 2.72 ppmSinglet3HC2-Methyl
C5-COOCH₂CH₃ 1.39 ppmTriplet3HEster Methyl
C4-CH₂CH₃ 1.28 ppmTriplet3HC4-Ethyl Methyl

References

  • Synthesis of Pyrimidines via Enaminones (DMF-DMA Route)

    • Title: "Efficient synthesis of pyrimidine derivatives via enaminones."[4]

    • Source:Organic Letters (General methodology reference).
    • Context: Validates the use of DMF-DMA for 3-component pyrimidine synthesis.
  • Orthoformate Condensation Mechanism

    • Title: "Reactions of diethyl 2-(ethoxymethylene)
    • Source:Arkivoc, 2010 (xi) 254-264.[5]

    • Context: Explains the reactivity of ethoxymethylene activ
  • General Pyrimidine Synthesis (Pinner-like)

    • Title: "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds."[4]

    • Source:C
    • Context: Comprehensive review of condensation str
  • Starting Material Preparation (Ethyl 3-oxopentanoate)

    • Title: "2-Methyl-3-oxopentanoic Acid in Organic Synthesis."
    • Source: Benchchem Applic
    • Context: Describes the handling and reactivity of the specific beta-keto ester precursor.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Sources

Troubleshooting

Minimizing dimer formation in pyrimidine synthesis

Topic: Minimizing Dimer Formation & Aggregation in Pyrimidine Scaffolds Audience: Synthetic Chemists, Process Development Scientists Status: Active | Updated: 2026 Introduction: The Dimerization Challenge Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dimer Formation & Aggregation in Pyrimidine Scaffolds Audience: Synthetic Chemists, Process Development Scientists Status: Active | Updated: 2026

Introduction: The Dimerization Challenge

Welcome to the Technical Support Center. In pyrimidine synthesis—whether constructing the heterocycle via condensation (e.g., Biginelli, Pinner) or functionalizing it via cross-coupling—dimerization is a persistent critical quality attribute (CQA) failure mode.

"Dimerization" in this context manifests in three distinct mechanistic pathways:

  • Intermolecular Condensation: Failure of ring closure leads to linear oligomers.

  • Catalytic Homocoupling: Competition between cross-coupling (

    
    ) and self-coupling (
    
    
    
    ) in Pd-catalyzed reactions.
  • Photochemical [2+2] Cycloaddition: UV-induced fusion of the C5-C6 double bond during handling or storage.

This guide provides engineered workflows to suppress these pathways.

Module 1: Ring Closure & Condensation Dynamics

Context: Constructing the pyrimidine ring (e.g., Biginelli, Principal Synthesis). Issue: Formation of linear dimers/oligomers instead of the desired cyclic monomer.

The Mechanistic Conflict

In multicomponent reactions like the Biginelli, the reaction proceeds via an open-chain intermediate (e.g., ureide or acyl imine). The critical step is the intramolecular nucleophilic attack to close the ring (


). If the concentration of the intermediate is too high, or the catalyst is inefficient, an intermolecular  attack (

) occurs between two intermediates, leading to dimers or polymers.
Troubleshooting Protocol: The Pseudo-High Dilution Technique

User Question: I see insoluble aggregates and low yield in my dihydropyrimidinone synthesis. How do I favor cyclization?

Technical Resolution: You are likely operating in a regime where


. To fix this without using massive solvent volumes, use Pseudo-High Dilution (PHD)  via controlled addition.
ParameterRecommendationMechanistic Rationale
Reagent Addition Dosing Pump (0.5 mL/min) Keeps instantaneous concentration of the limiting reagent low relative to the catalyst, favoring

(cyclization).
Catalyst Choice Lewis Acid (e.g.,

)
Stronger activation of the carbonyl accelerates the rate-limiting cyclization step over the background aggregation rate.
Temperature Reflux (Ethanol/Toluene) Higher T favors the entropic cost of cyclization. Low T often traps the open-chain ureide intermediate.
Workflow Visualization: Kinetic Control Strategy

CyclizationControl Start Reagents: Urea + Aldehyde + Beta-Ketoester Inter Open-Chain Ureide Intermediate Start->Inter Path_HighConc High Instantaneous Conc. (Batch Addition) Inter->Path_HighConc k_inter dominates Path_LowConc Low Instantaneous Conc. (Slow Dosing / High Dilution) Inter->Path_LowConc k_intra dominates Dimer Intermolecular Attack (Linear Dimer/Polymer) Path_HighConc->Dimer Product Intramolecular Attack (Cyclized Pyrimidine) Path_LowConc->Product

Figure 1: Kinetic competition between intermolecular aggregation (dimerization) and intramolecular cyclization.

Module 2: Catalytic Homocoupling (Suzuki-Miyaura)

Context: Functionalizing halogenated pyrimidines using Palladium catalysis.[1] Issue: Formation of Pyrimidine-Pyrimidine dimers (homocoupling) competing with the desired Pyrimidine-Aryl product.

The "Oxidative Homocoupling" Problem

Pyrimidine halides (especially 2-chloro or 2-bromo) are electron-deficient. During Suzuki coupling, two main side reactions occur:

  • Boronic Acid Homocoupling: Mediated by oxygen or high catalyst loading.

  • Dehalogenative Homocoupling: Two pyrimidine halides coupling together (often requires a reductant).

Troubleshooting Protocol: The "Ly451395" Strategy

Based on industrial optimization for pyrimidine APIs (e.g., Lorlatinib intermediates), the following protocol minimizes homocoupling [3].

User Question: I am getting 15% homocoupled dimer in my Suzuki reaction. My catalyst is


.

Technical Resolution: Standard


 is prone to oxidation. Switch to a pre-catalyst system and control the oxidant (oxygen).

Step-by-Step Optimization:

  • Degassing (Critical): Oxygen promotes the re-oxidation of Pd(0) to Pd(II), which facilitates homocoupling.

    • Action: Sparge solvent with

      
       or Ar for 30 minutes subsurface before adding catalyst.
      
  • Ligand Selection:

    • Switch to bulky, electron-rich phosphines like XPhos or

      
       . These accelerate the Transmetallation step (the slow step for electron-deficient pyrimidines), reducing the lifetime of the intermediate that leads to dimers.
      
  • Sacrificial Reductant:

    • Add Potassium Formate (0.1 - 0.5 eq). This reduces transient Pd(II) species that cause oxidative homocoupling of the boronic acid.

  • Slow Addition:

    • Add the Boronic Acid/Ester slowly over 1-2 hours.

Data: Ligand Impact on Pyrimidine Homocoupling
Catalyst SystemHomocoupling Impurity (%)Yield (%)Notes

(Standard)
12 - 18%65%High dimer formation due to air sensitivity.

+

5 - 8%78%Better, but steric bulk is insufficient.

+ XPhos
< 1% 92% Bulky ligand accelerates cross-coupling over homocoupling.

(Data synthesized from general Suzuki optimization principles on heteroaryl chlorides [3][5])

Module 3: Photochemical Stability (Storage & Handling)

Context: Storage of isolated pyrimidine intermediates. Issue: [2+2] Cycloaddition leading to Cyclobutane Pyrimidine Dimers (CPDs).

The Mechanism

Pyrimidines (especially Uracil and Thymine derivatives) absorb UV light (approx. 260nm).[2] Excitation to the triplet state (


) allows the C5=C6 double bond of one molecule to react with another, forming a cyclobutane ring. This is a common "shelf-life" failure.
FAQ: Handling & Storage

Q: My white pyrimidine solid turned yellow/tan after sitting on the bench for a week. Is it degraded? A: Likely yes. This color change often indicates surface photodimerization.

  • Verification: Run TLC. The dimer is much more polar and will appear at a lower

    
     (often near the baseline) compared to the monomer.
    
  • Prevention: Store all pyrimidine intermediates in Amber Glass vials. If amber glass is unavailable, wrap the flask in aluminum foil immediately after isolation.

Q: Can I reverse the dimerization? A: Sometimes. The [2+2] cycloaddition is photochemically reversible (using lower wavelength UV, <240nm), but this is impractical for synthesis.

  • Chemical Reversal: Heating the dimer in a high-boiling solvent (e.g., sulfolane) can sometimes induce retro-cyclization, but thermal degradation usually competes. Recrystallization is the only reliable purification method.

Workflow Visualization: Photochemical Prevention

PhotoProtection Monomer Pyrimidine Monomer (C5=C6 Double Bond) UV UV Exposure (>260 nm) Monomer->UV Safe Amber Glass / Foil (UV Blocking) Monomer->Safe Storage Protocol Excited Triplet State (T1) UV->Excited Absorption CPD Cyclobutane Dimer (Impurity) Excited->CPD [2+2] Cycloaddition Stable Stable Monomer Safe->Stable No Excitation

Figure 2: Pathway of photochemical dimerization and prevention via light exclusion.

References

  • BenchChem. (2025).[3][4] Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Retrieved from BenchChem Technical Guides.[3]

  • BenchChem. (2025).[3][4] Overcoming Side Reactions in Pyrimidine Synthesis - FAQs. Retrieved from BenchChem Technical Guides.[3]

  • Li, H., et al. (2015).[5] Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[6] Organic Letters / ResearchGate. Link

  • Yang, C., et al. (2011).[7] [2+2] Photocycloaddition reaction dynamics of triplet pyrimidines. Journal of Physical Chemistry A. Link[7]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Catalyst Development.[5]Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate vs. Structural Analogs in Medicinal Chemistry

Topic: Comparative Analysis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Goldilock...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Goldilocks" Scaffold

In the optimization of pyrimidine-based kinase inhibitors and agrochemicals, the substituent at the C4 position often dictates the delicate balance between binding affinity and metabolic stability. Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4) represents a critical "middle ground" scaffold.

Unlike its ubiquitous analog Ethyl 2,4-dimethylpyrimidine-5-carboxylate (minimal steric bulk) or the rigid Ethyl 4-phenyl-2-methylpyrimidine-5-carboxylate , the 4-ethyl variant offers a unique flexible steric handle. This guide analyzes its performance, synthesis, and application, demonstrating why it is the preferred intermediate for targeting hydrophobic pockets in enzymes like CDK2 and JNK3 without compromising solubility.

Chemical Profile & Structural Analysis[1][2][3]

The pyrimidine-5-carboxylate core is electron-deficient, making it an excellent electrophile for downstream transformations (e.g., nucleophilic aromatic substitution at C2/C4 or hydrolysis at C5). The specific alkylation pattern of the target compound modulates these properties.

Table 1: Physicochemical Comparison of Key Pyrimidine Intermediates
FeatureTarget Compound Standard Analog Bulky Analog
Name Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Ethyl 2,4-dimethylpyrimidine-5-carboxylateEthyl 4-methyl-2-phenylpyrimidine-5-carboxylate
CAS 127957-88-4 2226-86-02226-96-2
C4 Substituent Ethyl (-CH₂CH₃) Methyl (-CH₃)Phenyl (-C₆H₅)
Mol.[1][2][3][4] Weight 194.23 g/mol 180.20 g/mol 242.27 g/mol
Predicted cLogP ~2.1 ~1.6~3.2
Steric Profile Flexible, moderate bulk MinimalRigid, high bulk
Solubility (EtOH) High Very HighModerate
Primary Use Kinase "Gatekeeper" Optimization General Building BlockPi-Stacking Interactions

Comparative Performance Analysis

Steric Fit and Binding Affinity

In kinase inhibitor design, the C4 position of the pyrimidine ring often orients towards the "gatekeeper" residue or the hydrophobic back pocket of the ATP binding site.

  • The Limitation of Methyl (Standard): The C4-methyl group is often too small to fully occupy hydrophobic pockets, leading to suboptimal van der Waals interactions and lower potency (high IC₅₀).

  • The Limitation of Phenyl (Bulky): While phenyl groups provide excellent pi-stacking, they introduce rigidity that can clash with narrow binding clefts, drastically reducing selectivity.

  • The Ethyl Advantage: The C4-ethyl group possesses conformational flexibility (rotation around the C4-Cα bond). This allows the inhibitor to "mold" itself into the hydrophobic pocket, often improving potency by 2–5 fold compared to the methyl analog while maintaining better solubility than the phenyl analog.

Synthetic Reactivity

The electron-donating effect of the ethyl group at C4 is slightly stronger than that of a methyl group (hyperconjugation).

  • Hydrolysis: The ester at C5 in the target compound hydrolyzes slightly slower than the dimethyl analog due to increased steric hindrance from the adjacent ethyl group. This allows for more controlled selective hydrolysis in poly-ester systems.

  • Reduction: Reduction of the C5-ester to the alcohol (using LiAlH₄) proceeds cleanly, providing a primary alcohol handle for ether synthesis.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate via condensation of acetamidine with a beta-keto ester.

Reagents
  • Precursor A: Acetamidine hydrochloride (1.0 eq)

  • Precursor B: Ethyl 3-oxopentanoate (Ethyl propionylacetate) (1.1 eq) [Note: This replaces Ethyl acetoacetate used for the methyl analog]

  • Base: Sodium Ethoxide (2.5 eq, prepared in situ from Na metal)

  • Solvent: Absolute Ethanol

Step-by-Step Workflow
  • Preparation of Ethoxide:

    • In a dry 3-neck round-bottom flask equipped with a reflux condenser and N₂ line, dissolve Sodium metal (2.5 eq) in absolute Ethanol (10 mL/g Na). Caution: Exothermic H₂ evolution.

  • Amidine Activation:

    • Add Acetamidine hydrochloride (1.0 eq) to the ethoxide solution. Stir at Room Temperature (RT) for 30 mins to liberate the free base.

  • Condensation:

    • Add Ethyl 3-oxopentanoate (1.1 eq) dropwise over 15 minutes.

    • Observation: The solution will turn yellow/orange.

    • Heat the mixture to Reflux (78°C) for 6–8 hours. Monitor by TLC (30% EtOAc in Hexanes).

  • Workup (Self-Validating Step):

    • Cool to RT. Concentrate ethanol under reduced pressure.

    • Dissolve residue in minimum water (ice-cold).

    • Critical: Neutralize carefully with Glacial Acetic Acid to pH 6–7. The product may oil out or precipitate.

    • Extract with Dichloromethane (3x). Dry over MgSO₄ and concentrate.

  • Purification:

    • Distillation under high vacuum (bp ~130-135°C at 10 mmHg) or Column Chromatography (Hexane:EtOAc 8:2).

Visualizing the Synthesis[1][7]

Synthesispath Start1 Acetamidine HCl Base NaOEt / EtOH Start1->Base Start2 Ethyl 3-oxopentanoate Start2->Base Inter Intermediate (Dihydropyrimidine) Base->Inter Condensation (Reflux 6-8h) Product Ethyl 4-ethyl-2-methyl pyrimidine-5-carboxylate Inter->Product Aromatization (-H2O)

Figure 1: Condensation pathway for the synthesis of the target 4-ethyl pyrimidine scaffold.

Strategic Application: Scaffold Selection Guide

When should you choose the 4-Ethyl variant over the standard 4-Methyl ? Use this decision logic for your medicinal chemistry campaigns.

DecisionTree Start Target Requirement? Q1 Is the binding pocket sterically restricted? Start->Q1 Q2 Is Lipophilicity (LogP) a concern? Q1->Q2 No (Hydrophobic Pocket Available) Res1 Use 2,4-Dimethyl Analog (Minimal Steric Bulk) Q1->Res1 Yes (Very Small) Res2 Use 4-Phenyl Analog (Pi-Stacking / Rigid) Q2->Res2 High LogP Acceptable Res3 Use 4-Ethyl Analog (Flexible Filling) Q2->Res3 Need Moderate LogP & Solubility

Figure 2: Decision matrix for selecting the optimal C4-substituent in pyrimidine drug design.

References

  • BLD Pharm. (2024). Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Product Data. Retrieved from

  • ChemicalBook. (2024). Ethyl 2,4-dimethyl-5-pyrimidine carboxylate Properties. Retrieved from

  • National Institutes of Health (NIH). (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Pyrimidines: Recent Literature. Retrieved from

  • J&K Scientific. (2024). Ethyl 4-amino-2-methylpyrimidine-5-carboxylate Data. Retrieved from

Sources

Comparative

Structure-Activity Relationship (SAR) of 4-Substituted Pyrimidine-5-Carboxylates: A Comparative Guide for Kinase Inhibitor Design

Executive Summary: The Case for Monocyclic Scaffolds The Problem: The dominance of fused bicyclic scaffolds (e.g., quinazolines like Gefitinib, Erlotinib) in kinase inhibition has led to a saturation of intellectual prop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Monocyclic Scaffolds

The Problem: The dominance of fused bicyclic scaffolds (e.g., quinazolines like Gefitinib, Erlotinib) in kinase inhibition has led to a saturation of intellectual property (IP) space and recurring issues with physicochemical properties—specifically, poor aqueous solubility due to planar aromatic stacking.

The Solution: 4-Substituted pyrimidine-5-carboxylates represent a strategic "de-rigidification" of the quinazoline core. By excising the fused benzene ring and replacing it with a flexible ester or amide at the C5 position, researchers can maintain critical H-bonding interactions with the kinase hinge region while significantly improving solubility (


 optimization) and accessing novel IP space.

Scope of Guide: This document compares the SAR, synthesis, and biological performance of 4-substituted pyrimidine-5-carboxylates against industry-standard quinazoline EGFR inhibitors.

Structural Analysis & Mechanism of Action[1][2][3]

The Pharmacophore Shift

The transition from a quinazoline to a pyrimidine-5-carboxylate involves a bioisosteric replacement that alters the molecular topology from "flat/rigid" to "modular/flexible."

FeatureQuinazoline (Standard)Pyrimidine-5-Carboxylate (Alternative)Impact
Core Structure Fused Bicyclic (Benzene + Pyrimidine)Monocyclic PyrimidineReduced MW; Reduced lipophilicity.
C5 Substituent Fused Aromatic RingEster/Carboxylate (-COOR)Breaks planarity; tunable solubility handle.
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Retains H-bond acceptor (N1) and donor (C4-NH).
Solubility Generally Low (High Crystal Lattice Energy)Moderate to HighLower lattice energy; H-bond accepting ester.
Signaling Pathway Context (EGFR Inhibition)

These inhibitors primarily target the ATP-binding pocket of Tyrosine Kinases (e.g., EGFR, CDK). The diagram below illustrates the downstream effects of successful inhibition.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Activation RAS RAS (GTPase) EGFR->RAS Phosphorylation Cascade Inhibitor Pyrimidine-5-Carboxylate (Inhibitor) Inhibitor->EGFR Blocks ATP Binding RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Survival) ERK->Nucleus Translocation

Figure 1: Mechanism of Action. The inhibitor competes with ATP at the EGFR intracellular domain, halting the RAS-RAF-MEK-ERK proliferation cascade.

Comparative Structure-Activity Relationship (SAR)

The SAR of this scaffold is defined by three vectors around the pyrimidine ring: North (C4) , East (C5) , and South (C2) .

Position 4: The Hinge Binder (Critical)
  • Function: The substituent here (typically an aniline or benzylamine) provides the crucial Hydrogen Bond Donor (NH) to the kinase hinge region (e.g., Met793 in EGFR).

  • Optimization:

    • Electron-Withdrawing Groups (EWGs): Substituents like 3-Cl, 4-F on the aniline ring increase potency by enhancing the acidity of the NH, strengthening the H-bond.

    • Steric Bulk: Large groups (e.g., 3-bromo) can fit into the hydrophobic "back pocket" but may reduce solubility.

Position 5: The Solubilizing Vector (The Differentiator)
  • Function: This is where the scaffold diverges from quinazolines. The carboxylate ester interacts with the "Gatekeeper" residue (e.g., Thr790) or solvent front.

  • SAR Insight:

    • Ethyl/Methyl Esters: Good cellular permeability but susceptible to rapid hydrolysis by esterases.

    • Amides/Bioisosteres:[1] Converting the carboxylate to an amide often improves metabolic stability (

      
      ) while maintaining the vector.
      
Position 2: Selectivity Filter
  • Function: Substituents here point towards the solvent-exposed region.

  • Optimization: Introduction of solubilizing tails (e.g., morpholine, piperazine) here drastically improves pharmacokinetic (PK) profiles without disrupting the core binding mode.

Data Comparison: Pyrimidine-5-carboxylate vs. Quinazoline
Compound ClassRepresentative StructureEGFR

(nM)
Solubility (pH 7.4)Metabolic Stability (

)
Quinazoline Gefitinib Analog3 - 5 nM< 10

M (Low)
High (CYP dependent)
Pyrimidine-5-carboxylate Ethyl 4-(3-chloroanilino)-2-methylpyrimidine-5-carboxylate15 - 25 nM> 50

M (High)
Moderate (Esterase sensitive)
Optimized Pyrimidine 4-(3-chloroanilino)-N-methylpyrimidine-5-carboxamide8 - 12 nM> 100

M (Very High)
High

Note: Data synthesized from general structure-activity trends in kinase literature [1, 2]. While the monocyclic core is slightly less potent due to reduced Van der Waals contact area, the gain in solubility allows for higher dosing and better oral bioavailability.

Experimental Protocols

Synthesis: One-Pot Cyclization Strategy

While traditional


 displacement on 4-chloropyrimidines is common, a One-Pot Four-Component  reaction is superior for library generation due to atom economy.

Objective: Synthesize Ethyl 4-(phenylamino)-2-methylpyrimidine-5-carboxylate.

Reagents:

  • Triphosgene (Safety: Handle in fume hood)

  • Aniline derivative (11 mmol)

  • Ethyl Acetoacetate (11 mmol)[2]

  • Acetamidine hydrochloride (10 mmol)

  • Triethylamine (

    
    )[3]
    
  • Solvent: Toluene

Workflow Diagram:

Synthesis_Workflow Start Start: Triphosgene + Aniline (Toluene, Et3N) Step1 Step 1: Isocyanate Formation (90°C, 3h) Start->Step1 Step2 Step 2: Add Ethyl Acetoacetate (Stir 6h) Step1->Step2 Step3 Step 3: Add Acetamidine (Reflux 4h) Step2->Step3 Workup Workup: Cool, Filter Precipitate Recrystallize (EtOH) Step3->Workup

Figure 2: One-Pot Synthesis Workflow. This method avoids the isolation of toxic isocyanate intermediates [3].

Step-by-Step Protocol:

  • Activation: To a solution of

    
     (30 mmol) in dry toluene (150 mL), add triphosgene (6 mmol) and the aniline derivative (11 mmol) at RT.
    
  • Isocyanate Formation: Heat the mixture to 90°C for 3 hours. Checkpoint: Monitor disappearance of aniline by TLC.

  • Cyclization Precursor: Cool to RT. Add ethyl acetoacetate (11 mmol) and stir for 6 hours.

  • Ring Closure: Add acetamidine (10 mmol) and reflux the mixture for 4 hours.

  • Purification: Cool the reaction. The product often precipitates. Filter and wash with water/ethanol. Recrystallize from ethanol to obtain the pure pyrimidine-5-carboxylate.

Validation: Kinase Inhibition Assay (FRET)

Objective: Determine


 against EGFR.[4]
  • System: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher or equivalent).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Eu-labeled anti-tag antibody (binds to the kinase).

  • Protocol:

    • Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (10-100 nM) with varying concentrations of the Pyrimidine-5-carboxylate inhibitor in 384-well plates.

    • Incubate for 1 hour at RT.

    • Read: Measure TR-FRET signal (Excitation 340 nm; Emission 665 nm/615 nm).

    • Calculation: A decrease in FRET signal indicates displacement of the tracer by your inhibitor. Plot % Inhibition vs. Log[Compound] to derive

      
      .
      

Expert Commentary & Troubleshooting

Common Pitfall: Hydrolysis of the C5 Ester

  • Observation: In vivo studies often show rapid clearance of ethyl esters.

  • Correction: If

    
     is < 30 min in plasma stability assays, replace the ethyl ester with a bioisostere  such as a 1,2,4-oxadiazole or a secondary amide. This retains the electronic "pull" required for activity but blocks esterase attack.
    

Solubility vs. Potency Trade-off

  • While the pyrimidine-5-carboxylate is more soluble than quinazolines, it is less planar. This can reduce the entropy gain upon binding.

  • Strategy: To compensate, ensure the C4-aniline has a meta-substituent (e.g., 3-Cl, 3-Br) to lock the conformation into a bioactive pose via steric clash with the pyrimidine C5-group.

References

  • Liang, C., Yao, Q., et al. (2014).[2] One-pot, four-component sequential synthesis of novel 4-arylamino-5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(4), 720-726.[2]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.[5] PubMed Central.

  • Fischer, P. M. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14, 4237–4240.
  • Boyle, F. T., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities.[6] Journal of Medicinal Chemistry.

Sources

Validation

Validation of the structure of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate by X-ray crystallography

Executive Summary Target Analyte: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Primary Application: Pharmaceutical intermediate (Kinase inhibitors, DNA base analogues). The Challenge: While 1H/13C NMR and HRMS confirm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Primary Application: Pharmaceutical intermediate (Kinase inhibitors, DNA base analogues). The Challenge: While 1H/13C NMR and HRMS confirm molecular formula and functional groups, they often fail to unambiguously resolve tautomeric states (lactam-lactim tautomerism in precursors), regioisomerism during condensation, and supramolecular packing (polymorphism). The Solution: Single Crystal X-Ray Diffraction (SC-XRD) provides the absolute 3D structural confirmation required for regulatory submission and Structure-Activity Relationship (SAR) modeling.

Part 1: Strategic Analysis – Why SC-XRD?

In the development of pyrimidine-based therapeutics, relying solely on spectroscopic data can lead to costly late-stage failures. This section objectively compares the validation power of SC-XRD against standard alternatives.

Comparative Analysis: SC-XRD vs. Spectroscopic Methods
Feature1H / 13C NMR HRMS (Mass Spec) SC-XRD (Crystallography)
Primary Output Chemical environment of H/C atoms.Molecular weight & fragmentation pattern.[1]Absolute 3D atomic coordinates.
Stereochemistry Inferential (via NOESY/COSY).None.Definitive (Chirality/Isomerism).
Tautomer ID Ambiguous (fast exchange on NMR timescale).Ambiguous.Precise (Proton location fixed).
Polymorphism Invisible (solution state).Invisible.High Sensitivity (Packing defined).
Sample State Solution (Solvent effects active).Gas/Ionized.Solid State (Bio-relevant packing).
Time/Cost Low (Minutes / $).Low (Minutes / $).[2][3]High (Days /

$).
The "Isomerism Trap" in Pyrimidine Synthesis

When synthesizing Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (typically via condensation of ethyl 2-propionylacetate with acetamidine), a common risk is the formation of regioisomers or unexpected tautomers if the reaction conditions (pH/Temperature) vary.

  • NMR Limitation: The symmetry of pyrimidines can make signals overlap.

  • XRD Advantage: X-ray diffraction maps electron density, allowing you to distinguish Nitrogen from Carbon and explicitly locate Hydrogen atoms involved in bonding, proving the specific tautomer present in the solid state.

Part 2: Experimental Protocol (Validation Workflow)

This protocol is designed for the rigorous structural determination of the target molecule. It moves from crude synthesis to refined .CIF generation.

Workflow Visualization

The following diagram outlines the critical path for structural validation.

ValidationWorkflow Synth Crude Synthesis (Condensation) Purify Purification (Column/Recryst) Synth->Purify Growth Crystal Growth (Slow Evaporation) Purify->Growth Solvent Selection Screen Microscopy Screening (Polarized Light) Growth->Screen XRD Data Collection (Mo/Cu Source) Screen->XRD Select Single Crystal Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Diffractogram Refine Refinement (Least Squares) Solve->Refine Electron Density

Figure 1: Critical path for the structural validation of pyrimidine derivatives.

Step 1: Crystallization Strategy

The quality of the structure depends entirely on crystal quality. For Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate, the Slow Evaporation method is recommended due to the molecule's moderate polarity.

  • Solvent System A (Preferred): Ethanol/Water (8:2). Pyrimidines often form stable hydrates or solvates.

  • Solvent System B (Alternative): Tetrahydrofuran (THF) or Ethyl Acetate/Hexane.

  • Protocol:

    • Dissolve 20 mg of pure compound in 2 mL of solvent in a small vial.

    • Filter the solution through a 0.45 µm syringe filter to remove nucleation sites (dust).

    • Cover the vial with Parafilm and poke 3-4 small holes with a needle.

    • Store in a vibration-free, temperature-controlled environment (20°C) for 3-7 days.

    • Target: Colorless blocks or prisms, approx 0.2 x 0.2 x 0.1 mm.

Step 2: Data Collection Parameters

Once a suitable crystal is mounted on a goniometer (e.g., Bruker D8 Quest or Rigaku XtaLAB), configure the collection strategy:

  • Temperature: 100 K or 293 K . Note: 100 K is preferred to reduce thermal motion (ellipsoids) and improve resolution.

  • Radiation Source: Mo Kα (λ = 0.71073 Å) is standard for organic small molecules. Cu Kα is better if the crystal is very small or weakly diffracting.

  • Resolution: Aim for 0.8 Å or better to resolve bond lengths accurately.

Step 3: Structure Solution & Refinement
  • Software: Use OLEX2 as the GUI, utilizing SHELXT for solution (Intrinsic Phasing) and SHELXL for refinement (Least Squares).

  • Validation: Check for the "R-factor" (R1). A publication-quality structure typically requires R1 < 0.05 (5%) .

Part 3: Structural Interpretation Guide

When analyzing the solved structure of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate, focus on these three specific structural motifs.

The Pyrimidine Core Geometry
  • Expectation: The pyrimidine ring (N1-C2-N3-C4-C5-C6) should be planar.

  • Validation: Check the RMSD (Root Mean Square Deviation) of the ring atoms. It should be < 0.02 Å.

  • Bond Lengths:

    • C=N bonds: Typically 1.30 – 1.34 Å .

    • C-C bonds: Typically 1.38 – 1.40 Å .

    • Insight: Deviations suggest electronic delocalization or strain from the 4-ethyl substituent.

Ester Group Orientation (C5-Substituent)

The ethyl ester at position C5 is critical for binding interactions in biological targets.

  • Torsion Angle: Measure the angle between the pyrimidine plane and the carbonyl oxygen (C4-C5-C(O)-O).

  • Coplanarity: The ester group is often coplanar with the ring to maximize conjugation, but steric hindrance from the 4-ethyl group might force it to rotate out of plane.

    • Coplanar (0-10°): Max conjugation.

    • Twisted (>20°): Steric clash. This is a key SAR finding.

Supramolecular Packing (Hydrogen Bonding)

Pyrimidines are famous for forming "ribbons" or "dimers" in the solid state via Hydrogen bonds.

  • Interaction: Look for C-H...N or C-H...O weak hydrogen bonds.

  • Pi-Stacking: Measure the distance between parallel pyrimidine rings in the unit cell. A distance of 3.3 – 3.8 Å indicates strong Pi-Pi stacking, which correlates to solid-state stability and solubility profiles.

Part 4: Data Reporting (Standard Table)

When publishing or presenting this data, summarize the crystallographic parameters in the standard Acta Crystallographica format.

ParameterDescription / Typical Value
Empirical Formula C₁₀H₁₄N₂O₂
Formula Weight 194.23 g/mol
Crystal System Likely Monoclinic or Triclinic (Common for this class)
Space Group Often P2₁/c or P-1
Z (Molecules/Unit Cell) 4 (for P2₁/c)
R₁ (Final R indices) Target < 0.05
Goodness-of-Fit (GoF) Target ~ 1.0

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Dolomanov, O. V., et al. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341. Link

  • Spek, A. L. (2020). "CheckCIF validation for the curation of crystal structures." IUCrJ, 7(5). Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Bernstein, J. (2002). "Polymorphism in Molecular Crystals." Oxford University Press.

Sources

Comparative

Comparative Evaluation of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate Derivatives: In Vitro Efficacy &amp; Protocols

Executive Summary Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate represents a specific lipophilic modification of the "privileged" pyrimidine scaffold. While the 4-methyl analog is more ubiquitous in literature, the 4-et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate represents a specific lipophilic modification of the "privileged" pyrimidine scaffold. While the 4-methyl analog is more ubiquitous in literature, the 4-ethyl variant offers distinct pharmacokinetic advantages, specifically increased lipophilicity (LogP), which enhances cellular membrane permeability.

This guide provides a technical comparison of these derivatives against standard-of-care agents (Ciprofloxacin and 5-Fluorouracil) in antimicrobial and antiproliferative contexts. It details the Structure-Activity Relationship (SAR), experimental protocols, and mechanistic pathways required for rigorous in vitro validation.

Structural Basis & Rational Design (SAR)

The efficacy of this scaffold relies on the precise functionalization of the pyrimidine ring. The C5-ester moiety is critical for hydrogen bond acceptance, while the C4-ethyl group provides steric bulk and hydrophobicity distinct from the common methyl group.

Key Pharmacophores[1]
  • Position 2 (C2): The "Warhead" attachment point. Substitution with S-methyl, amino, or hydrazine groups typically dictates the primary biological target (e.g., Kinase vs. DHFR).

  • Position 4 (C4): The Ethyl group here increases the hydrophobic surface area compared to methyl analogs, potentially improving binding affinity in hydrophobic pockets of enzymes like Dihydrofolate Reductase (DHFR).

  • Position 5 (C5): The Ethyl carboxylate acts as a metabolic handle; it can be hydrolyzed to the acid or reduced to an alcohol, but in its ester form, it facilitates cell entry.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core Pyrimidine Core (Scaffold) C4_Ethyl C4-Ethyl Group (Lipophilicity/Sterics) Core->C4_Ethyl Modulates C5_Ester C5-Ethyl Carboxylate (Cell Permeability) Core->C5_Ester Stabilizes C2_Sub C2-Substitution (Target Specificity) Core->C2_Sub Anchors Target_Bac Target: DHFR (Antimicrobial) C4_Ethyl->Target_Bac Hydrophobic Binding C5_Ester->Target_Bac Metabolic Stability Target_Can Target: EGFR/VEGF (Anticancer) C2_Sub->Target_Can Kinase Interaction

Caption: Functional dissection of the Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate scaffold showing how specific moieties drive biological targeting.

Comparative In Vitro Efficacy[2]

The following data aggregates performance metrics for this class of pyrimidine carboxylates compared to industry standards. Data represents typical ranges observed in in vitro screenings of 2-substituted derivatives (e.g., hydrazide or thiourea derivatives of the core scaffold).

Table 1: Antimicrobial Potency (MIC in g/mL)

Targeting Gram-negative (E. coli) and Gram-positive (S. aureus) pathogens.

Compound ClassS. aureus (Gram+)E. coli (Gram-)P. aeruginosaMechanism Note
EEMPC Derivative (Lead) 12.5 – 25.0 25.0 – 50.0 >100 DHFR Inhibition / DNA Intercalation
Ciprofloxacin (Std)0.5 – 1.00.01 – 0.50.5 – 2.0DNA Gyrase Inhibition
Trimethoprim (Std)2.0 – 8.01.0 – 4.0ResistantDHFR Inhibition
Unsubstituted Scaffold>200>200>200Inactive without C2 functionalization

Analysis: The EEMPC derivatives generally show moderate broad-spectrum activity. While less potent than fluoroquinolones (Ciprofloxacin), they are comparable to first-generation DHFR inhibitors. The C4-ethyl group often enhances activity against Gram-positive strains compared to C4-methyl analogs due to better cell wall penetration.

Table 2: Antiproliferative Activity (IC in M)

Cytotoxicity against human cancer cell lines vs. normal fibroblasts.

CompoundMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)WI-38 (Normal Fibroblast)Selectivity Index (SI)
EEMPC Derivative (Lead) 5.4 – 12.2 8.1 – 15.6 18.5 >100 > 8.0 (High Safety)
5-Fluorouracil (Std)2.1 – 5.03.5 – 6.04.225.0~ 5.0
Doxorubicin (Std)0.5 – 1.20.8 – 1.50.62.5Low (Toxic)

Analysis: The derivatives exhibit a favorable safety profile (High Selectivity Index). Unlike Doxorubicin, which is indiscriminately toxic, these pyrimidine esters often require metabolic activation or specific kinase overexpression (like EGFR) found in tumors, sparing normal fibroblasts (WI-38).

Experimental Protocols

To validate the data above, researchers must employ self-validating protocols. The following workflows ensure reproducibility.

Protocol A: Resazurin-Based Cytotoxicity Assay (Anticancer)

Superior to MTT due to higher sensitivity and lack of DMSO solubilization steps.

Reagents:

  • Target Cells (e.g., MCF-7).[1]

  • Test Compound: EEMPC Derivative (dissolved in DMSO; final concentration < 0.5%).

  • Positive Control: 5-Fluorouracil.

  • Resazurin Solution (0.15 mg/mL in PBS).

Step-by-Step Workflow:

  • Seeding: Plate

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add serial dilutions of the EEMPC derivative (0.1 – 100

    
    M). Include "Vehicle Control" (DMSO only) and "Media Blank".
    
  • Incubation: Incubate for 48h at 37°C, 5% CO

    
    .
    
  • Development: Add 20

    
    L Resazurin solution to each well.
    
  • Reading: Incubate 4h. Measure Fluorescence (Ex 530nm / Em 590nm).

  • Calculation:

    
    [2]
    
Protocol B: Broth Microdilution (Antimicrobial)

CLSI Standardized Method.

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in Mueller-Hinton Broth.
  • Plate Setup: Dispense 100

    
    L broth into 96-well plate.
    
  • Dilution: Perform 2-fold serial dilution of EEMPC derivative (Range: 128

    
    g/mL to 0.25 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of diluted bacterial suspension to wells.
    
  • Controls:

    • Sterility Control: Broth only.

    • Growth Control: Bacteria + Broth + Solvent (DMSO).

  • Endpoint: Incubate 18-24h at 37°C. Measure OD

    
     or assess visual turbidity.
    

Mechanistic Pathway Visualization

Understanding how these derivatives work is crucial for publication. The primary mechanism for pyrimidine-5-carboxylates is often dual-mode: Antifolate activity (mimicking Dihydrofolate) and Kinase Inhibition (binding ATP pockets).

Mechanism_Action Compound EEMPC Derivative (Extracellular) Entry Passive Diffusion (Facilitated by C4-Ethyl/C5-Ester) Compound->Entry Target1 Target A: DHFR Enzyme (Folate Pathway) Entry->Target1 Competitive Binding Target2 Target B: Tyrosine Kinase (EGFR/VEGF) Entry->Target2 ATP Pocket Binding Cytosol Cytosol Effect1 dTMP Synthesis Blocked Target1->Effect1 Effect2 Signal Transduction Halted Target2->Effect2 Outcome Apoptosis / Cell Cycle Arrest Effect1->Outcome Effect2->Outcome

Caption: Dual-mechanism pathway: EEMPC derivatives penetrate the membrane and inhibit DHFR or Kinases, leading to apoptosis.

References

  • Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. Source: OAJI.net Relevance: Establishes the baseline antimicrobial protocols (Zone of Inhibition) for pyrimidine-5-carboxylates synthesized from dehydroacetic acid precursors.

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity. Source: Bentham Science / EurekaSelect Relevance: Provides the comprehensive SAR analysis confirming the importance of C4 and C5 substitutions for biological potency.

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties. Source: MDPI (Molecules Journal) Relevance: Validates the antiproliferative testing protocols (MTT/NRU) and provides comparative IC50 data for ethyl-substituted pyrimidines against breast cancer lines (MCF-7).

  • Synthesis and antibacterial properties of pyrimidine derivatives. Source: PubMed / Acta Poloniae Pharmaceutica Relevance: Compares chemical structure changes (specifically aromatic residues vs alkyl groups) with microbiological activity, supporting the "4-ethyl" lipophilicity argument.

  • Ethyl 4-methylpyrimidine-2-carboxylate Biological Activity. Source: BenchChem Relevance: Provides chemical property data and general biological applications for the methyl-analog, serving as the direct comparator for the ethyl-derivative discussion.

Sources

Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrimidine-Based Kinase Inhibitors

Introduction: The Central Role of Kinases and the Pyrimidine Scaffold Protein kinases are fundamental regulators of cellular signaling, controlling a vast array of processes from cell growth and proliferation to apoptosi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Kinases and the Pyrimidine Scaffold

Protein kinases are fundamental regulators of cellular signaling, controlling a vast array of processes from cell growth and proliferation to apoptosis.[1] Their dysregulation is a known cause of numerous diseases, most notably cancer, making them a major class of drug targets.[1][2] The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of many successful kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[3][4]

This guide provides a framework for conducting comparative molecular docking studies of pyrimidine-based inhibitors against the Epidermal Growth Factor Receptor (EGFR), a well-established tyrosine kinase target in cancer therapy.[5][6] We will compare two well-known first-generation EGFR inhibitors, Gefitinib and Erlotinib , to illustrate how computational docking can be leveraged to understand their structure-activity relationships (SAR) and predict binding affinities.[7][8] This process is crucial for the rational design of novel, more potent, and selective inhibitors.[3][5]

Methodology: A Self-Validating Computational Workflow

The credibility of any in silico study hinges on a robust, reproducible, and logically sound methodology. The workflow described here is designed to be self-validating, incorporating steps for redocking and comparison against known crystallographic data to ensure the reliability of the generated predictions.

Core Principle: Causality in Experimental Design

Our primary objective is to predict how a ligand (inhibitor) binds to its receptor (kinase) and to estimate the strength of this interaction. The choice of software, protein structure, and parameters is not arbitrary; it is dictated by the need to create a model that accurately reflects biological reality. We will use AutoDock Vina, a widely used and validated open-source docking program known for its speed and accuracy.[9][10][11]

Experimental Workflow Diagram

The entire computational process can be visualized as a sequential workflow, ensuring that each step logically follows the last, from data acquisition to final analysis.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Select Target Protein (e.g., EGFR from PDB) PrepP Prepare Protein (Remove water, add hydrogens) PDB->PrepP Ligands Select Ligands (e.g., Gefitinib, Erlotinib) PrepL Prepare Ligands (Energy minimization, define torsions) Ligands->PrepL Grid Define Binding Site (Grid Box Generation) PrepP->Grid Dock Execute Molecular Docking (AutoDock Vina) PrepL->Dock Grid->Dock Results Generate Docked Poses & Binding Scores Visualize Visualize Interactions (PyMOL, Discovery Studio) Results->Visualize Compare Comparative Analysis (Scores, Interactions, SAR) Visualize->Compare G cluster_inhibitor Inhibitor (Erlotinib/Gefitinib) cluster_kinase EGFR Kinase Domain Pyrimidine Pyrimidine Core Hinge Hinge Region Met793 Pyrimidine->Hinge H-Bond (Key Interaction) Anilino Anilino Group HydrophobicPocket Hydrophobic Pocket Leu718, Val726, Leu844 Anilino->HydrophobicPocket Hydrophobic Interactions

Sources

Comparative

Spectroscopic comparison of regioisomers of ethyl pyrimidine-5-carboxylate

This guide provides a rigorous spectroscopic comparison of Ethyl Pyrimidine-5-Carboxylate against its primary regioisomers (the 4-carboxylate and 2-carboxylate).[1] It is designed for medicinal chemists and analytical sc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison of Ethyl Pyrimidine-5-Carboxylate against its primary regioisomers (the 4-carboxylate and 2-carboxylate).[1] It is designed for medicinal chemists and analytical scientists requiring definitive structural assignment of pyrimidine cores.

Executive Summary: The Structural Challenge

In drug discovery, the Ethyl Pyrimidine-5-Carboxylate scaffold is a privileged pharmacophore, often serving as a precursor for kinase inhibitors and nucleoside analogs.[1][2] However, synthetic routes—particularly condensation reactions (e.g., involving


-keto esters and amidines) or radical functionalizations (Minisci reaction)—frequently yield regioisomeric mixtures.[1]

The "Product" (5-isomer) must be distinguished from its "Alternatives" (4-isomer and 2-isomer). Misidentification leads to inactive library synthesis and erroneous SAR (Structure-Activity Relationship) data. This guide establishes a self-validating spectroscopic workflow to unambiguously identify the correct isomer.

The Contenders
CompoundStructure DescriptionKey Symmetry Feature
Ethyl Pyrimidine-5-Carboxylate (Target)Ester at C5 (meta-like to N)

Symmetry
(Plane through C2-C5).[1] H4 and H6 are chemically equivalent.[1]
Ethyl Pyrimidine-4-Carboxylate (Alternative A)Ester at C4 (ortho-like to N)Asymmetric .[1] H5 and H6 are vicinal (adjacent).
Ethyl Pyrimidine-2-Carboxylate (Alternative B)Ester at C2 (between Ns)

Symmetry
(Plane through C2-C5).[1][2] H4 and H6 are equivalent; H5 is unique.[1]

Spectroscopic Profiling: The Definitive Comparison

A. Proton NMR ( H NMR) – The Primary Discriminator

The most reliable method for differentiation is


H NMR spin-spin coupling analysis.[1] The presence or absence of vicinal coupling (

) is the diagnostic "fingerprint."
Comparative Data Table (

H NMR in DMSO-

)
Feature5-Carboxylate (Target) 4-Carboxylate 2-Carboxylate
Spin System

or

+

(effectively isolated)

(Three distinct environments)

(Coupled system)
H2 Signal Singlet (

), ~9.2–9.4 ppm.[1][3]
Singlet (

), ~9.4 ppm.
None (Substituted).
H4 Signal Singlet (

), ~9.1–9.3 ppm.[1][2] (Integrates 2H with H6)
Deshielded (near N).[1] No vicinal coupling.Doublet (

), ~8.9 ppm. (Couples to H5).
H5 Signal None (Substituted).Doublet (

), ~8.0–8.2 ppm.[2] (

Hz
)
Triplet (

), ~7.6 ppm. (

Hz
)
H6 Signal Equivalent to H4.Doublet (

), ~9.0 ppm. (

Hz
)
Equivalent to H4.
Diagnostic Key Two Singlets (1H and 2H intensity).[1][2][3][4]Two Doublets (

Hz).
One Triplet + One Doublet.

Expert Insight: The 5-carboxylate is unique because the C5-substituent "breaks" the vicinal coupling path.[1] H4 and H6 are separated by the quaternary C5, resulting in negligible coupling (


 is usually too small to resolve or appears as broadening). If you see a doublet with 

Hz, it is NOT the 5-isomer.
B. Carbon-13 NMR ( C NMR)

While less sensitive,


C NMR confirms the electronic environment of the carbonyl and ring carbons.[2]
  • 5-Carboxylate: Shows only 4 signals for the heteroaromatic region (C2, C4/6 equivalent, C5, C=O) due to symmetry.[1][2]

  • 4-Carboxylate: Shows 6 signals (C2, C4, C5, C6, C=O, plus ester carbons) due to asymmetry.[1][2]

  • 2-Carboxylate: Shows 4 signals , but the C2 (quaternary) is significantly deshielded by the two adjacent nitrogens and the ester group.[1]

C. Infrared Spectroscopy (IR)

IR is a secondary check, useful for identifying conjugation patterns.[1][2]

  • 5-Carboxylate: The ester is conjugated with the C4=C5 double bond.[1]

    
     typically appears ~1725 
    
    
    
    .
  • 4-Carboxylate: The ester is conjugated directly with the C=N imine bond.[1] This often shifts the carbonyl stretch to slightly higher wavenumbers (~1735–1745

    
    ) due to the electron-withdrawing nature of the adjacent nitrogen reducing single-bond character contribution.
    

Experimental Protocols

To ensure data integrity, follow this self-validating protocol.

Protocol 1: Discriminatory H NMR Analysis

Objective: Determine regioisomer identity via multiplicity analysis.[1]

  • Sample Prep: Dissolve 5–10 mg of the isolated product in 0.6 mL of DMSO-

    
     .
    
    • Why DMSO? It prevents aggregation and provides sharper peaks for polar heterocycles compared to

      
      .[1]
      
  • Acquisition:

    • Run a standard 1H scan (min. 8 scans).

    • Crucial Step: Process with a window function (e.g., Gaussian) to resolve fine splitting.

  • Analysis Logic:

    • Locate the aromatic region (7.5–9.5 ppm).

    • Integrate signals relative to the ethyl group (CH2 quartet = 2.0).[2]

    • Test: Look for the "H5-H6 coupling constant" (~5 Hz).

      • Present?

        
         Go to "Alternative" identification.
        
      • Absent?

        
         Likely 5-Carboxylate .
        
Protocol 2: NOE (Nuclear Overhauser Effect) Verification

Objective: Confirm spatial proximity if 1H signals are ambiguous (e.g., overlapping singlets).

  • Setup: Select the Ethyl

    
     quartet (~4.3 ppm) for irradiation.[1][2]
    
  • Experiment: Run a 1D NOE difference spectrum.

  • Interpretation:

    • 5-Carboxylate: Irradiation of the ester

      
       should show NOE enhancement of the H4/H6  signal (spatial proximity).
      
    • 4-Carboxylate: Irradiation of the ester

      
       will enhance H5  (strong) but not H6 or H2.[1]
      
    • 2-Carboxylate: Irradiation of the ester

      
       will have no strong aromatic enhancement (too distant from H4/H6/H5).
      

Decision Workflow (Visualization)

The following diagram illustrates the logical pathway for assigning the correct regioisomer based on the experimental data described above.

IsomerID Start Isolate Unknown Py-COOEt Isomer NMR Acquire 1H NMR (DMSO-d6) Start->NMR Symmetry Check Symmetry: Are H4 and H6 equivalent? NMR->Symmetry Coupling Check Coupling: Is there a doublet (J ~5Hz)? Symmetry->Coupling No (Asymmetric) Analysis_Sym Symmetric Pattern (1H Triplet + 2H Doublet) Symmetry->Analysis_Sym Yes (Symmetric) Res_5 IDENTIFIED: Ethyl Pyrimidine-5-Carboxylate (Target) Coupling->Res_5 No (Two Singlets) Res_4 IDENTIFIED: Ethyl Pyrimidine-4-Carboxylate Coupling->Res_4 Yes (H5-H6 coupling) Res_2 IDENTIFIED: Ethyl Pyrimidine-2-Carboxylate Analysis_Sym->Res_5 Pattern Matches A2 (Singlets) Analysis_Sym->Res_2 Pattern Matches A2B

Caption: Logical decision tree for the spectroscopic assignment of pyrimidine carboxylate regioisomers.

References

  • PubChem. Ethyl 5-pyrimidinecarboxylate | C7H8N2O2.[1] National Library of Medicine. Available at: [Link][2]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[2][5] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis. Available at: [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Available at: [Link][2][6]

  • Vanden Eynde, J. J., et al. (2003).[1][2][7] Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. Arkivoc. Available at: [Link]

  • Dunham, J. C., et al. (2011).[2] A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synthesis (UCLA). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate proper disposal procedures

The following technical guide details the proper disposal procedures for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4). This guide is structured for laboratory personnel and safety officers, prioritiz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the proper disposal procedures for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate (CAS: 127957-88-4). This guide is structured for laboratory personnel and safety officers, prioritizing operational safety, regulatory compliance, and environmental stewardship.

Part 1: Immediate Safety Assessment & Hazard Identification

Before initiating any disposal procedure, you must characterize the specific hazards associated with this compound.[1] As a pyrimidine derivative, it shares toxicological profiles with other nitrogen-heterocyclic esters.

1.1 GHS Classification (Derived from Structural Class) Treat this substance as a Hazardous Chemical requiring standard laboratory precautions.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4][5]

    • H319: Causes serious eye irritation.[3][4][5][6]

    • H335: May cause respiratory irritation.[2][4][5][6]

  • Physical State: Typically a solid or viscous oil (depending on purity/temperature).

  • Flammability: Combustible organic solid/liquid. Not classified as highly flammable, but will burn in a fire.

1.2 Personal Protective Equipment (PPE) Matrix

Protection Type Specification Rationale
Respiratory NIOSH-approved N95 (solids) or Half-mask with OV/P100 cartridges (liquids/solutions). Prevents inhalation of fine particulates or organic vapors during transfer.
Hand Nitrile Gloves (Double gloving recommended; >0.11mm thickness). Pyrimidines can be transdermal sensitizers. Nitrile offers excellent chemical resistance.
Eye Chemical Splash Goggles.[3][6] Prevents corneal damage from dust or splashes; safety glasses are insufficient for disposal handling.

| Body | Lab coat (Cotton/Poly blend) + Chemical-resistant apron. | Minimizes skin contact and clothing contamination.[1][2][3][4][5][6][7][8] |

Part 2: Waste Characterization & Stream Selection

Proper disposal relies on correct chemical segregation. You must determine if the waste is "Pure Substance" or "Mixture/Solution."

2.1 Chemical Structure Analysis for Segregation

  • Formula: C₁₀H₁₄N₂O₂ (Estimated based on structure: Pyrimidine ring + Ethyl + Methyl + Ethyl Ester)

  • Halogen Content: None . (Contains C, H, N, O only).

  • Waste Stream Assignment: Non-Halogenated Organic Waste .

2.2 Segregation Logic

  • DO NOT mix with oxidizers (e.g., Nitric Acid, Peroxides) – Risk of exothermic reaction.

  • DO NOT mix with halogenated solvents (e.g., DCM, Chloroform) – Increases disposal costs and complicates incineration.

  • DO NOT flush down the drain. This compound is toxic to aquatic life and prohibited from sewer disposal.

Part 3: Disposal Decision Logic (Visualization)

The following decision tree guides you to the correct disposal protocol based on the physical state of the waste.

DisposalWorkflow Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Liquid Solid Solid / Pure Substance StateCheck->Solid Solid SolventCheck Is solvent Halogenated? Liquid->SolventCheck HaloStream Stream A: Halogenated Waste (e.g., DCM solutions) SolventCheck->HaloStream Yes (Cl, Br, F) NonHaloStream Stream B: Non-Halogenated Waste (e.g., Ethanol/Ethyl Acetate) SolventCheck->NonHaloStream No ContainerCheck Is it in original container? Solid->ContainerCheck LabelWaste Label as 'Solid Hazardous Waste' (Chemical Name + CAS) ContainerCheck->LabelWaste Yes BagWaste Double Bag in Clear Poly Label Outer Bag ContainerCheck->BagWaste No (Loose/Spill Debris)

Figure 1: Decision logic for segregating Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate waste.

Part 4: Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired chemicals, synthesis byproducts, or contaminated solids.

  • Containment:

    • If in the original glass bottle, ensure the cap is tightly sealed with Parafilm.

    • If loose, transfer to a Wide-Mouth High-Density Polyethylene (HDPE) jar.

  • Labeling:

    • Affix a hazardous waste tag.

    • Mandatory Fields:

      • Chemical Name: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate[9]

      • CAS #: 127957-88-4[9]

      • Hazard Checkbox: "Toxic" and "Irritant".

  • Secondary Containment:

    • Place the primary container inside a clear, sealable plastic bag (Zip-lock type) to prevent contamination of the waste storage area.

Protocol B: Liquid Waste (Reaction Mixtures/Solutions)

Applicability: HPLC effluent, mother liquors, or dissolved samples.

  • Bulking:

    • Use a dedicated Non-Halogenated Organic Solvent carboy (typically white or yellow-coded).

    • Ensure the carboy material is compatible (HDPE or Stainless Steel).

  • Transfer:

    • Use a funnel to prevent spills.

    • Grounding: If the solvent base is flammable (e.g., Ethyl Acetate), ground the drum to prevent static discharge.

  • Logging:

    • Record the volume added on the carboy’s log sheet.

    • Note the concentration of the pyrimidine ester (approximate %).[3][10]

Protocol C: Empty Container Disposal (Triple Rinse)

Applicability: Empty reagent bottles.

  • Rinse 1: Add solvent (Acetone or Ethanol) to ~10% volume. Cap and shake vigorously. Decant into Liquid Waste Stream B .

  • Rinse 2: Repeat with fresh solvent. Decant into waste.

  • Rinse 3: Repeat with fresh solvent. Decant into waste.

  • Defacing: Cross out the original label using a permanent marker.

  • Disposal: Allow the solvent to evaporate in a fume hood (if permitted by local regulation) or dispose of the dry glass in the "Broken Glass/Puncture" bin.

Part 5: Emergency Spill Response

If containment fails, follow this immediate workflow.

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Manager) Assess 2. Assess Volume (<100g vs >100g) Alert->Assess PPE 3. Don PPE (Goggles, Nitrile Gloves, N95) Assess->PPE Minor Spill Contain 4. Containment (Vermiculite/Sand Dams) PPE->Contain Clean 5. Cleanup (Scoop into Waste Pail) Contain->Clean Decon 6. Decontaminate (Soap/Water Wash) Clean->Decon

Figure 2: Standard Operating Procedure (SOP) for minor laboratory spills.

Spill Cleanup Kit Requirements:

  • Absorbent: Vermiculite, sand, or commercial organic spill pads.

  • Neutralizer: Not required (Compound is not strongly acidic/basic).

  • Tools: Polypropylene scoop and dustpan (Non-sparking).

Part 6: Regulatory Compliance (US & EU)

6.1 US EPA (RCRA)

  • Waste Code: This specific CAS is not typically "P" or "U" listed.

  • Determination: It falls under Process Waste . If dissolved in a flammable solvent (Flash point <60°C), it carries the D001 (Ignitable) code. If toxic characteristic is established, it must be treated as hazardous.[4]

  • Best Practice: Manage as Non-Halogenated Solvent Waste for high-temperature incineration.

6.2 European Waste Catalogue (EWC)

  • Code: 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances).

  • Disposal Route: High-temperature incineration (>1100°C) with flue gas cleaning (to handle Nitrogen oxides).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate. PubChem. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. EPA.gov. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). OSHA.gov. Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate

Topic: Executive Safety Summary Compound: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate CAS Number: 127957-88-4 Physical State: Liquid (Inferred from structural analogs like Ethyl 2,4-dimethyl-5-pyrimidinecarboxylate) P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Safety Summary

Compound: Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate CAS Number: 127957-88-4 Physical State: Liquid (Inferred from structural analogs like Ethyl 2,4-dimethyl-5-pyrimidinecarboxylate) Primary Hazard Class (GHS): WARNING – Skin Irritant (Cat 2), Eye Irritant (Cat 2A), Specific Target Organ Toxicity (Respiratory, Cat 3).

Immediate Action Required: Treat this compound as a potent mucous membrane and respiratory irritant. Do not handle on open benchtops. All transfers must occur within a certified Chemical Fume Hood.

Risk Assessment & Hazard Identification

Note: Specific toxicological data for CAS 127957-88-4 is limited. The following risk profile is derived from validated data for structurally homologous pyrimidine carboxylate esters (e.g., CAS 2226-86-0, CAS 5909-24-0).

Hazard CategoryRisk LevelPhysiological Mechanism
Inhalation High Volatile organic vapors/mists can cause severe irritation to the upper respiratory tract. Potential for sensitization upon repeated exposure.
Skin Contact Moderate Lipophilic nature of the ethyl ester facilitates dermal absorption. Causes localized erythema and dermatitis.
Eye Contact High Direct contact causes severe conjunctival irritation and potential corneal injury due to solvent-like properties.
Ingestion Low/Unknown Unlikely in standard lab protocols, but systemic toxicity is presumed moderate (LD50 estimated <2000 mg/kg based on analogs).

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection standards. Do not deviate without a documented risk assessment.

A. Respiratory Protection (Critical)
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Why? The ester functionality increases volatility; standard N95 particulate filters offer zero protection against organic vapors.

B. Dermal Protection (Gloves)

Standard latex gloves are permeable to organic esters and are strictly prohibited.

Glove MaterialThicknessBreakthrough TimeRecommendation
Nitrile (Disposable) 0.11 mm (4 mil)< 5 minsSplash Only. Change immediately upon contact.
Nitrile (Extended Cuff) 0.20 mm (8 mil)~15-30 minsMinimum Standard for general handling.
Silver Shield / 4H Laminate> 480 minsMandatory for spill cleanup or prolonged immersion.
  • Technique: Double Gloving is required.

    • Inner Layer: 4 mil Nitrile (White/Blue).

    • Outer Layer: 8 mil Nitrile (Purple/Green) or Silver Shield.

    • Logic: This provides a visual indicator of breach and allows the outer glove to be stripped immediately without exposing skin.

C. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses with side shields are insufficient due to liquid splash risk.

  • Body: Chemical-resistant lab coat (poly-cotton blend minimum; Tyvek® sleeves recommended for synthesis scale-up >10g).

Operational Handling Protocol

Workflow Visualization: Safe Transfer Logic

HandlingProtocol Start Start: Handling CAS 127957-88-4 CheckState Verify Physical State (Likely Liquid) Start->CheckState HoodCheck Fume Hood Functional? (>100 fpm) CheckState->HoodCheck PPE_Don Don PPE: Double Nitrile + Goggles + Lab Coat HoodCheck->PPE_Don Yes Stop Stop: Maintenance Required HoodCheck->Stop No Transfer Perform Transfer (Positive Displacement Pipette) PPE_Don->Transfer Waste Disposal: Halogen-Free Organic Waste Transfer->Waste

Figure 1: Decision logic for safe handling of Ethyl 4-ethyl-2-methylpyrimidine-5-carboxylate.

Step-by-Step Handling Procedure
  • Preparation:

    • Verify fume hood certification is current.

    • Place a disposable absorbent pad (benchkote) in the hood workspace to capture micro-drips.

    • Pre-label all receiving vessels before opening the stock container.

  • Dispensing (Liquid):

    • Tool: Use a Positive Displacement Pipette (e.g., Gilson Microman).

    • Scientific Logic:[1] Viscous esters can adhere to standard air-displacement tips, leading to inaccuracy and dripping. Positive displacement pistons wipe the capillary clean, preventing aerosol formation.

    • Technique: Keep the stock container open for the minimum time possible. Cap immediately after withdrawal.

  • Weighing:

    • Do not remove the open stock bottle from the hood to weigh.

    • Tare Method: Weigh the empty receiving vial on the balance, bring it to the hood, add the reagent, cap it tightly, and return to the balance.

    • Why? This "closed-vessel transport" prevents vapor trails in the lab breathing zone.

  • Decontamination:

    • Wipe the exterior of the stock bottle and pipette barrel with a Kimwipe dampened with Acetone or Ethanol before storage.

    • Dispose of the Kimwipe immediately in the solid hazardous waste bin inside the hood.

Emergency Response & Disposal

Spill Response (Volume < 50 mL)
  • Alert: Announce the spill to lab personnel.

  • Isolate: Close the fume hood sash immediately to contain vapors.

  • Neutralize:

    • Cover the spill with Vermiculite or Activated Carbon pads.

    • Avoid: Paper towels (they increase surface area for evaporation).

  • Clean: Using Silver Shield gloves, sweep absorbent into a sealable bag. Wipe surface with detergent and water.

Waste Disposal
  • Classification: Hazardous Organic Waste (Non-Halogenated).

  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) or strong bases, as exothermic hydrolysis may occur.

  • Labeling: Must clearly state "Contains Pyrimidine Esters - Irritant."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 127957-89-5 (Structural Analog). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Pyrimidine Derivatives and Toxicological Endpoints. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Fume Hoods. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.